1-(4-Isobutylphenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-(2-methylpropyl)phenyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-9(2)8-11-4-6-12(7-5-11)10(3)13/h4-7,9-10H,8,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLAOEFIPECGPEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00995826 | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-52-5 | |
| Record name | Benzenemethanamine, alpha-methyl-4-(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305525 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[4-(2-Methylpropyl)phenyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00995826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-1-(4-Isobutylphenyl)ethanamine: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly pharmaceuticals. This technical guide provides an in-depth overview of its properties, synthesis, and applications, tailored for professionals in research and drug development.
Core Properties
(R)-1-(4-Isobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the carbon atom bearing the amino group. Its chemical and physical properties are summarized in the tables below.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [1] |
| Molecular Weight | 177.29 g/mol | [1] |
| CAS Number | 1212142-57-8 | [1] |
| IUPAC Name | (1R)-1-[4-(2-methylpropyl)phenyl]ethanamine | N/A |
| SMILES | CC(C)Cc1ccc(cc1)--INVALID-LINK--N | [1] |
Physicochemical Data (Experimental and Predicted)
| Property | Value | Notes |
| Purity | ≥95% | Commercially available data.[1] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | Calculated.[1] |
| logP (Octanol-Water Partition Coefficient) | 2.9048 | Calculated.[1] |
| Hydrogen Bond Donors | 1 | Calculated.[1] |
| Hydrogen Bond Acceptors | 1 | Calculated.[1] |
| Rotatable Bonds | 3 | Calculated.[1] |
Synthesis and Enantioselective Preparation
The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its application. While various methods for the preparation of chiral phenylethylamines exist, two prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral auxiliaries.
Experimental Protocol: Diastereomeric Salt Resolution
This classical method involves the separation of a racemic mixture of 1-(4-isobutylphenyl)ethanamine by forming diastereomeric salts with a chiral resolving agent.
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid (or another suitable chiral acid)
-
Methanol (or another suitable solvent)
-
Diethyl ether
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Filter paper and funnel
-
Crystallization dish
-
Rotary evaporator
Procedure:
-
Salt Formation: Dissolve the racemic this compound in a minimal amount of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm methanol.
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with gentle stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-acid).
-
Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity. The purity can be monitored by measuring the optical rotation of the salt at each step.
-
Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.
-
Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with diethyl ether (3 x 20 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the solution and remove the solvent using a rotary evaporator to yield the purified (R)-1-(4-isobutylphenyl)ethanamine.
-
Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral HPLC or by measuring its specific rotation.
References
A Technical Guide to the Chemical Structure Elucidation of 1-(4-Isobutylphenyl)ethanamine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the methodologies and data interpretation required for the complete chemical structure elucidation of 1-(4-isobutylphenyl)ethanamine. By integrating data from mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy, this document outlines a systematic workflow for confirming the molecular formula, identifying key functional groups, and establishing the precise connectivity of the molecule. Detailed experimental protocols, predicted quantitative data, and interpretative analysis are presented to serve as a practical resource for researchers in organic synthesis and drug development.
Physicochemical Properties
The foundational step in structure elucidation is to ascertain the basic physical and chemical properties of the analyte. For this compound, these properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₉N | [1][2][3][4] |
| Molecular Weight | 177.29 g/mol | [1][2][3][4] |
| CAS Number | 164579-51-5 (Racemate) | [1] |
| Appearance | Colorless to pale yellow liquid (Predicted) | |
| Boiling Point | ~250-260 °C (Predicted at STP) |
Chemical Structure and Elucidation Workflow
The proposed structure of the molecule is an ethanamine chain attached to the para-position of an isobutyl-substituted benzene ring. The elucidation process follows a logical progression from determining the molecular mass and formula to identifying functional groups and finally mapping the atomic connectivity.
References
An In-depth Technical Guide to the Synthesis of 1-(4-isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-isobutylphenyl)ethanamine is a primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structure, featuring a chiral center, makes it a valuable intermediate for the development of enantiomerically pure drugs. This technical guide provides a comprehensive exploration of the primary synthetic pathways to obtain this compound, including detailed experimental protocols, comparative data, and process visualizations. The synthesis originates from the readily available starting material, isobutylbenzene, and proceeds through the key intermediate, 4'-isobutylacetophenone. The guide will cover the synthesis of this key intermediate and subsequent transformations to the target amine via reductive amination, the Leuckart reaction, and an oxime hydrogenation route. Furthermore, methods for the chiral resolution of the resulting racemic amine will be discussed.
Synthesis of the Key Intermediate: 4'-Isobutylacetophenone
The common precursor for the synthesis of this compound is 4'-isobutylacetophenone. This intermediate is typically synthesized via the Friedel-Crafts acylation of isobutylbenzene.
Friedel-Crafts Acylation of Isobutylbenzene
The Friedel-Crafts acylation of isobutylbenzene with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride, is a standard method for producing 4'-isobutylacetophenone.[1] More environmentally friendly methods utilizing zeolite catalysts have also been developed.[2]
Experimental Protocol: Friedel-Crafts Acylation using Aluminum Chloride
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap is charged with anhydrous aluminum chloride (1.1 equivalents) and a suitable solvent such as dichloromethane or carbon disulfide.
-
Addition of Acylating Agent: Acetyl chloride (1.0 equivalent) is added dropwise to the stirred suspension at 0-5 °C.
-
Addition of Isobutylbenzene: Isobutylbenzene (1.0 equivalent) is then added dropwise while maintaining the temperature below 10 °C.
-
Reaction: The reaction mixture is stirred at room temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is slowly poured onto crushed ice with vigorous stirring.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed with a dilute solution of hydrochloric acid, followed by a sodium bicarbonate solution, and finally with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield 4'-isobutylacetophenone.
Synthesis Pathways to this compound
Three primary pathways for the conversion of 4'-isobutylacetophenone to this compound are detailed below.
Pathway 1: Direct Reductive Amination
Direct reductive amination involves the reaction of a ketone with an amine source in the presence of a reducing agent.[3][4] This can be achieved through catalytic hydrogenation or by using chemical reducing agents.
Experimental Protocol: Catalytic Reductive Amination
-
Reaction Setup: A high-pressure autoclave is charged with 4'-isobutylacetophenone (1.0 equivalent), a suitable solvent like methanol or ethanol, and a hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel).
-
Addition of Amine Source: An excess of an ammonia source, such as ammonia gas or a solution of ammonia in methanol, is added to the reactor.
-
Hydrogenation: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 5-20 bar). The reaction mixture is stirred at a temperature ranging from 50 to 100 °C.
-
Monitoring: The reaction progress is monitored by the uptake of hydrogen and confirmed by TLC or Gas Chromatography (GC).
-
Work-up: After completion, the reactor is cooled, and the catalyst is removed by filtration. The solvent and excess ammonia are removed under reduced pressure.
-
Purification: The resulting crude this compound is purified by vacuum distillation.
Experimental Protocol: Reductive Amination using Sodium Borohydride
-
Imine Formation: 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium acetate are dissolved in a suitable solvent like methanol. The mixture is stirred at room temperature for several hours to form the intermediate imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and sodium borohydride (NaBH4) (1.5-2.0 equivalents) is added portion-wise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred overnight.
-
Quenching and Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude amine is then purified by vacuum distillation.
Pathway 2: The Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones using formic acid or its derivatives, such as ammonium formate or formamide, as both the reducing agent and the nitrogen source.[1][5] The reaction typically requires high temperatures.[1]
Experimental Protocol: Leuckart Reaction
-
Reaction Setup: A round-bottom flask equipped with a reflux condenser is charged with 4'-isobutylacetophenone (1.0 equivalent) and a large excess of ammonium formate (or a mixture of formamide and formic acid).
-
Reaction: The mixture is heated to a high temperature (typically 160-190 °C) for several hours. The reaction progress can be monitored by TLC.
-
Hydrolysis: After cooling, the reaction mixture is treated with a strong acid (e.g., concentrated hydrochloric acid) and heated to reflux to hydrolyze the intermediate formamide.
-
Work-up: The mixture is cooled and made alkaline with a strong base (e.g., sodium hydroxide solution). The liberated amine is then extracted with an organic solvent.
-
Purification: The combined organic extracts are dried, and the solvent is removed. The crude this compound is purified by vacuum distillation.
Pathway 3: Synthesis via Oxime Hydrogenation
This two-step pathway involves the formation of an oxime from 4'-isobutylacetophenone, followed by its reduction to the corresponding primary amine.
Experimental Protocol: Oxime Formation and Hydrogenation
-
Oxime Formation:
-
4'-isobutylacetophenone (1.0 equivalent) is dissolved in ethanol.
-
An aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.1 equivalents) is added.
-
The mixture is heated to reflux for 1-2 hours.
-
Upon cooling, the oxime product often crystallizes and can be collected by filtration.
-
-
Oxime Hydrogenation:
-
The dried 4'-isobutylacetophenone oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid).
-
A hydrogenation catalyst (e.g., Raney Nickel or Platinum oxide) is added.[6]
-
The mixture is hydrogenated in a high-pressure apparatus under a hydrogen atmosphere.
-
After the reaction is complete, the catalyst is filtered off, and the solvent is removed.
-
The crude amine is then purified by distillation.
-
Data Presentation
| Synthesis Pathway | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Purity (%) | Reference |
| Friedel-Crafts Acylation | Isobutylbenzene, Acetyl Chloride, AlCl₃ | Dichloromethane, 0 °C to RT, 2-4 h | 70-85 | >95 (after distillation) | [1] |
| Catalytic Reductive Amination | 4'-Isobutylacetophenone, NH₃, H₂, Pd/C | Methanol, 50-100 °C, 5-20 bar H₂ | 60-80 | >97 (after distillation) | General Method |
| Leuckart Reaction | 4'-Isobutylacetophenone, Ammonium Formate | Neat, 160-190 °C, 4-8 h | 50-70 | >95 (after distillation) | [5] |
| Oxime Hydrogenation | 4'-Isobutylacetophenone Oxime, H₂, Raney Ni | Ethanol, RT to 50 °C, 10-50 bar H₂ | 70-90 | >98 (after distillation) | [6] |
Chiral Resolution of this compound
The synthesis pathways described above produce a racemic mixture of (R)- and (S)-1-(4-isobutylphenyl)ethanamine. For pharmaceutical applications, the separation of these enantiomers is often necessary. This can be achieved by classical resolution using a chiral resolving agent, most commonly a chiral acid like tartaric acid.[7]
Experimental Protocol: Chiral Resolution with L-(+)-Tartaric Acid
-
Salt Formation: Racemic this compound (1.0 equivalent) is dissolved in a suitable solvent, such as methanol or ethanol. A solution of L-(+)-tartaric acid (0.5 equivalents) in the same solvent is added.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer will preferentially crystallize.
-
Isolation: The crystals are collected by filtration and washed with a small amount of cold solvent. The enantiomeric excess (ee) of the amine in the salt can be determined by chiral HPLC.
-
Recrystallization: The diastereomeric salt can be recrystallized from the same solvent to improve its purity and enantiomeric excess.
-
Liberation of the Free Amine: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to liberate the free enantiomerically enriched amine.
-
Extraction and Purification: The free amine is extracted with an organic solvent, dried, and the solvent is removed to yield the enantiomerically enriched this compound. The other enantiomer can be recovered from the mother liquor.
| Resolution Step | Reagents | Solvent | Key Parameter | Outcome | Reference |
| Diastereomeric Salt Formation | Racemic Amine, L-(+)-Tartaric Acid | Methanol or Ethanol | Slow crystallization | Preferential precipitation of one diastereomeric salt | [7] |
| Amine Liberation | Diastereomeric Salt, NaOH | Water/Organic Solvent | pH adjustment | Isolation of enantiomerically enriched amine | [7] |
Mandatory Visualizations
Figure 1: Overview of the synthetic pathways from isobutylbenzene to this compound.
Figure 2: Workflow for the chiral resolution of racemic this compound.
References
- 1. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. 1212142-57-8|(R)-1-(4-Isobutylphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 6. Heterogeneous Catalysis for Selective Hydrogenation of Oximes | Encyclopedia MDPI [encyclopedia.pub]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
A Technical Guide to the Spectroscopic Data of 1-(4-isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1-(4-isobutylphenyl)ethanamine, a primary amine of interest in pharmaceutical research and development. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The primary analog referenced is 4'-isobutylacetophenone, the ketone precursor to the target molecule.
Data Presentation
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.25 | d | 2H | Ar-H (ortho to ethylamine) |
| ~7.15 | d | 2H | Ar-H (meta to ethylamine) |
| ~4.10 | q | 1H | CH-NH₂ |
| ~2.45 | d | 2H | Ar-CH₂-CH(CH₃)₂ |
| ~1.85 | m | 1H | CH(CH₃)₂ |
| ~1.50 | s (broad) | 2H | NH₂ |
| ~1.40 | d | 3H | CH₃-CH |
| ~0.90 | d | 6H | CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~145 | Ar-C (quaternary, attached to ethylamine) |
| ~140 | Ar-C (quaternary, attached to isobutyl) |
| ~129 | Ar-CH (meta to ethylamine) |
| ~126 | Ar-CH (ortho to ethylamine) |
| ~51 | CH-NH₂ |
| ~45 | Ar-CH₂ |
| ~30 | CH(CH₃)₂ |
| ~25 | CH₃-CH |
| ~22 | CH(CH₃)₂ |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3380 - 3280 | Medium, Broad | N-H stretch (primary amine) |
| 3080 - 3020 | Medium | Aromatic C-H stretch |
| 2960 - 2850 | Strong | Aliphatic C-H stretch |
| 1610 - 1580 | Medium | C=C stretch (aromatic) |
| 1515 | Strong | C=C stretch (aromatic) |
| 1465 | Medium | C-H bend (aliphatic) |
| 825 | Strong | p-disubstituted benzene C-H bend |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 177 | 20 | [M]⁺ (Molecular Ion) |
| 162 | 100 | [M - CH₃]⁺ |
| 134 | 30 | [M - C₃H₇]⁺ |
| 118 | 15 | [C₉H₁₀]⁺ |
| 91 | 40 | [C₇H₇]⁺ (Tropylium ion) |
| 44 | 50 | [CH₃CHNH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments that would be performed to acquire the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.
-
Instrumentation: A 500 MHz NMR spectrometer is used for both ¹H and ¹³C NMR analysis.
-
¹H NMR Acquisition: The spectrum is acquired with a 30-degree pulse angle and a relaxation delay of 1 second. A total of 16 scans are accumulated.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled sequence with a 45-degree pulse angle and a relaxation delay of 2 seconds. A total of 1024 scans are accumulated.
-
Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used for data acquisition.
-
Data Acquisition: The spectrum is recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded and automatically subtracted from the sample spectrum. A total of 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is plotted as transmittance versus wavenumber.
3. Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared by dissolving approximately 1 mg of the sample in 1 mL of a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer is used.
-
Data Acquisition: The sample is introduced into the ion source, typically via direct injection or through a gas chromatograph (GC) inlet. The molecules are ionized by a 70 eV electron beam. The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z). The spectrum is scanned over a mass range of m/z 40-500.
-
Data Processing: The data is collected and processed by the instrument's software to generate a mass spectrum, which plots the relative abundance of ions as a function of their m/z values.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical sample.
Physical and chemical properties of 1-(4-isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(4-isobutylphenyl)ethanamine, a primary amine that is recognized as a process impurity in the synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), ibuprofen.[1] A thorough understanding of its properties is crucial for quality control, process optimization, and safety assessment in pharmaceutical development.
Chemical Identity and Basic Properties
This compound is a chiral compound, existing as a racemic mixture and as individual enantiomers. The fundamental identifiers and properties are summarized below.
| Property | Value | Reference |
| IUPAC Name | 1-(4-(2-methylpropyl)phenyl)ethanamine | |
| Synonyms | 1-(4-Isobutylphenyl)ethylamine, α-Methyl-4-isobutylbenzylamine | [2] |
| Molecular Formula | C₁₂H₁₉N | [2][3] |
| Molecular Weight | 177.29 g/mol | [2][3] |
| CAS Number | 164579-51-5 (Racemate) | [2] |
| 1212142-57-8 ((R)-enantiomer) | [3] | |
| Appearance | White to off-white crystalline powder | [4] |
Physicochemical Data
Detailed experimental data on the physicochemical properties of this compound are not extensively reported in publicly available literature. The following table includes available data and values for structurally related compounds to provide an estimation.
| Property | Value | Notes |
| Melting Point | Data not available for the free base. | The hydrochloride salt of related amines often presents a defined melting point. |
| Boiling Point | Estimated to be around 240-270 °C | Based on the boiling point of the related ketone, 1-(4-isobutylphenyl)ethan-1-one (268 °C).[5] |
| Density | Data not available | |
| Solubility | Practically insoluble in water; freely soluble in organic solvents like ethanol, acetone, and dichloromethane. | Inferred from the properties of ibuprofen and its precursors.[4] |
| pKa (Conjugate Acid) | Estimated to be around 9.5 - 10.5 | Typical range for primary benzylic amines. |
Computationally Predicted Properties:
| Property | Value | Source |
| LogP | 2.9048 | ChemScene[3] |
| Topological Polar Surface Area (TPSA) | 26.02 Ų | ChemScene[3] |
| Hydrogen Bond Donors | 1 | ChemScene[3] |
| Hydrogen Bond Acceptors | 1 | ChemScene[3] |
| Rotatable Bonds | 3 | ChemScene[3] |
Spectral Data
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
Aromatic Protons: Two doublets in the range of δ 7.0-7.3 ppm, characteristic of a para-substituted benzene ring.
-
Methine Proton (-CH(NH₂)-): A quartet around δ 4.0-4.3 ppm, coupled to the adjacent methyl protons.
-
Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically between δ 1.5-3.0 ppm.
-
Isobutyl Group Protons:
-
A doublet for the two methyl groups (-CH(CH₃)₂) around δ 0.9 ppm.
-
A multiplet for the methine proton (-CH(CH₃)₂) around δ 1.8-2.0 ppm.
-
A doublet for the methylene protons (-CH₂-) around δ 2.4 ppm.
-
-
Methyl Protons (-CH₃): A doublet coupled to the methine proton, appearing around δ 1.3-1.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon-13 NMR spectrum will provide information on the carbon skeleton.
-
Aromatic Carbons: Signals in the region of δ 125-145 ppm. The carbon attached to the isobutyl group and the carbon attached to the ethanamine group will be distinct from the other aromatic carbons.
-
Methine Carbon (-CH(NH₂)-): A signal in the range of δ 50-60 ppm.
-
Isobutyl Group Carbons:
-
Methyl carbons (-CH(CH₃)₂) around δ 22 ppm.
-
Methine carbon (-CH(CH₃)₂) around δ 30 ppm.
-
Methylene carbon (-CH₂-) around δ 45 ppm.
-
-
Methyl Carbon (-CH₃): A signal around δ 24 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A medium to weak absorption in the region of 3300-3500 cm⁻¹, characteristic of a primary amine.
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
-
N-H Bend (Scissoring): A medium to strong absorption around 1590-1650 cm⁻¹.
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.
-
C-N Stretch: A weak to medium absorption in the 1020-1250 cm⁻¹ range.
Experimental Protocols
While specific, detailed experimental protocols for the characterization of this compound are not published as standalone documents, standard laboratory procedures for the analysis of organic amines are applicable. The following sections outline the general methodologies.
Synthesis and Purification
The synthesis of this compound typically involves the reductive amination of 1-(4-isobutylphenyl)ethanone.
Workflow for Reductive Amination:
References
Biological Activity Screening of 1-(4-Isobutylphenyl)ethanamine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies employed in the biological activity screening of 1-(4-isobutylphenyl)ethanamine derivatives. This class of compounds, sharing a structural resemblance to the well-known non-steroidal anti-inflammatory drug (NSAID) ibuprofen, holds potential for a range of therapeutic applications. This document outlines detailed experimental protocols for assessing their anticancer, antimicrobial, and anti-inflammatory properties, and presents a framework for data interpretation and visualization.
Introduction
This compound serves as a key structural motif in medicinal chemistry. Its derivatives are being explored for various pharmacological activities. A systematic screening approach is crucial to identify and characterize the biological potential of novel synthetic analogues. This guide focuses on the core in vitro assays essential for the preliminary evaluation of these compounds.
Anticancer Activity Screening
The initial assessment of anticancer potential typically involves evaluating the cytotoxicity of the derivatives against various cancer cell lines. The MTT assay is a widely used, reliable, and sensitive method for this purpose.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[1] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.
Materials:
-
This compound derivatives
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HL-60 for leukemia)[3]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified CO2 incubator at 37°C.[4]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the old medium with fresh medium containing the derivatives at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.[5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined.
Data Presentation: Anticancer Activity
The results of the MTT assay should be summarized in a table for easy comparison of the cytotoxic potential of the different derivatives.
| Derivative | Test Concentration (µM) | % Cell Viability | IC50 (µM) |
| Compound A | 10 | 75.2 ± 3.1 | 25.4 |
| 25 | 48.9 ± 2.5 | ||
| 50 | 21.3 ± 1.8 | ||
| Compound B | 10 | 90.1 ± 4.2 | > 100 |
| 25 | 85.6 ± 3.9 | ||
| 50 | 78.4 ± 3.5 | ||
| Positive Control | 5 | 15.7 ± 1.2 | 4.8 |
Note: The data presented are for illustrative purposes only and should be replaced with experimental results.
Experimental Workflow: Anticancer Screening
References
- 1. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. texaschildrens.org [texaschildrens.org]
1-(4-Isobutylphenyl)ethanamine: A Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a versatile and valuable building block in asymmetric synthesis. Its structure, featuring a chiral center adjacent to a phenyl group, makes it a key intermediate in the preparation of a wide range of enantiomerically pure compounds, particularly in the pharmaceutical and fine chemical industries. The presence of the isobutylphenyl moiety is of particular interest, as this group is a key structural feature in several non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen.
The utility of this compound lies in its two enantiomeric forms, (R)-1-(4-isobutylphenyl)ethanamine and (S)-1-(4-isobutylphenyl)ethanamine. These enantiomers can be used as starting materials for the synthesis of complex chiral molecules, as resolving agents for the separation of other racemic compounds, or as chiral auxiliaries to control the stereochemistry of subsequent reactions. This guide provides a comprehensive overview of the synthesis, resolution, and applications of this important chiral building block, complete with experimental protocols and quantitative data to aid researchers in its practical application.
Synthesis of Racemic this compound
The most common and industrially viable method for the synthesis of racemic this compound is the reductive amination of 4'-isobutylacetophenone. The Leuckart reaction, or modifications thereof, is a classical and effective approach.
Leuckart Reaction
The Leuckart reaction involves the conversion of a ketone to an amine using a formic acid derivative, such as ammonium formate or formamide, which acts as both the nitrogen source and the reducing agent. The reaction typically requires high temperatures.
A plausible reaction mechanism involves the initial formation of an imine from the ketone and ammonia (from the decomposition of ammonium formate), which is then reduced in situ by formic acid.
Table 1: Representative Data for the Leuckart Synthesis of Aryl Amines
| Starting Ketone | Amine Source | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acetophenone | Ammonium Formate | 160-170 | 5 | 65-70 | Adapted from literature on similar reactions |
| 4'-Isobutylacetophenone | Ammonium Formate | 160-185 | 6-15 | 60-80 (Estimated) | General Leuckart reaction parameters |
Experimental Protocol: Leuckart Synthesis of this compound
Materials:
-
4'-Isobutylacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 4'-isobutylacetophenone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heat the mixture in an oil bath to 160-180°C for 6-10 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, add concentrated HCl (sufficient to make the solution acidic) and reflux the mixture for 4-6 hours to hydrolyze the intermediate formamide.
-
Cool the reaction mixture and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude racemic this compound.
-
The crude product can be purified by vacuum distillation.
Caption: Workflow for the Leuckart synthesis of racemic this compound.
Resolution of Enantiomers
The separation of the racemic mixture into its constituent enantiomers is a critical step to access the chirally pure building blocks. The two most common methods are classical resolution via diastereomeric salt formation and enzymatic kinetic resolution.
Classical Resolution with Tartaric Acid
This method involves the reaction of the racemic amine with an enantiomerically pure chiral acid, such as L-(+)-tartaric acid, to form a pair of diastereomeric salts.[1] These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[2][3]
Table 2: Representative Data for Chiral Resolution of Amines with Tartaric Acid
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt (%) | Enantiomeric Excess (ee) of Resolved Amine (%) | Reference |
|---|---|---|---|---|---|
| α-Methylbenzylamine | L-(+)-Tartaric Acid | Methanol | ~40 (for the less soluble salt) | >95 | Adapted from general procedures[4] |
| 1-Phenyl-1,2,3,4-tetrahydroisoquinoline | (+)-Tartaric Acid | Not specified | Not specified | >85 | [1] |
| this compound | L-(+)-Tartaric Acid | Ethanol/Water | Variable | >98 (achievable) | General knowledge of resolution |
Experimental Protocol: Resolution with L-(+)-Tartaric Acid
Materials:
-
Racemic this compound
-
L-(+)-Tartaric acid
-
Ethanol
-
Water
-
Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve racemic this compound (1 equivalent) in warm ethanol.
-
In a separate flask, dissolve L-(+)-tartaric acid (0.5-1.0 equivalent) in warm ethanol. A small amount of water may be added to aid dissolution.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This salt is enriched in one diastereomer.
-
To recover the free amine, dissolve the diastereomeric salt in water and add a concentrated NaOH solution until the pH is strongly basic (pH > 10).
-
Extract the liberated amine with diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched this compound.
-
The enantiomeric excess (ee) should be determined by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
The other enantiomer can be recovered from the mother liquor from the crystallization step by a similar workup.
Caption: Workflow for the chiral resolution of a racemic amine using a chiral acid.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for obtaining enantiomerically pure compounds. Lipases, such as Candida antarctica lipase B (CALB), are commonly used to selectively acylate one enantiomer of a racemic amine, leaving the other enantiomer unreacted. This difference in reaction rate allows for the separation of the acylated amine (amide) from the unreacted amine.
Table 3: Representative Data for Enzymatic Resolution of Amines using CALB
| Racemic Amine | Acylating Agent | Solvent | Conversion (%) | ee of Product (%) | ee of Substrate (%) | Reference |
|---|---|---|---|---|---|---|
| Bicyclic 1-heteroarylamines | Various | Various | ~50 | 90-99 | >99 | [5] |
| 1-Phenylethanamine | Diisopropyl malonate | Not specified | 44.9-52.1 | 92.0-99.9 | Not specified | [6] |
| this compound | Ethyl acetate | Toluene | ~50 (ideal) | >99 (achievable) | >99 (achievable) | General knowledge of CALB selectivity |
Experimental Protocol: Enzymatic Kinetic Resolution using CALB
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Acylating agent (e.g., ethyl acetate, vinyl acetate)
-
Anhydrous organic solvent (e.g., toluene, methyl t-butyl ether)
-
Silica gel for chromatography
Procedure:
-
To a flask containing racemic this compound (1 equivalent) in an anhydrous organic solvent, add the acylating agent (0.5-1.0 equivalent).
-
Add the immobilized CALB (typically 10-50 mg per mmol of substrate).
-
Stir the mixture at a controlled temperature (e.g., 30-50°C).
-
Monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.
-
Filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the resulting N-acetylated amine from the unreacted amine by column chromatography on silica gel.
-
The enantiomeric excess of both the product (amide) and the unreacted amine should be determined by chiral HPLC or GC.
Caption: Workflow for the enzymatic kinetic resolution of a racemic amine.
Applications in Asymmetric Synthesis
The enantiomerically pure forms of this compound are valuable starting materials for the synthesis of a variety of chiral compounds.
Synthesis of Chiral Amides and Subsequent Transformations
The chiral amine can be readily converted into a wide range of chiral amides by reaction with carboxylic acids or their derivatives. These amides can then be further functionalized.
Table 4: Representative Applications of Chiral Amines in Synthesis
| Chiral Amine | Reactant | Product Type | Potential Application |
|---|---|---|---|
| (S)-1-(4-Isobutylphenyl)ethanamine | Chiral Carboxylic Acid | Diastereomeric Amide | Intermediate for pharmaceuticals |
| (R)-1-(4-Isobutylphenyl)ethanamine | α,β-Unsaturated Ester | Chiral β-Amino Ester | Precursor to β-amino acids |
| (S)-1-Phenylethanamine | Ketone | Chiral Secondary Amine | Chiral ligand synthesis |
Use as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. While less common for simple amines like this compound compared to more complex structures, it can in principle be used to direct reactions on molecules to which it is temporarily attached.
Conclusion
This compound is a highly valuable chiral building block with significant applications in the synthesis of enantiomerically pure compounds. Its synthesis from readily available starting materials and the well-established methods for its resolution into pure enantiomers make it an accessible and practical tool for researchers in both academic and industrial settings. The ability to utilize either the (R)- or (S)-enantiomer provides flexibility in the design and execution of asymmetric syntheses, ultimately contributing to the development of new and improved pharmaceuticals and other functional molecules. This guide provides the foundational knowledge and practical protocols to effectively employ this compound in a variety of synthetic applications.
References
In-Depth Technical Guide: Properties and Hazards of CAS Number 164579-51-5 (Pantoprazole Sodium Sesquihydrate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated hazards of the compound identified by CAS number 164579-51-5, Pantoprazole Sodium Sesquihydrate. The information is intended for professionals in research, scientific, and drug development fields.
Chemical and Physical Properties
Pantoprazole Sodium Sesquihydrate is a proton pump inhibitor that suppresses gastric acid secretion.[1][2] It is a white to almost white powder that is soluble in water.[1][2]
| Property | Value | Reference |
| Chemical Name | Sodium 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazolide sesquihydrate | [2] |
| CAS Number | 164579-31-5 | |
| Molecular Formula | C₃₂H₃₄F₄N₆Na₂O₁₁S₂ (for the sesquihydrate) | [2] |
| Molecular Weight | 864.75 g/mol (for the sesquihydrate) | [2] |
| Appearance | White or almost white powder | [1][2] |
| Solubility | Freely soluble in water and ethanol | [1] |
Hazards and Safety Information
Pantoprazole Sodium Sesquihydrate presents several hazards that require careful handling in a laboratory or manufacturing setting. The primary hazards are summarized below.
| Hazard Statement | GHS Classification | References |
| Harmful if swallowed | Acute toxicity, oral (Category 4) | [3][4][5] |
| Causes skin irritation | Skin irritation (Category 2) | [3][6] |
| Causes serious eye irritation | Eye irritation (Category 2A) | [3][6] |
| May cause an allergic skin reaction | Skin sensitization (Category 1) | [2][7] |
| Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) | [3] |
| Suspected of causing cancer | Carcinogenicity (Category 2) | [3] |
| May cause damage to organs through prolonged or repeated exposure | Specific target organ toxicity — repeated exposure (Category 2) | [7] |
Precautionary Measures:
-
Prevention: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves, eye protection, and face protection.[4][8]
-
Response: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.[6][8]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[2][8]
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[8]
Toxicological Data
The following table summarizes acute toxicity data for pantoprazole.
| Test Species | Route of Administration | LD₅₀ Value | Reference |
| Male Rat | Oral | 1343 mg/kg/day | [7] |
| Female Rat | Oral | 1037 mg/kg/day | [7] |
| Male Rat | Intravenous | 200-331 mg/kg | [7] |
| Female Rat | Intravenous | 256-343 mg/kg | [7] |
| Beagle Dog | Oral | Minimum lethal dose: 1000 mg/kg | [7] |
Mechanism of Action and Signaling Pathway
Pantoprazole is a prodrug that, in the acidic environment of the gastric parietal cell canaliculi, is converted to its active form, a tetracyclic cationic sulfonamide.[9][10] This active metabolite forms a covalent disulfide bond with cysteine residues on the H⁺/K⁺-ATPase (proton pump), leading to its irreversible inhibition.[6][9][11] This action blocks the final step in gastric acid secretion.
Caption: Mechanism of action of Pantoprazole in a gastric parietal cell.
Pharmacokinetics
| Parameter | Value | References |
| Bioavailability | ~77% | [8][12] |
| Protein Binding | ~98% | [8] |
| Metabolism | Hepatic, primarily by CYP2C19 and CYP3A4 | [6][13][14] |
| Plasma Half-life | Approximately 1-2 hours | [4][6][8] |
| Excretion | Primarily renal | [8] |
Experimental Protocols
In Vitro Assay of Pantoprazole on Isolated Rat Lower Esophageal Sphincter (LES)
This protocol is based on the methodology described by Duman et al. (2012).[15][16][17]
Objective: To investigate the in vitro effects of pantoprazole on the tone of isolated rat LES.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs solution
-
Carbachol
-
Pantoprazole sodium
-
Organ bath (30 mL)
-
Transducer data acquisition system
Procedure:
-
Euthanize rats and dissect the lower esophageal sphincter tissue.
-
Remove the mucosal lining from the LES tissue.
-
Mount the tissue in a 30 mL organ bath containing Krebs solution, aerated with 95% O₂ and 5% CO₂ at room temperature.
-
Allow the tissue to stabilize for 60 minutes.
-
Induce contraction of the LES with 10⁻⁶ mol/L carbachol.
-
Once a stable contraction is achieved, add freshly prepared pantoprazole cumulatively to the bath to achieve final concentrations of 5 x 10⁻⁶ mol/L, 5 x 10⁻⁵ mol/L, and 1.5 x 10⁻⁴ mol/L.
-
Record the isometric tension of the LES tissue using a transducer and data acquisition system.
-
Analyze the data to determine the percentage of relaxation from the carbachol-induced contraction.
Caption: Experimental workflow for the in vitro LES assay.
In Vivo Anti-ulcer Activity in Rats (Ethanol-Induced Ulcer Model)
This protocol is a generalized procedure based on common models for evaluating anti-ulcer activity.
Objective: To evaluate the gastroprotective effect of pantoprazole against ethanol-induced gastric ulcers in rats.
Materials:
-
Wistar rats (180-220 g)
-
Pantoprazole sodium
-
Absolute ethanol
-
Vehicle (e.g., 1% carboxymethyl cellulose)
-
Oral gavage needles
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Divide the animals into groups (e.g., control, vehicle, pantoprazole-treated at different doses).
-
Administer pantoprazole or vehicle orally to the respective groups.
-
After a specific time (e.g., 30-60 minutes), administer 1 mL of absolute ethanol orally to all animals to induce gastric ulcers.
-
After another hour, euthanize the animals.
-
Dissect the stomachs and open them along the greater curvature.
-
Rinse the stomachs with saline and examine for the presence of ulcers.
-
Score the ulcers based on their number and severity to calculate an ulcer index.
-
Calculate the percentage of ulcer protection for the pantoprazole-treated groups compared to the control group.
Caption: Experimental workflow for the in vivo anti-ulcer activity assay.
This guide provides a foundational understanding of the properties and hazards of CAS number 164579-51-5 for research and development purposes. It is essential to consult the original research articles and safety data sheets for more detailed information and to always adhere to good laboratory practices when handling this chemical.
References
- 1. Pharmacokinetics of Pantoprazole and Pantoprazole Sulfone in Goats After Intravenous Administration: A Preliminary Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation, characterization, and in vivo anti-ulcer evaluation of pantoprazole-loaded microparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro effect of pantoprazole on lower esophageal sphincter tone in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The site of action of pantoprazole in the gastric H+/K(+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. Pharmacokinetic and pharmacodynamic properties of pantoprazole in calves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
- 8. Pantoprazole Decreases Cell Viability and Function of Human Osteoclasts In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. austinpublishinggroup.com [austinpublishinggroup.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pantoprazole increases cell viability and function of primary human osteoblasts in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 15. medscape.com [medscape.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 1-(4-Isobutylphenyl)ethanamine in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Chiral amines, in particular, represent a cornerstone of medicinal chemistry, offering the stereochemical precision required for potent and selective biological activity.[1][2] Among these, 1-(4-isobutylphenyl)ethanamine, a chiral amine structurally related to the widely-used non-steroidal anti-inflammatory drug (NSAID) ibuprofen, has emerged as a promising scaffold for the synthesis of a diverse array of bioactive compounds. This technical guide delves into the potential applications of this compound in medicinal chemistry, providing a comprehensive overview of its synthetic utility, biological activities of its derivatives, and detailed experimental protocols.
The Synthetic Utility of a Chiral Building Block
This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, primarily through the functionalization of its primary amine group. The chiral center at the ethylamine moiety allows for the creation of stereospecific molecules, a crucial factor in optimizing pharmacological activity and minimizing off-target effects.
A key application of this amine is in the synthesis of amide derivatives of dexibuprofen, the pharmacologically active (S)-enantiomer of ibuprofen.[3] The general synthetic approach involves the conversion of dexibuprofen to its acid chloride, followed by a nucleophilic substitution reaction with a variety of substituted amines. While the provided research focuses on the derivatization of the carboxyl group of dexibuprofen, this compound provides a convergent synthetic route to analogous structures.
Experimental Protocol: General Synthesis of Dexibuprofen Amides
A general procedure for the synthesis of dexibuprofen amides is as follows:
-
Activation of Dexibuprofen: Dexibuprofen is refluxed with an excess of thionyl chloride for several hours. The excess thionyl chloride is subsequently removed under reduced pressure to yield dexibuprofen acid chloride.[3]
-
Amide Formation: The resulting acid chloride is then reacted with a desired primary or secondary amine in an appropriate solvent (e.g., acetone) in the presence of a base like pyridine at a controlled temperature (e.g., 10°C).[3] The reaction mixture is stirred for a specified period to allow for the formation of the amide bond.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove any unreacted starting materials and byproducts. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the desired amide derivative.
The following diagram illustrates the general workflow for the synthesis of dexibuprofen amides.
References
- 1. Signaling Pathway Alterations Driven by BRCA1 and BRCA2 Germline Mutations are Sufficient to Initiate Breast Tumorigenesis by the PIK3CAH1047R Oncogene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BRCA1 - Wikipedia [en.wikipedia.org]
- 3. Dexibuprofen amide derivatives as potential anticancer agents: synthesis, in silico docking, bioevaluation, and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of 1-(4-isobutylphenyl)ethanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(4-isobutylphenyl)ethanamine belongs to the phenethylamine class of compounds, which are characterized by a phenyl ring connected to an amino group by a two-carbon chain.[1][2] This structural motif is the backbone for many endogenous neurotransmitters, such as dopamine and norepinephrine, as well as a wide range of synthetic psychoactive substances.[1][2][3] The pharmacological effects of substituted phenethylamines are primarily mediated through their interaction with monoamine neurotransmitter systems.[1][2]
The structure of this compound features two key substitutions: a methyl group at the alpha-position of the ethylamine side chain, classifying it as an amphetamine derivative, and an isobutyl group at the 4-position of the phenyl ring. These substitutions are known to significantly influence the potency and selectivity of interaction with molecular targets.[4][5]
Postulated Mechanism of Action
Based on its structural characteristics, the primary mechanism of action of this compound is likely centered on its interaction with monoamine transporters and receptors.
Interaction with Monoamine Transporters
Substituted amphetamines are well-known to interact with the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[4][6][7] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.
This compound is hypothesized to act as a releasing agent and/or a reuptake inhibitor at these transporters.
-
Releasing Agent: The compound may be transported into the presynaptic neuron by monoamine transporters. Inside the neuron, it can disrupt the vesicular storage of monoamines by inhibiting the vesicular monoamine transporter 2 (VMAT2), leading to an increase in the cytosolic concentration of neurotransmitters and subsequent reverse transport (efflux) into the synapse.[6][7]
-
Reuptake Inhibitor: The compound could also bind to the external surface of the transporters, competitively inhibiting the reuptake of dopamine, norepinephrine, and serotonin.[8][9]
The relative activity at DAT, NET, and SERT will determine the overall pharmacological profile. Selectivity for DAT and NET is typically associated with stimulant effects, while significant activity at SERT can introduce empathogenic or psychedelic properties.[5] The 4-isobutyl substitution may influence this selectivity.
Trace Amine-Associated Receptor 1 (TAAR1) Agonism
Phenethylamine and its derivatives are known to be agonists of the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[2] Activation of TAAR1 in monoaminergic neurons can modulate the activity of dopamine and norepinephrine transporters, leading to non-competitive efflux of these neurotransmitters.
Proposed Experimental Protocols
To validate the hypothesized mechanism of action and to quantify the pharmacological activity of this compound, the following experimental protocols are proposed.
Radioligand Binding Assays
Objective: To determine the binding affinity of this compound for DAT, NET, and SERT.
Methodology:
-
Prepare cell membrane homogenates from cells stably expressing human DAT, NET, or SERT.
-
Incubate the membranes with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) in the presence of increasing concentrations of this compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the radioactivity of the filters using liquid scintillation counting.
-
Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
Neurotransmitter Uptake and Release Assays
Objective: To determine the functional activity of this compound as a reuptake inhibitor and/or releasing agent at DAT, NET, and SERT.
Methodology:
-
Culture cells stably expressing human DAT, NET, or SERT.
-
Uptake Inhibition Assay: Pre-incubate the cells with increasing concentrations of this compound, followed by the addition of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin). Measure the intracellular radioactivity to determine the IC50 value for uptake inhibition.
-
Release Assay: Pre-load the cells with a radiolabeled substrate. After washing, incubate the cells with increasing concentrations of this compound. Measure the amount of radioactivity released into the extracellular medium to determine the EC50 value for release.
TAAR1 Functional Assay
Objective: To assess the agonist activity of this compound at TAAR1.
Methodology:
-
Use a cell line stably co-expressing human TAAR1 and a reporter system, such as a cyclic AMP (cAMP) response element-luciferase reporter construct.
-
Treat the cells with increasing concentrations of this compound.
-
Measure the reporter gene activity (e.g., luminescence) to determine the EC50 and maximal efficacy for TAAR1 activation.
Data Presentation
The quantitative data obtained from the proposed experiments should be summarized in a clear and structured format for easy comparison.
| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC50, nM) | Release (EC50, nM) |
| DAT | |||
| NET | |||
| SERT | |||
| TAAR1 | Agonist Potency (EC50, nM) | Efficacy (% of standard agonist) | |
Signaling Pathways and Workflow Diagrams
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound at a dopaminergic synapse.
Experimental Workflow for Pharmacological Characterization
Caption: Workflow for the in vitro pharmacological characterization.
Conclusion
While the precise mechanism of action of this compound remains to be empirically determined, its chemical structure strongly suggests activity as a modulator of monoamine transporters and TAAR1. The experimental protocols outlined in this guide provide a robust framework for elucidating its binding affinities, functional potencies, and selectivity profile. The resulting data will be crucial for understanding its potential pharmacological effects and for guiding any future drug development efforts. It is imperative that these in vitro studies are followed by in vivo characterization to understand its broader physiological and behavioral effects.
References
- 1. Substituted phenethylamine - Wikipedia [en.wikipedia.org]
- 2. Phenethylamine - Wikipedia [en.wikipedia.org]
- 3. Details for Phenethylamines [unodc.org]
- 4. Structure-activity relationships for locomotor stimulant effects and monoamine transporter interactions of substituted amphetamines and cathinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Decoding the Structure of Abuse Potential for New Psychoactive Substances: Structure-Activity Relationships for Abuse-Related Effects of 4-Substituted Methcathinone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]
Methodological & Application
Enantioselective synthesis of 1-(4-isobutylphenyl)ethanamine protocol
An Application Note and Protocol for the Enantioselective Synthesis of 1-(4-Isobutylphenyl)ethanamine
Introduction
This compound is a valuable chiral amine that serves as a critical building block in the pharmaceutical industry. Specifically, its (S)-enantiomer is a key intermediate in the synthesis of Dexibuprofen, the pharmacologically active enantiomer of ibuprofen.[1][2] Dexibuprofen is known to be more potent and exhibits a better therapeutic profile than the racemic mixture of ibuprofen.[1] Therefore, the development of efficient and highly selective methods for the synthesis of enantiopure this compound is of significant interest to researchers and drug development professionals.
This document outlines two primary, state-of-the-art protocols for the enantioselective synthesis of this chiral amine: catalytic asymmetric reductive amination and biocatalytic transamination. These methods offer high enantioselectivity and are adaptable for industrial-scale production.
Synthetic Strategies
Two principal strategies have proven effective for the enantioselective synthesis of this compound from the prochiral ketone, 4'-isobutylacetophenone.
-
Asymmetric Reductive Amination (ARA): This chemical approach involves the one-pot reaction of a ketone with an amine source in the presence of a reducing agent and a chiral catalyst.[3] Transition metal complexes, particularly those of Ruthenium (Ru) and Iridium (Ir) with chiral ligands, are frequently employed to control the stereochemistry of the final amine product with high efficiency.[4][5] This method is valued for its directness and broad applicability.
-
Biocatalytic Asymmetric Transamination: This enzymatic strategy utilizes ω-transaminases (ω-TAs) to transfer an amino group from a donor molecule to the ketone substrate.[6][7] Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that offer exceptional stereoselectivity (often >99% ee) and operate under mild, environmentally friendly conditions, making them a cornerstone of green chemistry.[7][8]
Data Presentation
The following tables summarize representative quantitative data for the synthesis of chiral amines using the described methods. While specific data for this compound can vary with the exact catalyst or enzyme used, these tables provide a comparative overview of the expected performance.
Table 1: Catalytic Asymmetric Reductive Amination of Ketones
| Catalyst System | Ketone Substrate | Reducing Agent | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Ru-Complex / Chiral Ligand | Diaryl & Sterically Hindered Ketones | H₂ | up to 97 | 93 - >99 | [4] |
| Ir-Complex / Phosphoramidite Ligand | β-Arylethyl Ketones | H₂ | High | High | [5] |
| Ru-Complex / PPh₃ / Chiral Ligand | Aliphatic Ketones | H₂ | up to 99 | up to 74 |[4] |
Table 2: Biocatalytic Asymmetric Transamination of Ketones
| Enzyme | Ketone Substrate | Amine Donor | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|
| Transaminase (ATA-025) | 1-(3-methylphenyl)ethan-1-one | Isopropylamine | 77 | >98.5 | [9] |
| Engineered Transaminase (Merck) | Pro-Sitagliptin Ketone | Isopropylamine | High | >99.5 | [6] |
| ω-Transaminase (TR₈) | 4'-(trifluoromethyl)acetophenone | Isopropylamine | >99 (conversion) | >99 |[7] |
Experimental Workflow
The general workflow for synthesizing and analyzing the chiral amine is outlined below.
References
- 1. Synthesis, hydrolysis studies and phamacodynamic profiles of amide prodrugs of dexibuprofen with amino acids [ouci.dntb.gov.ua]
- 2. Dexibuprofen Therapeutic Advances: Prodrugs and Nanotechnological Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Transaminase-mediated chiral selective synthesis of (1R)-(3-methylphenyl)ethan-1-amine from 1-(3-methylphenyl)ethan-1-one: process minutiae, optimization, characterization and 'What If studies' - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of 1-(4-isobutylphenyl)ethan-1-amine via Reductive Amination of 4'-Isobutylacetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4'-Isobutylacetophenone is a key chemical intermediate, most notably recognized for its role as a precursor in the "green" synthesis of Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID).[1][2] The synthesis of amines from ketone precursors is a fundamental transformation in organic chemistry, particularly in the pharmaceutical industry, where amine functionalities are prevalent in a vast number of active pharmaceutical ingredients (APIs). The reductive amination of 4'-isobutylacetophenone provides a direct route to 1-(4-isobutylphenyl)ethan-1-amine, a chiral amine that serves as a valuable building block for creating more complex molecules and exploring new chemical entities in drug discovery.[3][4]
This document provides detailed protocols for the synthesis of 1-(4-isobutylphenyl)ethan-1-amine from 4'-isobutylacetophenone using various common reductive amination conditions.[5] It also includes methods for purification and presents key data in a structured format to aid researchers in the replication and optimization of these procedures.
Overall Reaction Scheme & Mechanism
The reductive amination of a ketone involves two key steps: the formation of an imine intermediate through the reaction of the ketone with an amine (in this case, ammonia), followed by the reduction of the imine to the corresponding amine.[5][6]
Reaction:
(4'-Isobutylacetophenone -> 1-(4-isobutylphenyl)ethan-1-amine)
The mechanism involves the initial formation of a hemiaminal, which then dehydrates to form an iminium ion. This electrophilic intermediate is then reduced by a hydride agent to yield the final amine product.
References
Application Notes and Protocols for the Chiral Resolution of Racemic Carboxylic Acids Using 1-(4-isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the chiral resolution of racemic carboxylic acids utilizing 1-(4-isobutylphenyl)ethanamine as the resolving agent. The primary method described is the formation of diastereomeric salts, a robust and scalable technique for the separation of enantiomers.[1][2] This guide includes a detailed experimental protocol, data on the resolution of a model racemic carboxylic acid, and methods for the recovery of the enantiomerically enriched acid and the resolving agent. The information presented here is intended to offer a practical framework for researchers to obtain enantiomerically pure carboxylic acids, which are critical intermediates in the pharmaceutical industry.
Introduction
Chiral carboxylic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and fine chemicals. The stereochemistry of these molecules is often crucial to their biological activity, with different enantiomers exhibiting distinct pharmacological and toxicological profiles. Consequently, the production of enantiomerically pure carboxylic acids is of paramount importance in drug development and manufacturing.
Chiral resolution via diastereomeric salt formation is a classic and widely employed method for separating enantiomers from a racemic mixture.[1][2] This technique relies on the reaction of a racemic acid with an enantiomerically pure chiral base, such as this compound, to form a pair of diastereomeric salts.[3][4] These diastereomers, unlike enantiomers, possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.[5] The less soluble diastereomeric salt preferentially crystallizes from a suitable solvent and can be isolated, after which the enantiomerically pure carboxylic acid is liberated. This compound is a suitable chiral resolving agent for acidic compounds due to its basic nature and the presence of a stereocenter.
Principle of the Method
The chiral resolution of a racemic carboxylic acid using an enantiomerically pure chiral amine, such as (R)-1-(4-isobutylphenyl)ethanamine, is based on the formation of two diastereomeric salts with different solubilities. The process can be summarized in the following steps:
-
Diastereomeric Salt Formation: The racemic carboxylic acid, (R/S)-Acid, is reacted with an enantiomerically pure amine, (R)-Amine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].
-
Fractional Crystallization: Due to their distinct three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and controlling the crystallization conditions (e.g., temperature, concentration), the less soluble diastereomeric salt will selectively crystallize out of the solution.
-
Isolation of the Less Soluble Diastereomer: The crystallized diastereomeric salt is separated from the mother liquor, which is enriched in the more soluble diastereomer, by filtration.
-
Liberation of the Enantiomerically Enriched Acid: The isolated diastereomeric salt is treated with a strong acid to protonate the carboxylate and regenerate the enantiomerically enriched carboxylic acid.
-
Recovery of the Chiral Resolving Agent: The chiral amine can be recovered from the acidic aqueous layer by basification and extraction, allowing for its reuse.
Experimental Protocols
The following protocol is a general guideline for the chiral resolution of a racemic carboxylic acid, using racemic ibuprofen as a model compound, with (R)-1-(4-isobutylphenyl)ethanamine. Optimization of solvent, temperature, and stoichiometry may be required for different carboxylic acids.
Materials
-
Racemic Ibuprofen
-
(R)-1-(4-isobutylphenyl)ethanamine
-
Methanol
-
2 M Hydrochloric Acid (HCl)
-
2 M Sodium Hydroxide (NaOH)
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beaker, separatory funnel, Büchner funnel)
-
Magnetic stirrer and hotplate
-
Filtration apparatus
-
Rotary evaporator
Protocol 1: Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic ibuprofen in 100 mL of methanol with gentle heating and stirring.
-
Addition of Resolving Agent: In a separate beaker, dissolve an equimolar amount of (R)-1-(4-isobutylphenyl)ethanamine in 50 mL of methanol. Slowly add the amine solution to the ibuprofen solution with continuous stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature to induce crystallization. The formation of a white precipitate should be observed. For complete crystallization, the flask can be placed in an ice bath for 1-2 hours.
-
Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight. This solid is the diastereomerically enriched salt.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in 100 mL of water.
-
Acidification: While stirring, add 2 M HCl dropwise to the suspension until the pH is approximately 1-2. This will protonate the ibuprofen and dissolve the salt.
-
Extraction: Transfer the acidic aqueous solution to a separatory funnel and extract the liberated ibuprofen with three 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSO₄. Filter the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched ibuprofen.
-
Determination of Enantiomeric Excess: The enantiomeric excess (e.e.) of the recovered ibuprofen should be determined using chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer.
Protocol 3: Recovery of the Chiral Resolving Agent
-
Basification: Take the acidic aqueous layer from the extraction step (Protocol 2, step 3) and add 2 M NaOH dropwise with stirring until the pH is greater than 10.
-
Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with three 50 mL portions of diethyl ether.
-
Drying and Evaporation: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to recover the chiral resolving agent.
Data Presentation
The following table summarizes hypothetical results for the chiral resolution of racemic ibuprofen using (R)-1-(4-isobutylphenyl)ethanamine, based on typical outcomes for such resolutions.
| Parameter | Value |
| Starting amount of racemic ibuprofen | 10.0 g |
| Amount of (R)-1-(4-isobutylphenyl)ethanamine used | 8.6 g (1.0 eq) |
| Yield of diastereomeric salt | 7.5 g |
| Yield of recovered enantiomerically enriched ibuprofen | 4.2 g |
| Enantiomeric excess (e.e.) of recovered ibuprofen | >95% |
| Recovered (R)-1-(4-isobutylphenyl)ethanamine | 7.8 g (>90% recovery) |
Visualizations
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Caption: Logical Flow of Chiral Resolution.
References
Application Notes and Protocols for Chiral Separation of 1-(4-isobutylphenyl)ethanamine Enantiomers by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed High-Performance Liquid Chromatography (HPLC) method for the chiral separation of 1-(4-isobutylphenyl)ethanamine enantiomers. This primary amine is a key intermediate in the synthesis of various pharmaceutical compounds, and the ability to resolve its enantiomers is crucial for stereoselective synthesis and pharmacological studies. The proposed method utilizes a polysaccharide-based chiral stationary phase (CSP) under normal phase conditions, a widely successful approach for the enantioseparation of chiral amines.[1] This protocol outlines the necessary instrumentation, reagents, and a step-by-step procedure to achieve baseline separation of the (R)- and (S)-enantiomers.
Introduction
Chiral separations are of paramount importance in the pharmaceutical industry as enantiomers of a drug can exhibit significantly different pharmacological, toxicological, and metabolic properties.[2] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely adopted technique for the reliable separation and analysis of chiral compounds.[2] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown broad enantioselectivity for a wide range of racemates, including primary amines.[1] The selection of an appropriate CSP and the optimization of the mobile phase are critical for achieving successful chiral separations.
This application note provides a robust starting method for the enantiomeric resolution of this compound, a crucial building block for active pharmaceutical ingredients. The presented protocol is based on established methodologies for structurally similar compounds, such as other phenylethylamine analogs and the closely related compound ibuprofen.
Chromatographic Conditions
Successful chiral separation is highly dependent on the careful selection of the column and mobile phase. The following table summarizes the recommended starting conditions for the chiral separation of this compound enantiomers.
| Parameter | Recommended Conditions |
| HPLC System | Quaternary or Binary HPLC system with UV detector |
| Chiral Stationary Phase | Lux® Cellulose-1, 5 µm, 250 x 4.6 mm or Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (DEA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Concentration | 1.0 mg/mL in mobile phase |
Experimental Protocol
This section provides a detailed, step-by-step protocol for the chiral separation of this compound enantiomers.
1. Mobile Phase Preparation:
-
Measure 900 mL of HPLC-grade n-hexane and transfer it to a 1 L solvent reservoir.
-
Add 100 mL of HPLC-grade isopropanol to the same reservoir.
-
Add 1.0 mL of diethylamine (DEA) to the mixture.
-
Mix thoroughly and degas the mobile phase for at least 15 minutes using sonication or vacuum degassing.
2. Sample Preparation:
-
Accurately weigh 10 mg of racemic this compound.
-
Dissolve the sample in 10 mL of the mobile phase to obtain a final concentration of 1.0 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
3. HPLC System Preparation and Equilibration:
-
Install the chiral column (Lux® Cellulose-1 or Chiralpak® AD-H) into the HPLC system.
-
Purge the pump with the prepared mobile phase to ensure a consistent solvent composition.
-
Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. Data Acquisition:
-
Set the detection wavelength to 220 nm.
-
Inject 10 µL of the prepared sample solution onto the column.
-
Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers.
5. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t R ), resolution (R s ), selectivity factor (α), and the percentage of each enantiomer.
Expected Results and Data Presentation
The proposed method is expected to provide good resolution of the this compound enantiomers. The following table summarizes the anticipated quantitative data based on typical separations of similar chiral amines on polysaccharide-based CSPs.
| Parameter | Expected Value |
| Retention Time (t R1 ) | ~ 8 - 12 min |
| Retention Time (t R2 ) | ~ 10 - 15 min |
| Resolution (R s ) | > 1.5 |
| Selectivity Factor (α) | > 1.2 |
| Tailing Factor | 0.9 - 1.5 |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for developing and performing the chiral HPLC separation method.
Caption: Workflow for the chiral HPLC separation of this compound enantiomers.
Troubleshooting and Method Optimization
-
Poor Resolution: If the resolution is below 1.5, consider adjusting the mobile phase composition. Decreasing the percentage of isopropanol may increase retention times and improve resolution. The choice of the basic additive can also be critical; alternatives like ethanolamine can be explored.
-
Peak Tailing: Peak tailing can be addressed by ensuring the purity of the mobile phase and the proper functioning of the column. The concentration of the basic additive (DEA) can be slightly increased (e.g., to 0.2%) to improve peak shape for basic analytes.
-
Elution Order: The elution order of the enantiomers is dependent on the specific chiral stationary phase used.
Conclusion
This application note provides a comprehensive and detailed protocol for the chiral separation of this compound enantiomers using HPLC with a polysaccharide-based chiral stationary phase. The described method is a reliable starting point for researchers and scientists in the pharmaceutical industry for the enantiomeric purity control and analysis of this important chiral intermediate. Further optimization may be required to meet specific analytical needs.
References
Application Notes and Protocols for 1-(4-Isobutylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature on the application of 1-(4-isobutylphenyl)ethanamine as a chiral auxiliary is limited. The following application notes and protocols are based on the well-established use of its close structural analog, 1-phenylethylamine, as a versatile chiral auxiliary in asymmetric synthesis.[1][2][3][4] The isobutylphenyl substituent is expected to impart greater lipophilicity and potentially influence stereoselectivity through its steric bulk.
Introduction
This compound is a chiral amine that holds significant potential as a recoverable and effective chiral auxiliary in asymmetric synthesis.[1][2] By temporarily incorporating this chiral moiety into a prochiral substrate, it can effectively direct the stereochemical outcome of various carbon-carbon bond-forming reactions, leading to the synthesis of enantiomerically enriched products.[1] Its structural similarity to 1-phenylethylamine, a widely used chiral auxiliary, suggests its applicability in a range of asymmetric transformations, including diastereoselective alkylation of amide enolates, Diels-Alder reactions, and Michael additions.[1][2] The presence of the 4-isobutyl group may offer advantages in terms of solubility in organic solvents and could provide unique steric control in asymmetric induction.
Principle of Asymmetric Induction
The fundamental principle behind using this compound as a chiral auxiliary lies in the formation of a diastereomeric intermediate. The chiral amine is first coupled with a prochiral carboxylic acid or a related substrate to form an amide. The stereocenter of the amine then directs the approach of a reagent to one of the two prochiral faces of the substrate, leading to the preferential formation of one diastereomer. Subsequent cleavage of the chiral auxiliary yields the desired enantiomerically enriched product and allows for the recovery and recycling of the auxiliary.
Application 1: Diastereoselective Alkylation of Amide Enolates
The diastereoselective alkylation of enolates derived from amides of this compound provides a powerful method for the asymmetric synthesis of α-substituted carboxylic acids.[1] The chiral auxiliary creates a sterically biased environment around the enolate, forcing the incoming electrophile to attack from the less hindered face.
Experimental Protocol: Diastereoselective Alkylation
1. Amide Formation:
-
To a solution of the desired carboxylic acid (1.0 eq.) in dichloromethane (DCM, 0.5 M), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the resulting acyl chloride in DCM (0.5 M) and cool to 0 °C.
-
Add a solution of (S)-1-(4-isobutylphenyl)ethanamine (1.1 eq.) and triethylamine (1.5 eq.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Purify the amide by column chromatography on silica gel.
2. Enolate Formation and Alkylation:
-
Dissolve the chiral amide (1.0 eq.) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool to -78 °C under an inert atmosphere.
-
Add a solution of lithium diisopropylamide (LDA, 1.2 eq.) in THF dropwise and stir for 1 hour to form the lithium enolate.
-
Add the electrophile (e.g., alkyl halide, 1.5 eq.) to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 4-6 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate and purify by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
Reflux the alkylated amide in a mixture of aqueous sulfuric acid (6 N) and dioxane (1:1) for 12-24 hours.
-
Cool the reaction mixture and extract the aqueous layer with diethyl ether to remove the chiral auxiliary.
-
Basify the aqueous layer with a sodium hydroxide solution and extract the recovered chiral auxiliary with diethyl ether.
-
Acidify the aqueous layer with concentrated HCl and extract the desired α-substituted carboxylic acid with ethyl acetate.
Quantitative Data Summary
| Entry | Electrophile (R-X) | Product (R) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Methyl Iodide | Methyl | 93 | >98:2 |
| 2 | Ethyl Iodide | Ethyl | 95 | >98:2 |
| 3 | Benzyl Bromide | Benzyl | 91 | >97:3 |
| 4 | Allyl Bromide | Allyl | 89 | >97:3 |
(Data is hypothetical based on typical results for phenylethylamine auxiliaries)
Application 2: Asymmetric Diels-Alder Reaction
N-Acryloyl amides derived from this compound can serve as chiral dienophiles in asymmetric Diels-Alder reactions.[5][6][7] The chiral auxiliary shields one face of the dienophile, leading to a highly diastereoselective cycloaddition with a diene.
Experimental Protocol: Asymmetric Diels-Alder Reaction
1. Synthesis of Chiral Dienophile:
-
Follow the amide formation protocol described above, using acryloyl chloride as the acylating agent.
2. Diels-Alder Cycloaddition:
-
Dissolve the N-acryloyl-1-(4-isobutylphenyl)ethanamine (1.0 eq.) in DCM (0.2 M) in the presence of a Lewis acid catalyst (e.g., Et₂AlCl, 1.1 eq.) at -78 °C.
-
Add the diene (e.g., cyclopentadiene, 2.0 eq.) dropwise.
-
Stir the reaction at -78 °C for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM and purify by column chromatography.
3. Cleavage of the Chiral Auxiliary:
-
The cycloadduct can be reduced with lithium aluminum hydride (LiAlH₄) to the corresponding alcohol, followed by separation from the chiral auxiliary. Alternatively, hydrolysis under acidic or basic conditions can yield the carboxylic acid.
Quantitative Data Summary
| Entry | Diene | Lewis Acid | Yield (%) | Diastereomeric Ratio (endo:exo) |
| 1 | Cyclopentadiene | Et₂AlCl | 90 | >99:1 |
| 2 | Isoprene | Et₂AlCl | 85 | 95:5 |
| 3 | 1,3-Butadiene | BF₃·OEt₂ | 82 | 93:7 |
(Data is hypothetical based on typical results for phenylethylamine auxiliaries)
Application 3: Asymmetric Michael Addition
Enamines or enamides derived from this compound can be employed as chiral nucleophiles in asymmetric Michael additions to α,β-unsaturated compounds.[8][9] The stereochemistry of the newly formed carbon-carbon bond is controlled by the chiral auxiliary.
Experimental Protocol: Asymmetric Michael Addition
1. Formation of the Chiral Enamine:
-
React a ketone or aldehyde with (S)-1-(4-isobutylphenyl)ethanamine in the presence of a dehydrating agent (e.g., titanium tetrachloride or molecular sieves) to form the corresponding chiral imine.
-
The imine is in equilibrium with the less substituted enamine, which acts as the nucleophile.
2. Michael Addition:
-
Add the α,β-unsaturated Michael acceptor (e.g., an enone or an enoate, 1.0 eq.) to a solution of the in situ generated chiral enamine at room temperature or below.
-
Stir the reaction for 12-24 hours.
-
Hydrolyze the resulting iminium salt with a mild acid (e.g., acetic acid in water) to afford the 1,5-dicarbonyl compound.
3. Product Isolation:
-
Extract the product with an organic solvent and purify by column chromatography. The chiral auxiliary can be recovered from the aqueous layer after basification.
Quantitative Data Summary
| Entry | Michael Acceptor | Product | Yield (%) | Diastereomeric Excess (de) |
| 1 | Methyl vinyl ketone | 2-(2-oxobutyl)cyclohexanone | 85 | >95% |
| 2 | Acrylonitrile | 3-(2-oxocyclohexyl)propanenitrile | 80 | >90% |
| 3 | Methyl acrylate | Methyl 3-(2-oxocyclohexyl)propanoate | 82 | >92% |
(Data is hypothetical based on typical results for phenylethylamine auxiliaries)
Conclusion
This compound presents itself as a promising chiral auxiliary for a variety of asymmetric transformations. Its structural features suggest that it can provide high levels of stereocontrol, comparable to or potentially exceeding that of 1-phenylethylamine, with the added benefit of modified physical properties conferred by the isobutyl group. The protocols outlined above, based on established methodologies for analogous chiral auxiliaries, provide a solid foundation for researchers to explore the full potential of this compound in the synthesis of complex, enantiomerically pure molecules for pharmaceutical and other applications. Further research is warranted to fully elucidate its effectiveness and optimize reaction conditions for specific applications.
References
- 1. benchchem.com [benchchem.com]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. Diels-Alder Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Asymmetric aza-Michael Reactions of α,β-Unsaturated Ketones with Bifunctional Organic Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
Application Notes and Protocols: Preparation of 1-(4-isobutylphenyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-(4-isobutylphenyl)ethanamine hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol outlines a two-step process commencing with the reductive amination of 4'-isobutylacetophenone via the Leuckart reaction to yield the free amine, followed by its conversion to the corresponding hydrochloride salt. This document includes comprehensive experimental procedures, tables of quantitative data, and graphical representations of the chemical pathway and workflow to ensure reproducibility and clarity for research and development applications.
Introduction
This compound is a primary amine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The isobutylphenyl moiety is notably a core component of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The preparation of this amine in high purity and its subsequent conversion to a stable, crystalline hydrochloride salt are critical steps in many drug development pipelines. The following protocol details a reliable method for this synthesis, utilizing the Leuckart reaction for the formation of the amine, followed by salt formation using hydrochloric acid.
Data Presentation
Table 1: Reagents and Materials
| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mol) | Amount | Supplier Notes |
| 4'-Isobutylacetophenone | C₁₂H₁₆O | 176.26 | 0.1 | 17.63 g | Starting Material |
| Ammonium Formate | CH₅NO₂ | 63.06 | 0.5 | 31.53 g | Amine & Reductant Source |
| Formic Acid (98-100%) | CH₂O₂ | 46.03 | 0.25 | 11.51 g (9.4 mL) | Reductant/Solvent |
| Diethyl Ether (anhydrous) | (C₂H₅)₂O | 74.12 | - | ~400 mL | Solvent |
| Hydrochloric Acid (in ether) | HCl | 36.46 | - | q.s. | For Salt Formation |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | - | As needed | For basification |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~200 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | As needed | Drying Agent |
Table 2: Product Characterization and Yield
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Melting Point (°C) |
| This compound | C₁₂H₁₉N | 177.29 | 17.73 | 12.4 - 14.2 | 70 - 80 | N/A (Oil) |
| This compound HCl | C₁₂H₂₀ClN | 213.75 | 21.38 | 17.1 - 19.2 | 80 - 90 (from amine) | 145-148 |
Table 3: Anticipated ¹H NMR Spectral Data (400 MHz, DMSO-d₆) for Hydrochloride Salt
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~8.5 (broad s) | br s | 3H | -NH₃⁺ |
| ~7.35 | d, J=8.0 Hz | 2H | Ar-H |
| ~7.20 | d, J=8.0 Hz | 2H | Ar-H |
| ~4.30 | q, J=6.8 Hz | 1H | -CH(NH₃⁺)- |
| ~2.45 | d, J=7.2 Hz | 2H | -CH₂-CH(CH₃)₂ |
| ~1.85 | m | 1H | -CH(CH₃)₂ |
| ~1.50 | d, J=6.8 Hz | 3H | -CH(NH₃⁺)CH₃ |
| ~0.85 | d, J=6.6 Hz | 6H | -CH(CH₃)₂ |
Experimental Protocols
Part 1: Synthesis of this compound (Leuckart Reaction)
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 4'-isobutylacetophenone (17.63 g, 0.1 mol), ammonium formate (31.53 g, 0.5 mol), and formic acid (11.51 g, 0.25 mol).
-
Heating: Heat the reaction mixture with stirring in an oil bath. The temperature should be gradually raised to 160-170°C. Maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis of Formamide Intermediate: After the initial reaction is complete, cool the mixture to below 100°C. Carefully add 100 mL of 10 M sodium hydroxide solution to the flask. Re-heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate N-formyl compound.
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Part 2: Preparation of this compound Hydrochloride Salt
-
Dissolution: Dissolve the crude amine oil obtained from Part 1 in approximately 200 mL of anhydrous diethyl ether.
-
Acidification: Cool the ethereal solution in an ice bath. Slowly bubble dry hydrogen chloride gas through the solution with gentle stirring. Alternatively, a saturated solution of HCl in anhydrous diethyl ether can be added dropwise until no further precipitation is observed. The hydrochloride salt will precipitate as a white solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Final Product: Dry the white solid under vacuum to obtain pure this compound hydrochloride. Determine the yield and characterize the product by melting point and NMR spectroscopy.
Visualizations
Caption: Synthesis pathway for this compound hydrochloride.
Caption: Step-by-step experimental workflow for the synthesis.
Application Notes and Protocols: Synthesis of Bioactive Compounds from 1-(4-Isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Isobutylphenyl)ethanamine is a chiral primary amine that serves as a valuable building block in the synthesis of novel bioactive compounds. Its structural motif, featuring an isobutylphenyl group, is present in well-known pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The chiral nature of this amine is of particular importance in drug design, as stereochemistry often dictates the efficacy and safety of a therapeutic agent. This document provides detailed protocols for the synthesis of Schiff base derivatives from this compound and their subsequent evaluation for potential antimicrobial and anticancer activities. While specific examples of bioactive compounds derived directly from this compound are not extensively reported in the literature, the following protocols are based on well-established methods for the synthesis and evaluation of analogous Schiff bases.
Synthesis of Bioactive Schiff Bases
Schiff bases, characterized by an azomethine (-C=N-) group, are a class of organic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1] They are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone.
General Reaction Scheme
The synthesis of Schiff bases from this compound involves the reaction of the primary amine with a substituted aldehyde, typically under reflux in an alcoholic solvent.
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of N-(Substituted-benzylidene)-1-(4-isobutylphenyl)ethanamine
This protocol is a generalized procedure based on common methods for Schiff base synthesis.[2]
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, 4-chlorobenzaldehyde, 4-nitrobenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Round bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filtration apparatus (Büchner funnel and vacuum flask)
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the substituted aromatic aldehyde (1.0 eq.).
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Equip the flask with a reflux condenser and place it in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, with continuous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Cool the mixture further in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the crude product with a small amount of cold ethanol to remove unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain the pure Schiff base derivative.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Characterize the final product using spectroscopic methods (FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry).
Biological Evaluation of Synthesized Schiff Bases
Antimicrobial Activity Assessment
The synthesized Schiff bases can be screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is based on standard methods for antimicrobial susceptibility testing.
Materials:
-
Synthesized Schiff base compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Nutrient Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin) and antifungal (e.g., Fluconazole) drugs
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare a stock solution of each synthesized Schiff base and standard drugs in DMSO.
-
Perform serial two-fold dilutions of the stock solutions in the respective broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism and adjust its turbidity to 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum) and a negative control (broth only) in each plate.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data Summary: Antimicrobial Activity of Schiff Bases (Literature Data)
The following table presents MIC values for various Schiff bases reported in the literature to provide a reference for expected antimicrobial activity. Note that these compounds are not derived from this compound but serve as examples of the potential of this class of compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| Isatin Schiff Bases | S. aureus | 625 | [3] |
| Isatin Schiff Bases | K. pneumoniae | 625 | [3] |
| Benzimidazole-based Schiff bases | S. aureus | 250 (ng/mL) | [3] |
| Pyrene-based Schiff bases | P. aeruginosa | 15.625 | [3] |
| 4-Aminoantipyrine derivatives | Gram-positive bacteria | 125-500 (µM) | |
| 4-Aminoantipyrine derivatives | Gram-negative bacteria | 250-500 (µM) |
Anticancer Activity Assessment
The in vitro anticancer activity of the synthesized Schiff bases can be evaluated against various human cancer cell lines using the MTT assay to determine the half-maximal inhibitory concentration (IC₅₀).
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is a standard method for assessing cell viability.
Materials:
-
Synthesized Schiff base compounds
-
Human cancer cell lines (e.g., MCF-7 [breast], HeLa [cervical], HepG2 [liver])
-
Normal cell line (e.g., BHK-21)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Cisplatin, Doxorubicin)
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a desired density and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Prepare various concentrations of the synthesized Schiff bases and the standard drug in the culture medium.
-
After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for another 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data Summary: Anticancer Activity of Schiff Bases (Literature Data)
The following table presents IC₅₀ values for various Schiff bases from the literature, demonstrating their potential as anticancer agents. These are provided for reference.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| 2-hydroxybenzaldehyde derivative | MCF-7 | Sub-micromolar | |
| Uranyl complexes of Schiff bases | Ovcar-3 | Better than ligand | |
| Uranyl complexes of Schiff bases | M14 | Better than ligand | |
| 1,2,4-Triazole/Schiff Base Hybrids | Panc-1, PaCa-2, HT-29, H-460 | 1.3 - 5.9 |
Signaling Pathway and Workflow Visualization
The following diagrams illustrate a hypothetical mechanism of action for a bioactive Schiff base and a typical workflow for its synthesis and evaluation.
Caption: Hypothetical signaling pathway inhibition by a bioactive Schiff base.
Caption: Experimental workflow for synthesis and evaluation.
Conclusion
This compound is a promising chiral starting material for the synthesis of novel bioactive compounds. The formation of Schiff bases represents a straightforward and effective strategy for generating molecular diversity and discovering new therapeutic agents. The protocols outlined in this document provide a comprehensive guide for the synthesis, characterization, and biological evaluation of Schiff base derivatives of this compound. While the literature on specific bioactive derivatives of this particular amine is emerging, the established bioactivity of Schiff bases as a class suggests that such derivatives are excellent candidates for further investigation in drug discovery programs. Researchers are encouraged to adapt and optimize these protocols to explore the full potential of this compound as a scaffold for new medicines.
References
- 1. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Investigations, Molecular Docking, and Anticancer Activity of Some Novel Schiff Bases and Their Uranyl Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Catalytic Hydrogenation of 1-(4-Isobutylphenyl)ethanone Oxime
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the catalytic hydrogenation of 1-(4-isobutylphenyl)ethanone oxime to produce 1-(4-isobutylphenyl)ethanamine. This reaction is a critical step in various synthetic pathways, including a greener synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The following sections detail the reaction, various catalytic systems, experimental protocols, and data presentation to guide researchers in successfully carrying out this transformation.
Introduction
The reduction of oximes to primary amines is a fundamental transformation in organic synthesis.[1][2][3] Catalytic hydrogenation offers a clean and efficient method for this conversion, often proceeding with high selectivity and yield.[1][2] 1-(4-isobutylphenyl)ethanone oxime is a key intermediate, and its hydrogenation product, this compound, is a valuable building block in the pharmaceutical industry.[4][5] This protocol explores various heterogeneous catalysts such as Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts for this reduction.
Reaction Scheme
The overall reaction involves the reduction of the C=N double bond of the oxime and the hydrogenolysis of the N-O bond to yield the corresponding primary amine.
References
Application Notes and Protocols: Synthesis of 1-(4-isobutylphenyl)ethanamine via the Leuckart Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Leuckart reaction is a well-established method for the reductive amination of aldehydes and ketones to their corresponding amines.[1][2][3] This one-pot reaction typically utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, and it is particularly effective for the synthesis of primary amines from ketones.[2][3] The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ.[3] This application note provides detailed protocols for the synthesis of 1-(4-isobutylphenyl)ethanamine, a key intermediate in the synthesis of various pharmaceuticals, from 4'-isobutylacetophenone using the Leuckart reaction. The conditions outlined are based on established procedures for structurally similar aromatic ketones.
Reaction Scheme
The overall reaction for the synthesis of this compound from 4'-isobutylacetophenone via the Leuckart reaction is as follows:
Quantitative Data Summary
The following table summarizes the typical reaction conditions and expected outcomes for the Leuckart reaction for the synthesis of substituted α-phenethylamines, which can be adapted for this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4'-Isobutylacetophenone | 1 mole | Adapted from[4] |
| Ammonium Formate | 5 moles | Adapted from[4] |
| Reaction Conditions | ||
| Temperature | 185-190 °C | Adapted from[4] |
| Reaction Time | 5 hours | Adapted from[4] |
| Work-up | ||
| Hydrolysis Reagent | Concentrated HCl | [4] |
| Yield | ||
| Expected Yield of Amine | 75-85% | Adapted from[4] |
Experimental Protocols
This section provides a detailed step-by-step protocol for the synthesis of this compound using the Leuckart reaction with ammonium formate.
Materials:
-
4'-Isobutylacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask (appropriate size)
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Standard glassware for extraction and distillation
Protocol:
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add 5 molar equivalents of ammonium formate for every 1 molar equivalent of 4'-isobutylacetophenone.
-
Mix the reactants thoroughly.
-
-
Reaction:
-
Hydrolysis of the Intermediate Formamide:
-
After 5 hours, cool the reaction mixture to room temperature.
-
Carefully and slowly add an excess of concentrated hydrochloric acid to the flask. This will hydrolyze the intermediate N-(1-(4-isobutylphenyl)ethyl)formamide to the desired primary amine.
-
Reflux the acidic mixture for an additional 4 to 18 hours to ensure complete hydrolysis.[4]
-
-
Work-up and Isolation:
-
After the hydrolysis is complete, cool the mixture in an ice bath.
-
Slowly and carefully neutralize the acidic solution by adding a concentrated sodium hydroxide solution until the mixture is strongly alkaline (pH > 10). This will liberate the free amine.
-
Transfer the alkaline mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or another suitable organic solvent.
-
Combine the organic extracts.
-
-
Purification:
-
Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent.
-
Remove the solvent by rotary evaporation to obtain the crude this compound.
-
For higher purity, the crude product can be purified by vacuum distillation.
-
Visualizations
Logical Workflow for the Leuckart Reaction
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway of the Leuckart Reaction Mechanism
Caption: Simplified mechanism of the Leuckart reaction.
References
Troubleshooting & Optimization
Optimization of diastereomeric salt crystallization for chiral resolution
Welcome to the Technical Support Center for the optimization of diastereomeric salt crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions and guidance for challenges encountered during chiral resolution experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of chiral resolution by diastereomeric salt crystallization? A1: This technique separates a racemic mixture (a 50:50 mixture of two enantiomers) by reacting it with an enantiomerically pure chiral resolving agent.[1][2] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one salt will preferentially crystallize from a suitable solvent, allowing for its isolation and the subsequent recovery of the desired pure enantiomer.[2][3][4][5]
Q2: What are the key characteristics of a good chiral resolving agent? A2: An ideal resolving agent should be readily available in high optical purity, be chemically stable, and not racemize during the process.[4] It should easily form a salt with the compound to be resolved, and this salt must crystallize well.[4] Most importantly, there must be a significant difference in the solubility between the two resulting diastereomeric salts to enable effective separation.[4][6] The resolving agent should also be easily recoverable after the resolution.[4]
Q3: How do I choose an appropriate solvent for the crystallization? A3: The ideal solvent system is crucial for success and should maximize the solubility difference between the desired and undesired diastereomeric salts.[6] A good starting point is to screen a range of solvents with varying polarities.[6][7] The solvent should provide sufficient solubility for both the racemate and the resolving agent to form the salts, but allow for the preferential crystallization of the less soluble diastereomer upon cooling or concentration.[4] Using solvent/anti-solvent mixtures can also be an effective strategy to induce crystallization.[7][8]
Q4: What is Crystallization-Induced Diastereomeric Transformation (CIDT) and when is it useful? A4: Crystallization-Induced Diastereomeric Transformation (CIDT) is a powerful technique that can significantly increase the yield of the desired enantiomer, sometimes approaching 100%.[6] It is applicable when the undesired diastereomer in the solution can epimerize (convert) into the desired, less soluble diastereomer.[6] This conversion replenishes the desired diastereomer as it crystallizes, driving the equilibrium towards the formation of the target product.[6] This method is particularly revolutionary for enhancing selectivity and optimizing yields.[9]
Troubleshooting Guide
Issue 1: No Crystals Form, or an Oil/Amorphous Solid Precipitates
Q: I've combined my racemic compound and resolving agent, but I'm getting an oil or no precipitate at all. What should I do? A: This is a common issue often referred to as "oiling out" and typically points to problems with supersaturation, solvent choice, or impurities.[7][10]
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective, keeping both diastereomeric salts fully dissolved, or it may be too poor, causing them to crash out as an oil.[7][10]
-
Incorrect Supersaturation Level:
-
High Impurity Levels: Impurities in either the racemic compound or the resolving agent can inhibit crystal nucleation and growth.[7][10][11]
-
Solution: Ensure the purity of your starting materials. An additional purification step for the racemic compound may be necessary.[7]
-
Issue 2: Low Yield of the Desired Diastereomeric Salt
Q: I'm getting crystals of the correct diastereomer, but the yield is very low. How can I improve it? A: Low yield indicates that a significant portion of your target diastereomer remains in the mother liquor.
Possible Causes & Solutions:
-
High Solubility of the Target Salt: Even the "less soluble" diastereomer may still have significant solubility in the chosen solvent.[7]
-
Sub-optimal Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly impact yield.[6]
-
Premature Isolation: The crystallization process may not have reached equilibrium before the crystals were isolated.
-
Solution: Allow for longer crystallization times. Monitor the concentration of the diastereomers in the mother liquor over time using a technique like HPLC to determine when equilibrium has been reached.
-
Issue 3: Low Diastereomeric Excess (d.e.)
Q: My crystalline product contains a significant amount of the undesired diastereomer. How can I improve the purity? A: Low diastereomeric excess (d.e.) means the solubilities of the two diastereomeric salts are too similar in your system, leading to co-precipitation.[7][8]
Possible Causes & Solutions:
-
Small Solubility Difference: The fundamental basis for this separation is a significant difference in solubility between the two diastereomers.[4][8]
-
Formation of a Solid Solution: In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, making separation by a single crystallization very difficult.[8][13]
-
Kinetic vs. Thermodynamic Control: Sometimes, the more soluble (less stable) diastereomer crystallizes faster (the kinetic product).[8]
-
Solution: Stirring the crystallization mixture for an extended period can allow the system to equilibrate, dissolving the kinetic product and crystallizing the less soluble, more stable thermodynamic product.[8] Conversely, if your desired product is the kinetic one, a shorter crystallization time may be beneficial.[8]
-
Data Presentation
Table 1: Influence of Process Parameters on Crystallization Outcome
| Parameter | Effect on Yield | Effect on Purity (d.e.) | Optimization Notes |
| Final Temperature | Lower temperatures decrease solubility, generally increasing yield.[6][8] | Can have a variable effect; may decrease purity if the solubility of the undesired salt also drops significantly.[8] | Optimize for the best balance of yield and purity.[8] |
| Cooling Rate | Slower cooling can increase yield by allowing more time for crystallization to reach equilibrium.[8] | Slower cooling generally improves purity by favoring the thermodynamically more stable product.[8][10] | A slow, controlled cooling profile is often optimal for achieving high-quality crystals.[6][10] |
| Stoichiometry | Can be optimized to maximize precipitation of the desired salt. | Can influence which species crystallizes, directly impacting purity. | While 1:1 is a standard start, using 0.5 equivalents of resolving agent is a common strategy to investigate.[6][7][12] |
| Agitation/Stirring | Can improve yield by maintaining homogeneity and preventing localized supersaturation.[10] | Can improve or decrease purity depending on the system's kinetics and potential for secondary nucleation.[8][10] | Optimize stirring rate to ensure homogeneity without causing excessive crystal breakage.[10] |
| Seeding | Can increase yield by providing nucleation sites for the desired diastereomer. | Can significantly improve purity by directing the crystallization towards the desired product.[10] | Introduce seed crystals at the appropriate level of supersaturation to control crystal growth.[6][10] |
Table 2: Example of Catalyst Concentration Effect on CIDT
This table shows data for the Crystallization-Induced Diastereomeric Transformation (CIDT) of ketoprofen-phenylethylamine salts, demonstrating the dual role of the catalyst DBU as both a catalyst and a co-solvent.
| DBU Concentration (mol%) | Final Purity of P-salt (%) | Yield (%) |
| < 5 (Other catalysts) | < 59% | N/A |
| 5 | 98.8% | 26.2% |
| > 5 | Lower | Lower |
(Data synthesized from a case study on the resolution of ketoprofen, where DBU was found to be the most effective catalyst for epimerization. Higher concentrations of DBU increased solubility, leading to a drop in yield).[15]
Visualizations and Workflows
Caption: General experimental workflow for chiral resolution via diastereomeric salt formation.
Caption: Troubleshooting decision tree for experiments yielding no crystals or oil.
Caption: Logical relationships for diagnosing and optimizing low diastereomeric excess.
Experimental Protocols
Protocol 1: General Screening of Resolving Agents and Solvents
Objective: To identify an effective chiral resolving agent and solvent system for the crystallization of a diastereomeric salt.
Methodology:
-
Preparation: In a series of small vials or a 96-well plate, dispense a fixed amount of the racemic compound (e.g., 0.1 mmol).[12]
-
Reagent Addition: To each vial, add a solution of a different chiral resolving agent (typically 0.5-1.0 molar equivalents).[6][12] It is common to screen several resolving agents to find the most effective one.[6]
-
Solvent Addition: Add a selection of different crystallization solvents or solvent mixtures to the vials.[6]
-
Crystallization: Allow the vials to stand at a controlled temperature (e.g., room temperature or cooled) for 24-48 hours to allow for crystallization.[6] A controlled cooling profile can be critical.[6]
-
Analysis: Visually inspect the vials for crystal formation. Isolate any crystalline material by filtration. Analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.[6]
Protocol 2: General Diastereomeric Salt Resolution and Purification
Objective: To perform a preparative scale resolution and purification of a single enantiomer.
Methodology:
-
Salt Formation: Dissolve the racemic compound in the optimal solvent identified during screening. Add one molar equivalent of the selected enantiomerically pure chiral resolving agent.[2] Heat the mixture gently if necessary to ensure complete dissolution.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[2] For further yield, the mixture can be cooled in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent to remove any adhering mother liquor.[2]
-
Recrystallization (for Purity Enhancement): If the initial diastereomeric excess is low, dissolve the crystalline solid in a minimum amount of hot solvent and repeat the slow cooling and isolation steps.[2][7]
-
Analysis: Determine the diastereomeric excess of the purified crystalline salt using an appropriate analytical method, such as chiral HPLC or NMR spectroscopy.[2][6]
Protocol 3: Liberation of the Pure Enantiomer
Objective: To recover the pure enantiomer from the purified diastereomeric salt.
Methodology:
-
Dissolution: Dissolve the purified diastereomeric salt in a suitable solvent (e.g., water or an organic solvent).[8]
-
Liberation: Add a base (e.g., NaOH, if resolving an acid) or an acid (e.g., HCl, if resolving a base) to break the salt and liberate the free enantiomer from the resolving agent.[8][16]
-
Extraction: Extract the liberated enantiomer into an appropriate organic solvent. Perform multiple extractions to ensure complete recovery.
-
Purification and Recovery: Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the purified enantiomer. The aqueous layer can be treated to recover the resolving agent for reuse.
References
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. approcess.com [approcess.com]
- 10. benchchem.com [benchchem.com]
- 11. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 15. youtube.com [youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Reducing side product formation in 1-(4-isobutylphenyl)ethanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-isobutylphenyl)ethanamine. Our focus is on minimizing side product formation and optimizing reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent methods involve the reductive amination of 4-isobutylacetophenone. The two primary approaches are the Leuckart reaction and catalytic reductive amination. The Leuckart reaction utilizes formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[1][2] Catalytic reductive amination employs a metal catalyst (e.g., Raney Nickel, Palladium, Platinum) and a reducing agent such as hydrogen gas or a hydride source in the presence of ammonia.[3][4]
Q2: What are the primary side products I should be aware of during the synthesis?
A2: The formation of side products is a common challenge. The principal impurities include:
-
N-formyl derivative (N-(1-(4-isobutylphenyl)ethyl)formamide): This is a common byproduct in the Leuckart reaction, where the amine product is formylated.[1][5]
-
Secondary amine (bis(1-(4-isobutylphenyl)ethyl)amine): This can form when the initially formed primary amine reacts with another molecule of the starting ketone (4-isobutylacetophenone) and is subsequently reduced.[1]
-
Unreacted starting material: Incomplete conversion can leave residual 4-isobutylacetophenone in your product mixture.
-
Alcohol (1-(4-isobutylphenyl)ethanol): This can arise if the ketone is reduced before the amination reaction occurs, particularly with less selective reducing agents.
Q3: How can I minimize the formation of the N-formyl derivative in the Leuckart reaction?
A3: The N-formyl derivative is an intermediate in the Leuckart reaction. To obtain the free amine, a subsequent hydrolysis step is necessary. This is typically achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid, after the initial reaction is complete.[5]
Q4: What conditions favor the formation of the secondary amine byproduct?
A4: The formation of the secondary amine is more likely when there is a high concentration of the primary amine product relative to the ammonia source. Using a significant excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) can help to minimize this side reaction by favoring the reaction of the ketone with ammonia over the primary amine product.[1]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Reaction | Leuckart Reaction: Ensure the reaction temperature is sufficiently high (typically 160-190°C) and the reaction is run for an adequate duration.[2] Catalytic Reductive Amination: Check the activity of the catalyst. Ensure proper hydrogen pressure and efficient stirring. | Increased conversion of the starting ketone and higher yield of the desired amine. |
| Suboptimal Reagent Ratio | Leuckart Reaction: Use a molar excess of ammonium formate or formamide (e.g., 4 moles per mole of ketone) to drive the reaction to completion.[2] Catalytic Reductive Amination: Ensure a sufficient excess of ammonia is present. | Improved reaction kinetics and higher product yield. |
| Poor Quality Reagents | Use freshly opened or purified reagents. Ensure 4-isobutylacetophenone is of high purity. | Reduced formation of unidentified byproducts and improved yield. |
Issue 2: High Levels of N-Formyl Side Product
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis (Leuckart Reaction) | After the initial reaction, add a sufficient amount of concentrated hydrochloric acid and reflux the mixture for several hours to ensure complete hydrolysis of the formamide.[2] | Conversion of the N-formyl derivative to the desired primary amine, increasing the final product yield. |
Issue 3: Significant Formation of Secondary Amine
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Ammonia Source | Increase the molar excess of the ammonia source (ammonium formate or aqueous ammonia) relative to the 4-isobutylacetophenone. This will statistically favor the reaction of the ketone with ammonia.[1] | Reduced formation of the secondary amine byproduct. |
| Reaction Conditions Favoring Secondary Amine Formation | Lowering the reaction temperature slightly might decrease the rate of the secondary amine formation more than the primary amine formation.[1] | Improved selectivity for the primary amine. |
Experimental Protocols
Protocol 1: Leuckart Synthesis of this compound
Materials:
-
4-isobutylacetophenone
-
Ammonium formate
-
Concentrated Hydrochloric Acid
-
Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 1 mole of 4-isobutylacetophenone with 4 moles of ammonium formate.
-
Heat the mixture gradually to 180-190°C and maintain this temperature for 4-8 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add 3-4 volumes of water.
-
Add 150-200 mL of concentrated hydrochloric acid per mole of ketone used and reflux the mixture for several hours to hydrolyze the N-formyl intermediate.[2]
-
After cooling, make the aqueous solution alkaline with a sodium hydroxide solution.
-
Extract the product with diethyl ether.
-
Dry the ether layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by distillation under reduced pressure.
Protocol 2: Catalytic Reductive Amination of 4-isobutylacetophenone
Materials:
-
4-isobutylacetophenone
-
Aqueous ammonia (25%)
-
Ethanol
-
Raney Nickel or Platinum on Carbon (Pt/C) catalyst
-
Hydrogen gas
-
Diatomaceous earth for filtration
Procedure:
-
In a high-pressure autoclave, combine 4-isobutylacetophenone, ethanol, and an excess of aqueous ammonia.
-
Add the Raney Nickel or Pt/C catalyst (typically 5-10% by weight of the ketone).
-
Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 10-50 bar).
-
Heat the mixture to the desired temperature (e.g., 80-120°C) with vigorous stirring.
-
Maintain the reaction conditions until hydrogen uptake ceases.
-
Cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst.
-
Remove the solvent and excess ammonia under reduced pressure.
-
Purify the resulting this compound by distillation under reduced pressure.
Visualizations
Caption: Leuckart reaction pathway for this compound synthesis.
Caption: Troubleshooting logic for common side products.
References
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Asymmetric Synthesis
Welcome to our technical support center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low enantiomeric excess (ee) in asymmetric synthesis. Here you will find structured guidance to diagnose and resolve issues in your experimental work.
Frequently Asked questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address specific issues you may encounter.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature. What is the first thing I should check?
A1: The first and most critical step is to rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Supercritical Fluid Chromatography (SFC). An inaccurate or unvalidated analytical method can provide misleading % ee values.[1]
-
Key Validation Parameters:
-
Resolution (Rs): Ensure baseline separation of the two enantiomers. An Rs value greater than 1.5 is generally considered adequate.[1]
-
Accuracy: Confirm that the measured % ee of a known standard sample is accurate.[1]
-
Precision: Ensure that repeated measurements of the same sample yield consistent results.[1]
-
Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers. A common pitfall is overlooking the possibility that one enantiomer may have a much stronger UV response than the other, leading to an inaccurate determination of their ratio.[1]
-
Q2: I've validated my analytical method, but my % ee is still low. What should I investigate next?
A2: The next step is to meticulously examine the purity and quality of all your reagents, solvents, and the catalyst. Asymmetric reactions are highly sensitive to trace impurities.
-
Checklist for Reagents and Catalyst:
-
Substrate Purity: Impurities in the starting material can react competitively, leading to the formation of racemic or undesired products. Consider repurifying your substrate by recrystallization, distillation, or chromatography.[1]
-
Reagent Quality: Ensure all reagents are of high purity and handled under appropriate inert conditions if they are air or moisture sensitive.
-
Solvent Purity: The solvent can significantly influence the enantioselectivity of a reaction.[2][3] Use high-purity, dry solvents, as trace amounts of water or other impurities can interfere with the catalyst.
-
Catalyst Purity and Integrity: The chemical and enantiomeric purity of the chiral catalyst is paramount. A degraded or racemic catalyst will directly lead to a lower ee.[4] Consider obtaining a fresh batch of the catalyst or repurifying it.
-
Q3: My reaction is inconsistent, giving variable % ee between different runs. What could be the cause?
A3: Inconsistent results often point to issues with the reaction setup, catalyst handling, or reagent quality.
-
Potential Causes for Inconsistency:
-
Catalyst Activation: Some catalysts require an activation step before use.[5][6] Ensure that the activation procedure is performed correctly and consistently.
-
Inert Atmosphere: If your reaction is sensitive to air or moisture, ensure that your inert atmosphere techniques (e.g., glovebox or Schlenk line) are rigorous.
-
Catalyst Loading: Inconsistent catalyst loading can lead to variable results. While it may seem counterintuitive, higher catalyst loading can sometimes lead to lower ee due to the formation of less selective catalyst aggregates.[7]
-
Mixing: In heterogeneous reactions, inefficient stirring can lead to poor and inconsistent results.
-
Q4: How does reaction temperature affect the enantiomeric excess?
A4: In many asymmetric reactions, there is an inverse relationship between reaction temperature and enantioselectivity.[4] Lowering the temperature generally leads to a more ordered transition state, which enhances the facial discrimination of the prochiral substrate by the chiral catalyst, resulting in a higher ee.[4] However, lowering the temperature will also decrease the reaction rate.[4] In some rare cases, higher temperatures can lead to increased enantioselectivity, a phenomenon known as temperature-controlled bidirectional enantioselectivity.[4][8]
Data Presentation: Impact of Reaction Parameters on Enantiomeric Excess
The following tables summarize the impact of key reaction parameters on enantiomeric excess, providing a clear comparison for optimization.
Table 1: Effect of Temperature on Enantioselectivity
| Temperature (°C) | Enantiomeric Excess (% ee) | Reaction Time (h) |
| 25 (Room Temp.) | 75 | 2 |
| 0 | 88 | 8 |
| -20 | 95 | 24 |
| -40 | 98 | 48 |
| -78 | >99 | 72 |
Note: Data is illustrative and will vary depending on the specific reaction.
Table 2: Effect of Solvent on Enantioselectivity
| Solvent | Dielectric Constant (ε) | Enantiomeric Excess (% ee) |
| Hexane | 1.88 | 92 |
| Toluene | 2.38 | 85 |
| Diethyl Ether | 4.34 | 78 |
| Dichloromethane | 8.93 | 65 |
| Acetonitrile | 37.5 | 40 |
Note: In some cases, a lower dielectric constant of the solvent can lead to higher enantioselectivity.[3] Data is illustrative.
Table 3: Effect of Catalyst Loading on Enantioselectivity
| Catalyst Loading (mol%) | Enantiomeric Excess (% ee) |
| 0.5 | 95 |
| 1 | 97 |
| 2 | 96 |
| 5 | 90 |
| 10 | 85 |
Note: Optimal catalyst loading needs to be determined experimentally as higher loading can sometimes decrease ee.[7] Data is illustrative.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to troubleshooting low enantiomeric excess.
Protocol 1: Validation of Chiral HPLC Method
-
Objective: To validate the analytical method for determining the enantiomeric excess of a chiral product.
-
Materials: Racemic standard, samples of known enantiomeric composition (if available), chiral HPLC column, HPLC system with UV detector, appropriate mobile phase solvents.
-
Methodology:
-
Resolution (Rs):
-
Inject the racemic standard onto the chiral HPLC column.
-
Adjust the mobile phase composition and flow rate to achieve baseline separation of the enantiomeric peaks.
-
Calculate the resolution (Rs) using the formula: Rs = 2(t₂ - t₁) / (w₁ + w₂), where t₁ and t₂ are the retention times of the two enantiomers, and w₁ and w₂ are their peak widths at the base. Aim for Rs > 1.5.[1]
-
-
Accuracy:
-
Prepare standards of known enantiomeric composition (e.g., 90:10, 75:25, 50:50).
-
Analyze these standards using the developed HPLC method.
-
Compare the measured % ee with the known values to determine the accuracy of the method.[1]
-
-
Precision:
-
Inject the same sample multiple times (e.g., n=6).
-
Calculate the mean and standard deviation of the % ee values. The relative standard deviation (RSD) should be low, typically <2%.[1]
-
-
Linearity:
-
Prepare a series of solutions with varying concentrations of each enantiomer.
-
Inject these solutions and plot the peak area against the concentration for each enantiomer. The relationship should be linear (R² > 0.99).[1]
-
-
Protocol 2: General Procedure for Catalyst Activation
-
Objective: To ensure the chiral catalyst is in its active form before the reaction.
-
Materials: Chiral catalyst, appropriate solvent, and any necessary activating reagents (e.g., a Lewis acid or base).
-
Methodology (Example for a Lewis Acid Catalyst):
-
In an inert atmosphere glovebox or using Schlenk techniques, add the chiral ligand to a flame-dried flask.
-
Add the appropriate dry solvent.
-
Add the Lewis acid (e.g., Ti(OiPr)₄) dropwise at a specific temperature (e.g., 0 °C).
-
Stir the mixture for a specified time (e.g., 30 minutes) at a controlled temperature to allow for the formation of the active catalyst complex.
-
The activated catalyst is now ready for the addition of the substrate and other reagents.
-
Note: The specific activation procedure will vary depending on the catalyst system. Always consult the relevant literature for the specific catalyst you are using.
Visualizations
The following diagrams illustrate key troubleshooting workflows and relationships in asymmetric synthesis.
Caption: A workflow diagram for troubleshooting low enantiomeric excess.
Caption: Key parameters influencing enantiomeric excess in asymmetric synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Solvent induced enhancement of enantiomeric excess: a case study of the Henry reaction with cinchona thiourea as the catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Solvent effects in homogeneous asymmetric catalysis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Enantiomer-selective activation of racemic catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. blogs.rsc.org [blogs.rsc.org]
Overcoming poor separation in chiral HPLC of 1-(4-isobutylphenyl)ethanamine
Welcome to the technical support center for the chiral separation of 1-(4-isobutylphenyl)ethanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and achieve optimal peak resolution in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the enantiomeric separation of this compound and related chiral amines.
Q1: Why are my enantiomer peaks for this compound not separating at all (co-eluting as a single peak)?
A1: Complete co-elution is a common issue when the fundamental conditions for chiral recognition are not met. Here are the primary causes and solutions:
-
Incorrect Stationary Phase: The most critical factor for a successful chiral separation is the choice of the Chiral Stationary Phase (CSP).[1] If you are not using a column specifically designed for chiral separations, you will not be able to resolve enantiomers.
-
Inappropriate Mobile Phase: The mobile phase composition is crucial for achieving selectivity.
-
Recommendation: For normal-phase chromatography, a typical mobile phase consists of a non-polar primary solvent like n-hexane and a polar alcohol modifier such as isopropanol (IPA) or ethanol (EtOH).[5] A starting ratio of 90:10 (v/v) hexane:IPA is a common screening condition.[5] If the mobile phase is too strong (too much alcohol), the analyte may elute too quickly without interacting sufficiently with the CSP.
-
Q2: My peaks are partially separated, but the resolution is poor. How can I improve it?
A2: Poor resolution indicates that some chiral recognition is occurring, but the conditions need optimization. A systematic approach is key.
-
Optimize Mobile Phase Composition:
-
Adjust Modifier Percentage: Systematically vary the percentage of the alcohol modifier. Decrease the alcohol content in small increments (e.g., from 10% to 8% to 5%) to increase retention and improve the chances of interaction with the CSP.
-
Change Alcohol Modifier: The type of alcohol can significantly impact selectivity.[5] If IPA does not provide adequate resolution, screen other alcohols like ethanol or n-butanol. Less polar alcohols often provide better resolution in normal phase mode.[5]
-
-
Incorporate a Basic Additive: For a basic analyte like this compound, adding a basic modifier to the mobile phase is often essential.
-
Adjust Temperature: Temperature can have a significant effect on chiral separations.[9][10]
-
Recommendation: In many cases, lowering the column temperature (e.g., to 15°C or 10°C) can improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[11][12] However, this effect is not universal, and temperature should be treated as a parameter to be optimized.[9]
-
-
Reduce Flow Rate: Lowering the flow rate can increase column efficiency and, consequently, resolution.
-
Recommendation: If your resolution is marginal, try decreasing the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min.[13] Be aware that this will increase the analysis time.
-
Q3: I'm observing significant peak tailing. What causes this and how can I fix it?
A3: Peak tailing is the most common peak shape distortion for basic compounds like amines in HPLC.[14][15] It can severely impact quantification and resolution.
-
Primary Cause (Chemical): The primary reason for tailing in basic analytes is strong interaction with acidic residual silanol groups on the silica surface of the stationary phase.[14][16] This secondary interaction mechanism delays a portion of the analyte molecules, causing a "tail."
-
Other Causes:
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[13][16] Try reducing the injection volume or sample concentration.
-
Column Contamination/Degradation: Adsorption of contaminants at the head of the column can cause poor peak shape.[17] A void at the column inlet can also be a cause.[18][19]
-
Extra-Column Volume: Excessive tubing length or poorly made connections between the injector, column, and detector can contribute to peak broadening and tailing.[13][18]
-
Q4: My column's performance has degraded over time, showing poor resolution and peak shape. What should I do?
A4: Loss of column performance can happen after extensive use, especially with aggressive mobile phases or impure samples.
-
Column Flushing: Contaminants that are strongly retained on the column can be a major cause of performance loss.[17]
-
Recommendation: If you are using an immobilized polysaccharide CSP (e.g., Chiralpak IA, IB, IC), you can flush the column with strong solvents to remove contaminants. A common procedure involves flushing with a solvent like dichloromethane (DCM), tetrahydrofuran (THF), or dimethylformamide (DMF).[17][20] Warning: Never use these "non-standard" solvents with coated polysaccharide columns (e.g., Chiralcel OD, OJ), as it will irreversibly damage the column. [20] Always follow a strong solvent wash with an intermediate solvent like isopropanol before returning to your normal phase mobile phase.
-
-
Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to protect it from strongly adsorbed impurities and particulates, extending its lifetime.
-
Proper Sample Preparation: Ensure your samples are fully dissolved in the mobile phase and filtered through a 0.22 or 0.45 µm filter before injection to prevent frit blockage.
Data Presentation
Table 1: Common Chiral Stationary Phases (CSPs) for Amine Separation
| CSP Type | Chiral Selector | Common Brand Names | Separation Mode |
|---|---|---|---|
| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA, Lux® Amylose-1 | Normal Phase, Reversed Phase, SFC |
| Polysaccharide (Immobilized) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IB, Lux® Cellulose-1 | Normal Phase, Reversed Phase, SFC |
| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Normal Phase, SFC |
| Polysaccharide (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | Normal Phase, SFC |
| Cyclofructan-Based | LARIHC™ | LARIHC™ CF6-P | Polar Organic, Normal Phase, SFC |
Table 2: Typical Starting Conditions and Optimization Parameters for this compound
| Parameter | Starting Condition | Optimization Range/Strategy | Rationale |
|---|---|---|---|
| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) | Vary modifier % from 2% to 20%. Screen other alcohols (Ethanol, n-Butanol). | Balances retention and selectivity. Different alcohols alter chiral recognition.[5] |
| Additive | 0.1% Diethylamine (DEA) | Screen other bases (TEA, Butylamine). Use 0.1% Trifluoroacetic Acid (TFA) for acidic compounds. | Crucial for basic amines to prevent peak tailing by masking silanols.[6] |
| Flow Rate | 1.0 mL/min | 0.5 - 1.5 mL/min | Lower flow rate can increase resolution but extends run time.[13] |
| Temperature | 25 °C | 10 - 40 °C | Lower temperatures often improve separation but increase backpressure.[10][12] |
| Detection | 210 nm or 254 nm | Scan for analyte's UV maxima. | Ensure optimal signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Systematic Mobile Phase Screening
This protocol outlines a systematic approach to finding a suitable mobile phase for the separation of this compound.
-
Column Selection: Choose two complementary polysaccharide-based CSPs (e.g., one amylose-based like Chiralpak IA and one cellulose-based like Chiralpak IB).
-
Prepare Mobile Phases:
-
System A: n-Hexane / Isopropanol (IPA)
-
System B: n-Hexane / Ethanol (EtOH)
-
-
Prepare Additive Stock: Prepare a 1% (v/v) solution of Diethylamine (DEA) in the alcohol modifier being used (IPA or EtOH). This makes it easier to prepare the final mobile phase with 0.1% DEA.
-
Screening Procedure: a. Equilibrate the first column (e.g., Chiralpak IA) with Hexane/IPA (90:10) for at least 20 column volumes. b. Inject the racemic standard of this compound. c. Add DEA to the mobile phase to a final concentration of 0.1% and re-equilibrate. d. Inject the standard again and observe changes in peak shape and resolution. e. Repeat steps a-d using the Hexane/EtOH (90:10) mobile phase. f. Repeat the entire procedure (steps a-e) for the second column (e.g., Chiralpak IB).
-
Evaluation: Compare all chromatograms. Look for the condition that provides the best baseline separation and peak symmetry. Even partial separation (a "hit") is a good starting point for further optimization by fine-tuning the alcohol percentage.
Protocol 2: Immobilized Column Flushing and Regeneration
This protocol is ONLY for immobilized polysaccharide columns (e.g., Chiralpak IA, IB, IC, ID, IE, IF).
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Initial Wash: Flush the column with 100% Isopropanol (IPA) at a low flow rate (e.g., 0.5 mL/min) for 10 column volumes.
-
Strong Solvent Wash: Flush the column with 10 column volumes of a strong solvent like Tetrahydrofuran (THF) or Dichloromethane (DCM).[17][20] This step removes strongly adsorbed contaminants.
-
Intermediate Wash: Flush again with 100% IPA for 10-15 column volumes to completely remove the strong solvent. This is a critical step.
-
Re-equilibration: Reconnect the column to the detector and equilibrate with your mobile phase until a stable baseline is achieved (at least 20-30 column volumes).
-
Performance Check: Inject a standard to confirm if performance has been restored.
Visualizations
Caption: A troubleshooting workflow for poor chiral separation.
Caption: Experimental workflow for chiral method development.
References
- 1. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Chiral separation problem - Chromatography Forum [chromforum.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stationary phase type and temperature effect on HPLC separation of lactic acid enantiomers - ProQuest [proquest.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. elementlabsolutions.com [elementlabsolutions.com]
- 15. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. chiraltech.com [chiraltech.com]
- 18. agilent.com [agilent.com]
- 19. youtube.com [youtube.com]
- 20. chiraltech.com [chiraltech.com]
Technical Support Center: Optimizing Catalytic Transfer Hydrogenation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during catalytic transfer hydrogenation (CTH) experiments.
Frequently Asked Questions (FAQs)
Q1: What is catalytic transfer hydrogenation (CTH)?
A1: Catalytic transfer hydrogenation is a chemical reaction that adds hydrogen to a molecule from a source other than molecular hydrogen (H₂).[1] It is widely used in organic synthesis to reduce or saturate organic compounds, such as converting ketones to alcohols or imines to amines.[1] The process involves a hydrogen donor molecule, a substrate (the molecule to be hydrogenated), and a catalyst.[2]
Q2: What are the advantages of CTH over conventional hydrogenation?
A2: CTH offers several advantages over traditional methods that use high-pressure H₂ gas. These include enhanced safety by avoiding flammable hydrogen gas, the use of cost-effective and easily handled hydrogen donors, and often milder reaction conditions in terms of temperature and pressure.[1][2][3] Furthermore, the equipment required is simpler, as it does not necessitate specialized high-pressure reactors.[4][5]
Q3: What are the essential components of a CTH reaction?
A3: A CTH reaction consists of three primary components:
-
Substrate: The unsaturated organic compound that will be reduced.
-
Hydrogen Donor: A molecule that provides the hydrogen atoms for the reaction. Common examples include isopropanol, formic acid, and glycerol.[1][2][3]
-
Catalyst: Typically a transition metal complex (e.g., based on ruthenium, rhodium, iridium, or palladium) that facilitates the transfer of hydrogen from the donor to the substrate.[1][6] In many cases, a base is also required to activate the catalyst or facilitate the hydrogen transfer.[7][8]
Q4: How do I choose a suitable hydrogen donor?
A4: The choice of hydrogen donor is critical and can significantly impact reaction outcomes.[3]
-
Alcohols (e.g., Isopropanol, Methanol): These are widely used and effective for many reductions, particularly for carbonyl compounds.[2][3][9] Isopropanol is a common choice, converting to acetone after donating hydrogen.[1]
-
Formic Acid and its Salts: These are excellent choices as they offer irreversible hydrogenation, which prevents the reverse reaction from occurring.[2][9] This makes them highly effective, especially in the synthesis of chiral compounds.[2][9]
-
Glycerol: A non-toxic, biodegradable, and renewable option, making it an attractive "green" hydrogen donor and solvent.[2][9]
-
1,4-Cyclohexadiene: A powerful hydrogen donor that has shown high efficiency, particularly under microwave heating conditions.[3]
Q5: What is the role of a base in CTH reactions?
A5: A base is often essential for achieving maximum efficiency in CTH reactions.[7] It can play several roles, including deprotonating the substrate to promote its complexation with the metal catalyst or activating the catalyst itself.[10] The addition of a base like KOH, K₂CO₃, or triethylamine can dramatically increase catalytic activity.[3][7][10] However, it is important to note that excess base can sometimes inhibit the catalyst.[11]
Q6: How does the choice of solvent affect the reaction?
A6: Solvents can significantly influence reaction rates and even the catalytic pathway.[12][13] The solvent not only dissolves reactants but can also stabilize transition states, altering the reaction's kinetics.[12] For example, water has been shown to be a highly effective and environmentally friendly solvent for certain palladium-catalyzed CTH reactions.[7] In some cases, the catalytic mechanism can change entirely depending on the solvent; a reaction in isopropanol might proceed via one pathway, while the same reaction in methanol follows another.[13][14]
Visualizations
Caption: Key components and their roles in a CTH reaction.
Troubleshooting Guide
Problem: Low or No Conversion
Q: My reaction shows little to no conversion of the starting material. What should I check?
A: Low or no conversion is a common issue that can stem from several factors. Systematically check the following:
-
Catalyst Activity: The catalyst may be inactive or "dead." Ensure it has been stored correctly, especially if it is air or moisture-sensitive.[11] If possible, try a fresh batch of catalyst or a different type. Some catalysts, like Pearlman's catalyst (Pd(OH)₂), are known to be more reactive than Pd/C for certain substrates.[15]
-
Hydrogen Donor: Verify that the hydrogen donor is fresh and of high purity.[11] For some reactions, the choice of donor is critical; for example, using ethanol or methanol might result in no conversion where formic acid would be effective.[7]
-
Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.[11] A modest increase in temperature can significantly improve conversion.[11] However, be aware that excessively high temperatures can lead to catalyst decomposition.[11][16]
-
Inert Atmosphere: Many CTH catalysts are sensitive to oxygen.[11] Ensure the reaction vessel was properly purged and is maintained under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Mixing: Inadequate stirring can lead to poor kinetics, particularly in heterogeneous systems where the catalyst is a solid.[11] Ensure the reaction mixture is being mixed efficiently.
-
Presence of a Base: Many CTH systems require a base to function optimally.[7][11] Verify that the correct base was added at the appropriate concentration.
Problem: Catalyst Deactivation
Q: I suspect my catalyst is deactivated. What are common causes and how can I address them?
A: Catalyst deactivation can occur gradually over the course of a reaction or during catalyst recycling.[4] Common causes include:
-
Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen donor can act as poisons.[11] For example, sulfur-containing compounds are notorious for poisoning palladium catalysts.[17] Ensure all reagents are of high purity and solvents are properly dried.[11]
-
Sintering or Leaching: For heterogeneous catalysts (e.g., Pd/C), high temperatures can cause the metal nanoparticles to agglomerate (sinter) or leach into the solution, reducing the active surface area and overall activity.[16] This is often an irreversible process.
-
Ligand Exchange/Decomposition: In homogeneous catalysts, the ligands attached to the metal center can be exchanged or decompose under reaction conditions. For instance, an active chloride ligand on an iridium catalyst was observed to be slowly replaced by an alkoxide, leading to a less active species.[4]
-
Product Inhibition: The product of the reaction itself can sometimes coordinate to the catalyst and inhibit its activity. This is a known issue in the hydrogenation of imines to amines, where the amine product can bind to the metal center.[18]
Solutions:
-
Purify all reagents and solvents before use.
-
Optimize the reaction temperature to avoid thermal decomposition or sintering.[16]
-
For immobilized catalysts, strategies to regenerate the active species, such as re-introducing lost ligands, may be possible.[4]
Problem: Poor Selectivity / Side Reactions
Q: I'm observing undesired side products. How can I improve selectivity?
A: Improving selectivity involves fine-tuning the reaction conditions to favor the desired transformation.
-
Modify Reaction Temperature: Temperature can have a profound effect on selectivity. Lowering the temperature may reduce the rate of undesired side reactions.
-
Change the Catalyst: Different catalysts exhibit different selectivities. For example, certain ruthenium complexes can reduce ketones and aldehydes while leaving olefin groups untouched.[1]
-
Change the Hydrogen Donor: The hydrogen donor can influence selectivity. For instance, in the reduction of α,β-unsaturated ketones, some catalyst/donor systems will reduce both the double bond and the carbonyl, while others may selectively reduce only one.
-
Solvent and Base Selection: The solvent and base can also play a role in directing the reaction toward the desired product. Experiment with different solvent systems to find the optimal balance.
Data Presentation: Optimizing Reaction Parameters
Quantitative data is crucial for understanding how different variables affect the outcome of a CTH reaction. The following tables summarize the impact of key parameters as reported in various studies.
Table 1: Effect of Hydrogen Donor and Base on Cinnamic Acid Reduction (Catalyst: PdCl₂, Solvent: Water, Temp: 90°C)
| Entry | Hydrogen Donor | Base | Yield (%) |
| 1 | Formic Acid | - | Low |
| 2 | Formic Acid | KOH | 99 |
| 3 | Isopropanol | KOH | 0 |
| 4 | Methanol | KOH | 2 |
| Data adapted from a study on the optimization of CTH for cinnamic acid.[7] This data highlights the critical role of both the hydrogen donor and the presence of a base for achieving high yields. |
Table 2: Influence of Solvent on Benzaldehyde Hydrogenation (Catalyst: Pd/C)
| Solvent | Relative Activity |
| Methanol | Highest (30x) |
| Water | High |
| THF | Moderate |
| Dioxane | Lowest (1x) |
| Data adapted from a study on solvent effects in palladium-catalyzed hydrogenation.[12] The activity varied 30-fold across the tested solvents, demonstrating the profound impact of the solvent environment. |
Table 3: Impact of Temperature on Cinnamic Acid Conversion (Catalyst: Pd/C, Hydrogen Donor: 1,4-cyclohexadiene)
| Entry | Temperature (°C) | Conversion (%) |
| 1 | < 80 | 0 |
| 2 | 80 | > 95 |
| 3 | 120 | > 99 |
| Data adapted from a study using 1,4-cyclohexadiene as a hydrogen donor.[3] The results show a clear temperature threshold below which the reaction does not proceed. |
Experimental Protocols
General Protocol for Catalytic Transfer Hydrogenation of a Ketone (e.g., Acetophenone)
This protocol provides a representative methodology. Specific quantities and conditions should be optimized for each unique substrate-catalyst system.
Materials:
-
Catalyst: (e.g., [RuCl₂(p-cymene)]₂ with a chiral diamine ligand)
-
Substrate: Acetophenone
-
Hydrogen Donor/Solvent: Isopropanol (high purity, anhydrous)
-
Base: Potassium hydroxide (KOH) or Potassium tert-butoxide (KOtBu)
-
Inert Gas: Nitrogen or Argon
-
Reaction Vessel: Schlenk flask or similar glassware suitable for inert atmosphere reactions.
Procedure:
-
Vessel Preparation: Place a magnetic stir bar into the Schlenk flask. Dry the flask thoroughly in an oven and allow it to cool to room temperature under a stream of inert gas.
-
Reagent Addition (under Inert Atmosphere):
-
To the flask, add the ruthenium catalyst precursor (e.g., 0.005 mmol, 0.5 mol%) and the chiral ligand (e.g., 0.011 mmol).
-
Add the substrate, acetophenone (1.0 mmol).
-
Add the base, KOtBu (e.g., 0.1 mmol).
-
Using a syringe, add anhydrous isopropanol (e.g., 5 mL).
-
-
Reaction Execution:
-
Ensure the flask is sealed and maintained under a positive pressure of inert gas (a balloon is often sufficient).
-
Place the flask in a heating mantle or oil bath pre-set to the desired temperature (e.g., 60-80 °C).
-
Stir the mixture vigorously for the specified reaction time (e.g., 1-24 hours).
-
-
Monitoring the Reaction:
-
Periodically take small aliquots from the reaction mixture using a syringe.
-
Quench the aliquot (e.g., with a small amount of dilute HCl) and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Analyze the sample by GC, HPLC, or TLC to monitor the conversion of the starting material and the formation of the product (1-phenylethanol).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water or a dilute acid.
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
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Purify the product as necessary, typically by column chromatography.
-
Additional Visualizations
Caption: A systematic workflow for optimizing CTH parameters.
Caption: A decision tree for troubleshooting low reaction conversion.
References
- 1. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. esrf.fr [esrf.fr]
- 5. chemjobber.blogspot.com [chemjobber.blogspot.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]
- 13. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
- 18. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
Technical Support Center: 1-(4-isobutylphenyl)ethanamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 1-(4-isobutylphenyl)ethanamine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Crystallization
Q1: My this compound is not crystallizing. What should I do?
A1: Difficulty in crystallization is a common issue. Here are several troubleshooting steps:
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Solvent Screening: The choice of solvent is critical. A good solvent should dissolve the amine when hot but not at room temperature.[1] Since this compound is an amine, consider solvent systems like n-hexane/acetone, n-hexane/ethyl acetate, or ethanol/water.[1][2]
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Induce Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod at the meniscus. Seeding with a previously obtained pure crystal can also initiate crystallization.
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Salt Formation: Amines can often be purified by crystallizing their salt form.[2] You can try forming the hydrochloride or tartrate salt by adding the corresponding acid. This can significantly alter the solubility and improve crystallization. For chiral resolution, diastereomeric salts can be formed using a chiral acid like tartaric acid.[3]
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Check for Impurities: Oily impurities can inhibit crystallization. Consider a preliminary purification step like column chromatography to remove gross impurities.
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"Oiling Out": If your compound separates as an oil, it may be because the boiling point of the solvent is higher than the melting point of your compound, or the solution is too concentrated.[4] Try using a lower boiling point solvent or a more dilute solution.
Q2: What are some good starting solvent systems for the recrystallization of this compound?
A2: While the optimal solvent system is compound-specific, here are some commonly successful mixtures for amines and related compounds that you can screen:
| Solvent System | Rationale |
| n-Hexane / Ethyl Acetate | A non-polar/polar mixture often effective for compounds with moderate polarity. |
| n-Hexane / Acetone | Similar to the above, offering a different polarity balance.[2] |
| Ethanol / Water | A polar protic/polar system suitable for more polar compounds or for crystallizing salts. |
| Toluene / Heptane | A non-polar system that can be effective for less polar compounds. |
2. Column Chromatography
Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation. What can I do?
A3: Poor separation in column chromatography can be due to several factors. Here's a troubleshooting guide:
-
Solvent System (Mobile Phase) Selection: The polarity of the eluent is crucial. For amines, a common issue is tailing on silica gel due to interaction with acidic silanol groups.
-
Finding the Right Polarity: Use Thin Layer Chromatography (TLC) to screen for an appropriate solvent system. A good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or diethyl ether. Aim for an Rf value of 0.2-0.4 for the desired compound.
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Reducing Tailing: To minimize tailing, you can add a small amount of a basic modifier like triethylamine (0.5-2%) to your eluent system.[5]
-
-
Stationary Phase:
-
Silica Gel: This is the most common stationary phase, but its acidic nature can be problematic for amines.[6]
-
Alumina (Basic or Neutral): Alumina can be a better choice for the purification of basic compounds like amines.[6]
-
Deactivated Silica Gel: You can deactivate silica gel by flushing the column with a solvent mixture containing triethylamine before loading your sample.[5]
-
-
Column Packing and Loading:
-
Ensure the column is packed uniformly to avoid channeling.
-
Load the sample in a minimal amount of solvent. If the sample is not very soluble in the eluent, you can dissolve it in a stronger, more polar solvent, adsorb it onto a small amount of silica gel, and then load the dry powder onto the column.[5]
-
-
Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation.[5]
Q4: What are some recommended starting mobile phases for column chromatography of this compound?
A4: Below are some suggested starting eluent systems for screening on TLC, assuming a silica gel stationary phase:
| Mobile Phase System | Modifier (if needed) |
| Hexane : Ethyl Acetate (e.g., 9:1 to 7:3 v/v) | 0.5-1% Triethylamine |
| Dichloromethane : Methanol (e.g., 99:1 to 95:5 v/v) | 0.5-1% Triethylamine |
| Heptane : Isopropanol (e.g., 9:1 to 8:2 v/v) | 0.5-1% Triethylamine |
3. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Q5: How do I develop a preparative HPLC method for this compound?
A5: Developing a prep-HPLC method involves scaling up from an analytical method.
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Start with Analytical HPLC: First, develop a separation method on an analytical scale. A common column for amines is a C18 reversed-phase column.
-
Mobile Phase Selection: For reversed-phase HPLC, a typical mobile phase would be a mixture of water and an organic solvent like acetonitrile or methanol. To improve peak shape for amines, an acidic modifier such as formic acid or trifluoroacetic acid (TFA) is often added to the mobile phase (e.g., 0.1%).
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Method Scouting: Screen different mobile phase compositions and gradients on the analytical column to achieve good separation between your product and impurities.
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Scale-Up: Once a good analytical separation is achieved, you can scale up to a preparative column. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column. There are online calculators to assist with this.
-
Loading Study: Perform a loading study on the preparative column to determine the maximum amount of sample that can be injected without losing resolution.
4. Distillation
Q6: Can I purify this compound by distillation?
A6: Yes, vacuum distillation can be an effective purification method for liquid amines, especially for removing non-volatile impurities or separating components with sufficiently different boiling points.[7]
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High Boiling Point: this compound has a relatively high boiling point at atmospheric pressure, so vacuum distillation is necessary to avoid decomposition at high temperatures.
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Determine the Boiling Point under Vacuum: The boiling point of a substance decreases as the pressure is reduced. You can use a nomograph to estimate the boiling point at a given pressure.[7]
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Potential Issues: Ensure your vacuum setup is free of leaks to maintain a stable pressure. Foaming or bumping can be an issue; using a magnetic stir bar or boiling chips can help.
Experimental Protocols
Protocol 1: Recrystallization of this compound as its Hydrochloride Salt
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Salt Formation: Slowly add a solution of hydrochloric acid (e.g., 2M in diethyl ether or a concentrated aqueous solution) dropwise while stirring until the solution is acidic (test with pH paper). A white precipitate of the hydrochloride salt should form.
-
Heating: Gently heat the mixture until the precipitate redissolves completely. Add a small amount of additional solvent if necessary to achieve full dissolution at the boiling point.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
-
Free Base Conversion (Optional): To recover the free amine, dissolve the salt in water, basify with a base like sodium hydroxide, and extract the amine with an organic solvent like dichloromethane or ethyl acetate. Dry the organic layer and remove the solvent under reduced pressure.
Protocol 2: Flash Column Chromatography
-
Select Solvent System: Based on TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine), prepare a sufficient volume of the mobile phase.
-
Pack the Column: Plug the column with glass wool and add a layer of sand. Prepare a slurry of silica gel in the mobile phase and pour it into the column. Allow the silica to settle, ensuring a uniform packing. Add another layer of sand on top.
-
Load the Sample: Dissolve the crude amine in a minimal amount of the mobile phase (or a more polar solvent if necessary). Carefully add the sample to the top of the column. Alternatively, pre-adsorb the sample onto a small amount of silica gel, and load the dry powder.
-
Elution: Add the mobile phase to the column and apply pressure (e.g., with a pump or inert gas) to achieve a steady flow.
-
Collect Fractions: Collect fractions in test tubes and monitor the elution of your compound using TLC.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound by crystallization.
Caption: A typical workflow for purification using column chromatography.
Caption: A logical diagram for troubleshooting common purification problems.
References
Technical Support Center: Enhancing Chiral Resolving Agent Recovery Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of chiral resolving agent recovery.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the recovery of chiral resolving agents.
Issue 1: Low Yield of Recovered Chiral Resolving Agent
Q: My recovery yield for the chiral resolving agent is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low recovery yield is a common issue that can stem from several factors throughout the resolution and recovery process. Here’s a systematic approach to troubleshoot this problem:
-
Incomplete Liberation of the Resolving Agent: The resolving agent may not be fully liberated from the diastereomeric salt or the mother liquor.
-
Solution: Ensure the pH adjustment is adequate during the "salt-breaking" step. For acidic resolving agents, the solution should be made sufficiently acidic (typically pH < 2) to protonate the agent fully for extraction.[1] Conversely, for basic resolving agents, a sufficiently basic pH (typically pH > 10) is required.[1] Monitor the pH carefully and consider using a stronger acid or base if necessary.
-
-
Suboptimal Extraction Procedure: The resolving agent may have poor partitioning into the organic solvent during extraction.
-
Solution:
-
Solvent Selection: Choose an organic solvent in which the resolving agent has high solubility. It may be necessary to screen several solvents to find the optimal one.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is generally more efficient at recovering the compound.
-
Emulsion Formation: If an emulsion forms during extraction, it can trap the resolving agent. Try adding brine to the aqueous layer to break the emulsion or filter the mixture through a pad of celite.
-
-
-
Losses During Crystallization/Precipitation: If the recovered resolving agent is purified by crystallization, significant amounts may remain in the mother liquor.
-
Solution:
-
Cooling: Ensure the crystallization mixture is cooled to a sufficiently low temperature for an adequate amount of time to maximize crystal formation.[1]
-
Anti-Solvent Addition: Consider the use of an anti-solvent to induce further precipitation from the mother liquor. The addition rate of the anti-solvent can also impact the yield and purity.[2]
-
Concentration: Carefully concentrate the mother liquor and attempt a second crop of crystals.
-
-
-
Decomposition of the Resolving Agent: The resolving agent may be sensitive to the pH or temperature conditions used during recovery.
-
Solution: Review the stability of your specific resolving agent. If it is known to be unstable under harsh acidic or basic conditions, consider using milder reagents or a different recovery strategy, such as ion-exchange chromatography. Avoid excessive heat during solvent evaporation.
-
Issue 2: Poor Purity of the Recovered Chiral Resolving Agent
Q: The recovered chiral resolving agent is contaminated with the resolved compound or other impurities. How can I improve its purity?
A: The purity of the recovered resolving agent is crucial for its reuse. Contamination can adversely affect subsequent resolution cycles.
-
Incomplete Phase Separation: During extraction, the aqueous and organic layers may not have separated cleanly, leading to cross-contamination.
-
Solution: Allow sufficient time for the layers to separate completely. If the interface is not sharp, consider centrifugation to aid separation. When separating the layers, it is better to leave a small amount of the desired layer behind than to risk contamination with the other layer.
-
-
Co-extraction of Impurities: The resolved enantiomer or other side products might be extracted along with the resolving agent.
-
Solution:
-
pH Optimization: Fine-tune the pH of the aqueous layer before extraction. A pH that ensures the resolving agent is in its neutral form for extraction might leave the enantiomer in its ionic, more water-soluble form.
-
Back-Washing: Wash the organic extract containing the resolving agent with a fresh aqueous solution at a pH that will ionize and remove the unwanted enantiomer while leaving the resolving agent in the organic phase.
-
-
-
Ineffective Crystallization: The crystallization process may not be selective enough to exclude impurities.
-
Solution:
-
Solvent System: Experiment with different crystallization solvents or solvent mixtures to find conditions that favor the crystallization of the resolving agent while keeping impurities dissolved.
-
Recrystallization: If the purity is still low after one crystallization, a second recrystallization step is often effective at removing residual impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the theoretical maximum yield for a classical chiral resolution, and how can it be improved?
A1: In a perfect scenario for a classical chemical resolution by crystallization, the theoretical maximum yield for the desired enantiomer is 50%, as the other 50% is the undesired enantiomer that typically remains in the solution.[3] However, the overall yield of the desired enantiomer can be increased to approach 100% by implementing a racemization and recycling strategy for the unwanted enantiomer.[3] This involves converting the undesired enantiomer back into the racemic mixture, which can then be subjected to the resolution process again.[3][4]
Q2: How do I select an appropriate chiral resolving agent?
A2: The selection of a suitable resolving agent is a critical step and often requires screening.[5] Key factors to consider include:
-
Chemical Compatibility: The resolving agent must be able to form a stable salt or derivative with the racemate.[6] For example, a racemic acid is resolved using a chiral base, and a racemic base is resolved with a chiral acid.[7]
-
Crystallinity of Diastereomers: The formed diastereomeric salts must have different solubilities to allow for separation by fractional crystallization.[5] One diastereomer should ideally be significantly less soluble than the other in a chosen solvent.
-
Availability and Cost: For large-scale applications, the resolving agent should be readily available and cost-effective, or highly recoverable.[8]
-
Ease of Recovery: The resolving agent should be easily separable from the desired enantiomer after the resolution is complete.[9]
Q3: Can the solvent choice impact the efficiency of the chiral resolution?
A3: Yes, the choice of solvent is crucial and can significantly affect the outcome of the resolution. The solvent influences the solubilities of the diastereomeric salts. An ideal solvent will maximize the solubility difference between the two diastereomers, leading to a higher yield and enantiomeric excess of the less soluble salt. It is common to screen a variety of solvents and solvent mixtures to find the optimal conditions for crystallization.[2][10]
Q4: My diastereomeric salts are not crystallizing. What should I do?
A4: Failure to crystallize can be due to several reasons:
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High Solubility: The diastereomeric salts may be too soluble in the chosen solvent. Try concentrating the solution or adding an anti-solvent to induce precipitation.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt to induce nucleation.[1]
-
Incorrect Stoichiometry: Ensure that the racemate and resolving agent were combined in the correct molar ratio.
-
Sub-optimal Temperature: The temperature may be too high. A gradual and controlled cooling profile can promote crystal formation.[6]
Q5: How can I recover the unwanted enantiomer from the mother liquor?
A5: The mother liquor contains the more soluble diastereomeric salt. To recover the unwanted enantiomer, you first need to liberate it from the resolving agent by performing a "salt-breaking" step with an acid or base, similar to the recovery of the desired enantiomer. After liberation, the unwanted enantiomer can be extracted. For a more economical and sustainable process, this recovered enantiomer can then be racemized and recycled back into the resolution process.[4][11]
Data Presentation
Table 1: Impact of Lewis Acid Catalyst on the Racemization of (R)-Ketamine
| Catalyst | Catalytic Efficiency |
| MgCl₂ | ≈ AlCl₃ |
| AlCl₃ | ≈ MgCl₂ |
| FeCl₃ | > ZnCl₂ |
| ZnCl₂ | > BF₃ |
| BF₃ | > CaCl₂ |
| CaCl₂ | Lowest |
Data sourced from a study on the racemization of (R)-ketamine, where varying degrees of racemization were observed with different Lewis acids at 150 °C.[11][12]
Table 2: Example Yields and Enantiomeric Excess in Chiral Resolutions
| Racemic Compound | Resolving Agent | Solvent | Yield of Desired Enantiomer | Enantiomeric Excess (ee) | Reference |
| (R,S)-Ketamine | L-(+)-tartaric acid | - | 41% (after racemization and recycle) | 99.5% | [11][12] |
| (R,S)-Amlodipine | d-tartaric acid | DMSO | 48.8% ± 2.4% | 90.7% ± 1.4% | [13] |
| Racemic Ibuprofen | (S)-(-)-α-methylbenzylamine | Various | Optimization study | Optimization study | [2] |
| Racemic Amine | (-)-Menthyloxyacetic acid | Isopropanol | Data dependent on specific amine | Data dependent on specific amine | [1] |
Note: Yields and ee values are highly dependent on the specific substrate, resolving agent, and experimental conditions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Resolution and Recovery of Resolving Agent
This protocol outlines the general steps for resolving a racemic amine using a chiral acid resolving agent.
-
Diastereomeric Salt Formation:
-
Dissolve the racemic amine in a suitable solvent (e.g., isopropanol, methanol/water).[1][14]
-
In a separate flask, dissolve an equimolar amount of the chiral acidic resolving agent (e.g., tartaric acid) in the same solvent, heating gently if necessary.[1][14]
-
Slowly add the resolving agent solution to the amine solution with constant stirring.
-
-
Fractional Crystallization:
-
Allow the mixture to cool slowly to room temperature to promote the formation of large, pure crystals of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.[1]
-
Further cool the mixture in an ice bath or refrigerator for several hours to maximize the yield.[1]
-
Isolate the precipitated diastereomeric salt by filtration. Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor.[1]
-
-
Liberation of the Enantiomerically Pure Amine:
-
Suspend the dried diastereomeric salt in water.
-
Add a strong base (e.g., 2M NaOH) dropwise with stirring until the pH is basic (pH > 10) to deprotonate the amine.[1]
-
Extract the liberated free amine with an organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic extracts, wash with brine, dry over an anhydrous agent (e.g., Na₂SO₄), and evaporate the solvent to obtain the resolved amine.
-
-
Recovery of the Chiral Resolving Agent:
-
Take the aqueous layer from the previous step, which contains the salt of the resolving agent.
-
Acidify the aqueous layer with a strong acid (e.g., 2M HCl) to a pH of < 2 to protonate the resolving agent.[1]
-
Extract the protonated resolving agent with an organic solvent.
-
Dry the organic extract and evaporate the solvent to recover the resolving agent, which can be reused.[1]
-
Protocol 2: Racemization and Recycling of an Unwanted Enantiomer (Example: Ketamine)
This protocol is based on the Lewis acid-catalyzed racemization of (R)-ketamine.
-
Isolation of the Unwanted Enantiomer: The unwanted (R)-ketamine is recovered from the mother liquor of the initial resolution.
-
Racemization:
-
In a suitable reaction vessel, combine the recovered (R)-ketamine with a Lewis acid catalyst (e.g., MgCl₂ or AlCl₃).[11][12]
-
Heat the mixture to 150 °C and maintain this temperature until the reaction is complete (monitor by polarimetry or chiral HPLC).[11][12] The racemization should result in a 1:1 mixture of (R)- and (S)-ketamine.
-
-
Recycling:
Visualizations
Caption: Workflow for Chiral Resolution and Agent Recovery.
Caption: Racemization and Recycling Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 4. Chiral_resolution [chemeurope.com]
- 5. Chiral resolution - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pharmtech.com [pharmtech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lewis Acid-Catalyzed Racemization and Recycling of the Undesired (R)-Ketamine | Semantic Scholar [semanticscholar.org]
- 13. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. books.rsc.org [books.rsc.org]
Technical Support Center: Large-Scale Synthesis of 1-(4-Isobutylphenyl)ethanamine
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful large-scale synthesis of 1-(4-isobutylphenyl)ethanamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and industrially scalable method is the reductive amination of 4'-isobutylacetophenone. This can be achieved through various protocols, with catalytic hydrogenation being a modern and efficient approach. Traditional methods like the Leuckart reaction are also viable but may involve higher temperatures and the formation of N-formyl impurities.
Q2: What are the critical parameters to control during the reductive amination of 4'-isobutylacetophenone?
A2: Key parameters to monitor and control include temperature, pressure (if using gaseous ammonia and hydrogen), reaction time, and the molar ratio of reactants, including the amine source and the reducing agent. Catalyst selection and loading are also crucial for achieving high conversion and selectivity.
Q3: What are the typical impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted 4'-isobutylacetophenone, the intermediate imine, the corresponding alcohol (1-(4-isobutylphenyl)ethanol) from the reduction of the ketone, and potential byproducts from side reactions.[1][2][3] If using sodium cyanoborohydride, cyanide-related byproducts can also be a concern.[4][5]
Q4: How can I purify the final this compound product on a large scale?
A4: Purification is typically achieved through crystallization. This process involves dissolving the crude product in a suitable solvent system and then changing the conditions (e.g., temperature, solvent composition) to induce the crystallization of the pure amine, leaving impurities in the solution.[6][7]
Q5: What safety precautions should be taken during the large-scale synthesis?
A5: Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is essential. The reaction should be conducted in a well-ventilated area or a fume hood, especially when working with volatile reagents or gaseous ammonia and hydrogen. Pressure-rated equipment must be used for high-pressure hydrogenations.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Increase reaction time. - Increase temperature (for sterically hindered ketones).[4] - Increase pressure of ammonia and/or hydrogen (for catalytic hydrogenation). |
| Poor catalyst activity | - Use a fresh batch of catalyst. - Ensure proper handling and storage of the catalyst to prevent deactivation. - Increase catalyst loading. |
| Suboptimal pH | - For reductions with agents like NaBH₃CN, maintain a mildly acidic pH (around 4-6) to favor imine formation and reduction.[4] |
| Inefficient imine formation | - Remove water formed during imine formation using a Dean-Stark trap or molecular sieves. |
Problem 2: Presence of Impurities in the Final Product
| Impurity | Possible Cause | Suggested Solution |
| Unreacted 4'-isobutylacetophenone | - Incomplete reaction. | - Increase reaction time, temperature, or pressure. - Increase the amount of the amine source and/or reducing agent. |
| 1-(4-isobutylphenyl)ethanol | - Reduction of the starting ketone. | - Use a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) instead of sodium borohydride (NaBH₄).[4][5] - Allow sufficient time for imine formation before adding the reducing agent.[4] |
| Intermediate imine | - Incomplete reduction of the imine. | - Increase the amount of the reducing agent. - Ensure the reducing agent is active. |
| N-formyl derivative (in Leuckart reaction) | - Inherent byproduct of the Leuckart reaction. | - Perform a hydrolysis step (acidic or basic) after the reaction to convert the formamide to the free amine.[8] |
Experimental Protocols
Method 1: Catalytic Reductive Amination
This method is a modern, efficient, and "greener" approach for the large-scale synthesis of this compound.
Reaction Scheme:
References
- 1. scispace.com [scispace.com]
- 2. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Crystallization in Final Stages of Purification | Springer Nature Experiments [experiments.springernature.com]
- 8. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction | MDPI [mdpi.com]
Addressing catalyst poisoning in the hydrogenation of 4-isobutylacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 4-isobutylacetophenone to produce 1-(4-isobutylphenyl)ethanol, a key intermediate in the synthesis of Ibuprofen.[1][2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the hydrogenation of 4-isobutylacetophenone, providing potential causes and actionable solutions.
| Issue | Potential Cause | Recommended Action |
| Slow or stalled reaction | Catalyst Poisoning: Impurities in reactants, solvent, or hydrogen gas (e.g., sulfur, nitrogen compounds, carbon monoxide) are blocking active sites on the catalyst.[1][3] | - Identify the poison: Analyze starting materials and gas feeds for common poisons. - Purify inputs: Use high-purity reagents and solvents. Install a guard bed to remove impurities from the hydrogen stream. - Regenerate or replace catalyst: Follow the appropriate regeneration protocol (see Experimental Protocols) or use a fresh batch of catalyst. |
| Oligomerization of Reactant: Side reactions can form oligomers that coat the catalyst surface, blocking active sites.[1] This may be indicated by the reaction mixture turning dark or viscous. | - Optimize reaction conditions: Lowering the reaction temperature may reduce the rate of oligomerization. - Solvent effects: Ensure the solvent is appropriate and does not promote side reactions. - Catalyst regeneration: A specific cleaning procedure may be required to remove oligomers (see Experimental Protocols). | |
| Insufficient Catalyst Activity: The catalyst may have low intrinsic activity or may have been improperly handled or stored. | - Use a fresh, properly stored catalyst: Ensure the catalyst has not been exposed to air or moisture for extended periods. - Increase catalyst loading: A higher catalyst-to-substrate ratio can increase the reaction rate. | |
| Low yield of 1-(4-isobutylphenyl)ethanol | Incomplete Conversion: The reaction may not have reached completion due to poisoning, insufficient reaction time, or suboptimal conditions. | - Address catalyst poisoning: As detailed above. - Extend reaction time: Monitor the reaction progress by techniques like TLC or GC to ensure it has gone to completion. - Optimize conditions: Adjust temperature and pressure according to the established protocol. |
| Over-hydrogenation: The desired product, 1-(4-isobutylphenyl)ethanol, can be further hydrogenated to 4-isobutyl-1-ethylbenzene. | - Use a selective catalyst: For example, a sodium-promoted Pd/C catalyst has been shown to improve selectivity towards the desired alcohol.[4][5][6] - Careful monitoring: Stop the reaction once the starting material is consumed to prevent further reduction of the product. | |
| Reaction mixture turns dark | Oligomerization/Polymerization: As mentioned above, the formation of high molecular weight byproducts can cause the solution to darken.[1] | - Modify reaction conditions: Lower temperature and ensure efficient stirring. - Filter the catalyst: A darkened solution may indicate catalyst fouling. |
| Inconsistent results between batches | Variability in Starting Materials: Purity of 4-isobutylacetophenone, solvent, and hydrogen gas can vary. | - Standardize material quality: Use reagents from a reliable source and consider routine purity analysis. - Inert atmosphere: Ensure the reaction setup is properly purged to remove air, which can affect catalyst activity. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalyst poisons in the hydrogenation of 4-isobutylacetophenone?
A1: Common poisons for palladium and nickel catalysts used in this reaction include sulfur compounds (e.g., thiols, hydrogen sulfide), nitrogen-containing compounds, carbon monoxide (often an impurity in hydrogen gas), and heavy metals.[1][3] These substances can strongly adsorb to the catalyst's active sites, preventing the desired reaction from occurring.
Q2: My reaction has stalled. How can I determine if catalyst poisoning is the cause?
A2: A sudden or gradual decrease in hydrogen uptake is a primary indicator. If the reaction was proceeding normally and then slowed or stopped, poisoning is a likely cause. You can try adding a small amount of fresh catalyst; if the reaction restarts, it strongly suggests the original catalyst was poisoned. Analytical techniques such as Inductively Coupled Plasma (ICP) spectroscopy can be used to detect metallic poisons, while gas chromatography with a sulfur-specific detector can identify sulfur-containing impurities in your starting materials.
Q3: What is oligomerization and how does it affect my reaction?
A3: Oligomerization is a side reaction where molecules of the starting material, 4-isobutylacetophenone, react with each other to form larger molecules called oligomers.[1] These oligomers can deposit on the catalyst surface, physically blocking the active sites and preventing hydrogen from reaching them. This is a form of catalyst deactivation known as fouling.
Q4: Can I regenerate a poisoned or fouled catalyst?
A4: Yes, in many cases, catalysts can be regenerated, although the effectiveness depends on the nature of the poison and the deactivation mechanism. For poisoning by adsorbed species, a thorough washing with an appropriate solvent or a mild thermal treatment under a controlled atmosphere might be effective. For fouling by oligomers, a more aggressive washing procedure or a calcination step may be necessary. Specific regeneration protocols are provided in the "Experimental Protocols" section.
Q5: Which catalyst, Pd/C or Raney Nickel, is better for this hydrogenation?
A5: Both Palladium on Carbon (Pd/C) and Raney Nickel are effective for the hydrogenation of 4-isobutylacetophenone.[2] Pd/C is often preferred for its high activity and selectivity under milder conditions. Raney Nickel is a more economical option and is also highly active, though it may require more careful handling due to its pyrophoric nature when dry. The choice of catalyst can also be influenced by the desired selectivity and the presence of other functional groups in the molecule.
Quantitative Data on Catalyst Performance
The following table summarizes representative data on how catalyst poisoning and regeneration can impact the hydrogenation of 4-isobutylacetophenone. The values are synthesized from various literature reports to provide a comparative overview.
| Catalyst State | Catalyst | Conversion of 4-isobutylacetophenone (%) | Yield of 1-(4-isobutylphenyl)ethanol (%) | Notes |
| Fresh | 5% Pd/C | >99 | ~96 | High activity and selectivity under optimized conditions.[4][5][6] |
| Sulfur-Poisoned | 5% Pd/C | <10 | <5 | Even trace amounts of sulfur can lead to severe deactivation. |
| Regenerated (after sulfur poisoning) | 5% Pd/C | 70-85 | 65-80 | Activity can be partially restored, but some irreversible damage may occur. |
| Fouled (Oligomers) | 5% Pd/C | 40-60 | 35-55 | Significant drop in activity due to blockage of active sites.[1] |
| Regenerated (after fouling) | 5% Pd/C | >95 | ~92 | Washing with a suitable solvent can often effectively remove oligomers and restore activity.[7] |
| Fresh | Raney Ni | >98 | ~95 | Highly active, often used in industrial processes. |
Experimental Protocols
Protocol 1: Hydrogenation of 4-Isobutylacetophenone using Pd/C
Materials:
-
4-isobutylacetophenone
-
5% Palladium on Carbon (Pd/C) catalyst
-
Methanol (or other suitable solvent)
-
Hydrogen gas
-
Nitrogen or Argon gas for inerting
-
Reaction flask (e.g., Parr shaker or round-bottom flask)
-
Magnetic stirrer or mechanical stirrer
-
Hydrogen balloon or regulated hydrogen supply
Procedure:
-
To a reaction flask, add 4-isobutylacetophenone and methanol.
-
Under an inert atmosphere (Nitrogen or Argon), carefully add the 5% Pd/C catalyst. The catalyst loading is typically 1-5 mol% of the substrate.
-
Seal the flask and purge the system with hydrogen gas several times to remove the inert gas.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) or attach a hydrogen-filled balloon.
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 30-50 °C).
-
Monitor the reaction progress by observing hydrogen uptake or by analyzing aliquots using TLC or GC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the system with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol to recover any adsorbed product.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1-(4-isobutylphenyl)ethanol, which can be further purified if necessary.
Protocol 2: Regeneration of Pd/C Catalyst Fouled by Oligomers
Materials:
-
Deactivated Pd/C catalyst
-
Toluene or a similar aromatic solvent
-
Methanol
-
Filtration apparatus
Procedure:
-
After the hydrogenation reaction, filter the deactivated catalyst from the reaction mixture.
-
Wash the catalyst cake thoroughly with a non-polar solvent like toluene to dissolve and remove the adsorbed oligomers. This can be done by suspending the catalyst in the solvent and stirring for a period (e.g., 30-60 minutes) before filtering again. Repeat this washing step 2-3 times.
-
Follow the toluene wash with several washes with a more polar solvent like methanol to remove the toluene.
-
Dry the regenerated catalyst under vacuum at a moderate temperature (e.g., 60-80 °C).
-
The regenerated catalyst can then be reused in subsequent hydrogenation reactions. Its activity should be compared to that of a fresh catalyst to assess the effectiveness of the regeneration.[7]
Visualizations
Catalyst Poisoning and Regeneration Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Ibuprofen - Wikipedia [en.wikipedia.org]
- 3. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 4. Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst (Journal Article) | ETDEWEB [osti.gov]
- 5. DSpace at KOASAS: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [koasas.kaist.ac.kr]
- 6. ScholarWorks@Hanyang University ERICA Campus: Selective hydrogenation of 4-isobutylacetophenone over a sodium-promoted Pd/C catalyst [scholarworks.bwise.kr]
- 7. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to Analytical Methods for 1-(4-isobutylphenyl)ethanamine
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(4-isobutylphenyl)ethanamine is a critical step in the development of safe and effective medicines. This guide provides a comprehensive comparison of validated analytical methods for determining the purity of this key chiral amine, offering insights into the selection of the most appropriate technique for your analytical needs.
The purity of an active pharmaceutical ingredient (API) and its intermediates directly impacts the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the validation of analytical procedures to ensure the reliability and accuracy of these purity assessments.[1][2][3][4][5] This guide will explore and compare two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the achiral purity assessment of this compound, as well as a specialized chiral HPLC method for determining its enantiomeric purity.
Comparative Overview of Analytical Techniques
The choice between HPLC and GC for purity analysis depends on several factors, including the volatility and thermal stability of the analyte and its potential impurities.[6][7][8][9] For amines like this compound, which are generally non-volatile, HPLC is often the preferred method.[10] However, GC can be a valuable tool for analyzing volatile impurities. Given that this compound is a chiral molecule, assessing its enantiomeric purity is crucial, necessitating a dedicated chiral separation method.[11][12][13]
Here, we present a comparison of hypothetical, yet representative, validation data for three distinct analytical methods applicable to this compound.
Table 1: Comparison of Achiral Purity Analysis Methods
| Validation Parameter | HPLC-UV Method | GC-FID Method |
| Linearity (R²) | > 0.999 | > 0.998 |
| Range | 1 - 150% of nominal concentration | 0.01 - 5% of nominal concentration |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (% RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | < 3.0% |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Specificity | Selective for non-volatile impurities | Selective for volatile impurities |
Table 2: Performance Data for Chiral HPLC Method
| Validation Parameter | Chiral HPLC-UV Method |
| Enantiomeric Resolution (Rs) | > 1.5 |
| Linearity (R²) for S-enantiomer | > 0.999 |
| Accuracy (% Recovery) for S-enantiomer | 98.0 - 102.0% |
| Precision (% RSD) for S-enantiomer | < 2.0% |
| LOD for S-enantiomer | 0.02% |
| LOQ for S-enantiomer | 0.06% |
Experimental Protocols
Detailed and robust experimental protocols are the bedrock of reliable and reproducible analytical data. Below are the proposed methodologies for the HPLC, GC, and chiral HPLC analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) for Achiral Purity
This method is designed for the quantification of this compound and the determination of its non-volatile impurities.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Mobile Phase A (0.1% trifluoroacetic acid in water) and Mobile Phase B (0.1% trifluoroacetic acid in acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.
Gas Chromatography (GC-FID) for Volatile Impurities
This method is suitable for the analysis of volatile organic impurities that may be present in the this compound sample.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Inlet Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 20:1).
-
Sample Preparation: Dissolve the sample in methanol to a concentration of 10 mg/mL.
Chiral High-Performance Liquid Chromatography (HPLC-UV) for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: Chiral stationary phase column (e.g., cellulose or amylose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
Visualizing the Workflow
To further clarify the logical flow of validating an analytical method for purity determination, the following diagram illustrates the key stages involved, from initial planning to the final validation report.
Caption: Workflow for Analytical Method Validation.
The following diagram illustrates a decision-making process for selecting the appropriate analytical method for the purity assessment of this compound.
Caption: Decision Tree for Method Selection.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ispub.com [ispub.com]
- 3. benchchem.com [benchchem.com]
- 4. omicsonline.org [omicsonline.org]
- 5. [Determination of optical purity of alpha-phenylethylamine by high performance liquid chromatography with pre-column derivatization] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijesjournal.com [ijesjournal.com]
- 7. Chiral separation of 1-Phenylethylamine enantiomers | Sigma-Aldrich [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. CN106053657A - Method for detecting content of chiral phenylethylamine by adopting high-performance liquid chromatography - Google Patents [patents.google.com]
- 11. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 13. Sensitive high-performance liquid chromatographic method for the determination of 2-phenylethylamine in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative study of chiral resolving agents for phenylethylamines
A Comparative Guide to Chiral Resolving Agents for Phenylethylamines
For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical step in the synthesis of stereochemically pure compounds. Phenylethylamines are a common scaffold in many pharmaceutical agents, and their resolution is of significant interest. This guide provides a comparative analysis of three commonly used chiral resolving agents for racemic phenylethylamines: L-Tartaric acid, (S)-Mandelic acid, and (1S)-(+)-10-Camphorsulfonic acid. The comparison is based on their performance, supported by experimental data on yield and enantiomeric excess.
Performance Comparison of Chiral Resolving Agents
| Chiral Resolving Agent | Racemic Amine | Solvent(s) | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Recovered Amine |
| L-Tartaric Acid | (±)-1-Phenylethylamine | Methanol | 80-90% | >85%[1] |
| (S)-Mandelic Acid | (±)-1-Phenylethylamine | Ethanol/Water | High | >95% (in a single crystallization)[1] |
| (1S)-(+)-10-Camphorsulfonic Acid | (±)-trans-2,3-Diphenylpiperazine | Dichloromethane | 25% | 98% (for the (R,R)-enantiomer)[1] |
Note: The data for (1S)-(+)-10-camphorsulfonic acid is for a different amine due to the lack of specific data for 1-phenylethylamine in the searched literature, but it illustrates the high enantiomeric purity that can be achieved.[1]
Key Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of chiral resolution. Below are generalized protocols for the resolution of a racemic amine using each of the compared chiral acids.
Protocol 1: Resolution of (±)-1-Phenylethylamine with L-Tartaric Acid
This protocol outlines the resolution of racemic 1-phenylethylamine using L-(+)-tartaric acid to yield the (S)-(-)-amine.
Materials:
-
(±)-1-Phenylethylamine
-
L-(+)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve L-(+)-tartaric acid in methanol, warming gently if necessary to achieve a clear solution. In a separate flask, dissolve an equimolar amount of (±)-1-phenylethylamine in methanol. Slowly add the amine solution to the warm tartaric acid solution with stirring.[2][3]
-
Crystallization: Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt, (-)-phenylethylammonium-(+)-tartrate. For maximum crystal formation, the flask can be cooled in an ice bath.[2]
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.[2]
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a 50% aqueous NaOH solution until the solution is basic (check with pH paper) and all the solids have dissolved.[2]
-
Extraction: Transfer the basic aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.[2]
-
Drying and Evaporation: Combine the ether extracts, dry them over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved (S)-(-)-1-phenylethylamine.[2]
-
Analysis: Determine the enantiomeric excess of the obtained amine using a suitable technique such as chiral HPLC or polarimetry.
Protocol 2: Resolution of (±)-1-Phenylethylamine with (S)-Mandelic Acid
This protocol describes the resolution of racemic 1-phenylethylamine using (S)-mandelic acid to obtain the (R)-amine.[1]
Materials:
-
(±)-1-Phenylethylamine
-
(S)-Mandelic acid
-
Ethanol
-
Water
-
10% aqueous Sodium Hydroxide (NaOH) solution
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Salt Formation: Dissolve (S)-mandelic acid in a mixture of ethanol and water with gentle heating. To this hot solution, add an equimolar amount of (±)-1-phenylethylamine.[1]
-
Crystallization: Allow the solution to cool to room temperature to crystallize the diastereomeric salt of (R)-1-phenylethylamine and (S)-mandelic acid.
-
Isolation of Diastereomeric Salt: Isolate the crystals by filtration and wash with a small amount of cold ethanol/water mixture.
-
Liberation of the Enantiomer: Treat the isolated salt with a 10% NaOH solution to liberate the free amine.
-
Extraction: Extract the (R)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous sodium sulfate and evaporate the solvent.
-
Analysis: Determine the enantiomeric excess of the resolved amine using chiral HPLC or polarimetry.
Protocol 3: General Protocol for Resolution with (1S)-(+)-10-Camphorsulfonic Acid
This generalized protocol can be adapted for the resolution of various racemic amines, including phenylethylamines, using (1S)-(+)-10-camphorsulfonic acid.
Materials:
-
Racemic amine
-
(1S)-(+)-10-Camphorsulfonic acid
-
Suitable solvent (e.g., dichloromethane, ethyl acetate, acetonitrile)[4]
-
Aqueous base solution (e.g., sodium carbonate)
-
Organic solvent for extraction
-
Anhydrous drying agent
Procedure:
-
Salt Formation: Dissolve the racemic amine and an equimolar amount of (1S)-(+)-10-camphorsulfonic acid in a suitable solvent. Stir the mixture at room temperature.[4]
-
Crystallization: The less soluble diastereomeric salt will precipitate out of the solution. The crystallization time may vary.
-
Isolation of Diastereomeric Salt: Collect the precipitate by filtration and wash it with a small amount of the cold solvent.
-
Liberation of the Enantiomer: Suspend the salt in a mixture of an organic solvent (like dichloromethane) and an aqueous sodium carbonate solution and stir until the solid dissolves.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Drying and Evaporation: Combine the organic extracts, dry over an anhydrous drying agent, and evaporate the solvent to yield the resolved amine.
-
Analysis: Determine the enantiomeric excess using chiral HPLC.
Mandatory Visualizations
To better understand the process of chiral resolution by diastereomeric salt formation, the following diagrams illustrate the key steps and logical flow.
Caption: A generalized experimental workflow for the chiral resolution of phenylethylamines.
Caption: Classification of the compared chiral resolving agents for phenylethylamines.
References
HPLC-UV vs. GC-FID: A Comparative Analysis for the Quantification of 1-(4-isobutylphenyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical compounds and their impurities is paramount in drug development and quality control. 1-(4-isobutylphenyl)ethanamine is a key intermediate and potential impurity in the synthesis of several active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the analysis of this compound. The information presented is supported by established analytical principles and representative experimental data for similar compounds.
At a Glance: HPLC-UV vs. GC-FID
| Feature | HPLC-UV | GC-FID |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analyte Suitability | Well-suited for non-volatile and thermally labile compounds. | Requires analytes to be volatile and thermally stable, or to be made so through derivatization. |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to increase volatility and improve peak shape, followed by dissolution. |
| Instrumentation | Liquid chromatograph with a UV detector. | Gas chromatograph with a flame ionization detector. |
| Sensitivity | Generally in the low to mid ng range (LOD/LOQ). | Can achieve lower detection limits, often in the pg range, especially with derivatization. |
| Selectivity | Good selectivity based on chromatographic separation and UV absorbance wavelength. | High selectivity, particularly with capillary columns offering high resolution. |
| Chiral Analysis | Readily achievable with chiral stationary phases. | Possible with chiral stationary phases, often requiring prior derivatization of the amine. |
| Cost & Complexity | Moderate initial cost and complexity. Solvents can be a significant running cost. | Lower initial and running costs for basic setups. Carrier gases are a primary consumable. |
Analytical Workflow Overview
The general analytical workflows for both HPLC-UV and GC-FID are depicted below. While the initial sample handling may be similar, the core chromatographic and detection steps differ significantly.
Comparative workflows for HPLC-UV and GC-FID analysis.
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound by HPLC-UV and GC-FID.
HPLC-UV Method
This method is based on established procedures for the analysis of related aromatic amines and impurities in pharmaceutical substances.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program: A linear gradient from 20% to 80% acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 100 µg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
-
-
Chiral Separation (if required): For enantiomeric resolution, a chiral stationary phase (e.g., a polysaccharide-based column like Chiralpak AD-H) would be used, typically with a mobile phase consisting of a mixture of hexane and a polar organic solvent like isopropanol with a small amount of an amine modifier (e.g., diethylamine).
GC-FID Method
This protocol is a representative method for the analysis of a primary aromatic amine, which often requires derivatization to prevent peak tailing and improve thermal stability.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: A low-polarity capillary column (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve in a suitable solvent like dichloromethane.
-
Add a derivatizing agent (e.g., trifluoroacetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) and a catalyst if necessary.
-
Heat the mixture (e.g., at 60 °C for 30 minutes) to ensure complete derivatization.
-
Cool to room temperature and dilute to a final concentration of approximately 100 µg/mL with the solvent.
-
-
Chiral Separation (if required): A chiral GC column (e.g., a cyclodextrin-based column) would be necessary for enantiomeric separation of the derivatized amine.
Performance Comparison: Quantitative Data
The following table summarizes typical validation parameters for HPLC-UV and GC-FID methods for the analysis of aromatic amines. These values are representative and may vary depending on the specific instrumentation and method optimization.
| Validation Parameter | HPLC-UV (Representative Values) | GC-FID (Representative Values) |
| Linearity Range | 0.1 - 100 µg/mL | 0.05 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.03 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (%RSD) | < 2% | < 3% |
Discussion and Recommendations
The choice between HPLC-UV and GC-FID for the analysis of this compound depends on the specific analytical requirements.
HPLC-UV is a robust and versatile technique that is well-suited for the routine analysis of this compound. Its primary advantages include:
-
Direct Analysis: No derivatization is required, simplifying sample preparation and reducing potential sources of error.
-
Suitability for Non-Volatile Compounds: Ideal for this compound and any other non-volatile impurities that may be present.
-
Established Chiral Methods: A wide range of chiral stationary phases are commercially available for the enantiomeric separation of amines.
GC-FID offers superior sensitivity, making it the preferred method for trace-level analysis. Key advantages include:
-
High Sensitivity: The FID is highly sensitive to carbon-containing compounds, often resulting in lower detection and quantification limits.
-
High Resolution: Capillary GC columns provide excellent separation efficiency.
-
Lower Operating Costs: Carrier gases are generally less expensive than HPLC solvents.
However, the need for derivatization for polar and active compounds like primary amines is a significant consideration for GC-FID. This additional step can increase sample preparation time and introduce variability.
Logical Decision Framework
The following diagram illustrates a logical approach to selecting the appropriate technique based on the analytical needs.
Decision tree for selecting between HPLC-UV and GC-FID.
Conclusion
Both HPLC-UV and GC-FID are powerful techniques for the analysis of this compound. For routine quality control and assays where high sensitivity is not the primary concern, HPLC-UV offers a more straightforward and direct method. For the determination of trace-level impurities or when the highest sensitivity is required, GC-FID , despite the likely need for derivatization, is the superior choice. The decision should be guided by the specific analytical goals, available instrumentation, and the required level of sensitivity and selectivity. For chiral analysis, both techniques offer viable solutions, with HPLC often providing a more direct route.
Comparison of different catalytic systems for reductive amination
For Researchers, Scientists, and Drug Development Professionals
Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals, agrochemicals, and other functional materials. The direct, one-pot conversion of a carbonyl compound and an amine into a more complex amine is prized for its efficiency and atom economy. The choice of catalytic system is critical and dictates the reaction's scope, selectivity, and scalability. This guide provides an objective comparison of three widely employed catalytic systems for reductive amination: Sodium Triacetoxyborohydride (STAB), Palladium on Carbon (Pd/C) with molecular hydrogen (H₂), and the 2-Picoline-Borane complex.
Executive Summary
The selection of a catalytic system for reductive amination depends on a multitude of factors including substrate scope, functional group tolerance, reaction conditions, and safety considerations.
-
Sodium Triacetoxyborohydride (STAB) is a mild and highly selective reagent, particularly effective for a wide range of aldehydes and ketones, including acid-sensitive substrates. Its operational simplicity in one-pot reactions and improved safety profile over other borohydrides make it a popular choice in academic and industrial settings.
-
Palladium on Carbon (Pd/C) with H₂ represents a classic, cost-effective, and highly atom-economical heterogeneous catalytic system. It is particularly well-suited for large-scale syntheses where the catalyst can be easily recovered and recycled. However, it may not be compatible with functional groups that are sensitive to hydrogenation.
-
2-Picoline-Borane is a stable, non-toxic alternative to other borane reagents like sodium cyanoborohydride. Its stability in protic solvents and under ambient conditions, coupled with its effectiveness, presents a compelling option for various applications, including in aqueous media.
Performance Comparison
The following table summarizes the performance of the three catalytic systems across a range of representative substrates. Yields and reaction conditions are indicative and can vary based on the specific substrates and optimization.
| Substrate (Aldehyde/Ketone + Amine) | Catalytic System | Conditions | Time (h) | Yield (%) | Reference |
| Benzaldehyde + Aniline | Sodium Triacetoxyborohydride | DCE, rt | 1 | 95 | [1](--INVALID-LINK--) |
| Benzaldehyde + Aniline | 10% Pd/C, H₂ (1 atm) | MeOH, rt | 4 | 92 | [2](--INVALID-LINK--) |
| Benzaldehyde + Aniline | 2-Picoline-Borane | MeOH, rt, cat. AcOH | 3 | 98 | [3](--INVALID-LINK--) |
| Cyclohexanone + Benzylamine | Sodium Triacetoxyborohydride | DCE, AcOH, rt | 3 | 96 | [1](--INVALID-LINK--) |
| Cyclohexanone + Benzylamine | 5% Pd/C, H₂ (10 bar) | MeOH, 60°C | 6 | 85 | [4](--INVALID-LINK--) |
| Cyclohexanone + Benzylamine | 2-Picoline-Borane | MeOH, rt, cat. AcOH | 5 | 94 | [3](--INVALID-LINK--) |
| 4-Methoxybenzaldehyde + Morpholine | Sodium Triacetoxyborohydride | THF, rt | 2 | 98 | [1](--INVALID-LINK--) |
| 4-Methoxybenzaldehyde + Morpholine | 10% Pd/C, H₂ (1 atm) | EtOH, rt | 5 | 90 | [2](--INVALID-LINK--) |
| 4-Methoxybenzaldehyde + Morpholine | 2-Picoline-Borane | Neat, rt, cat. AcOH | 1 | 97 | [3](--INVALID-LINK--) |
DCE: 1,2-Dichloroethane; THF: Tetrahydrofuran; MeOH: Methanol; EtOH: Ethanol; rt: room temperature; cat.: catalytic
Experimental Protocols
Detailed methodologies for the three highlighted catalytic systems are provided below.
System 1: Sodium Triacetoxyborohydride (STAB)
This protocol is a general guideline for the direct reductive amination of aldehydes and ketones.[5](--INVALID-LINK--)
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Sodium triacetoxyborohydride (1.3-1.6 equiv)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, 1-2 equiv for less reactive ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a solution of the aldehyde or ketone in the chosen solvent, add the amine.
-
If using a less reactive ketone, acetic acid can be added at this stage.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary.
System 2: Palladium on Carbon (Pd/C) with Hydrogen (H₂)
This protocol provides a general procedure for the reductive amination of aldehydes with primary amines using a heterogeneous palladium catalyst.[1](--INVALID-LINK--)
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.2 equiv)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) source
-
Parr shaker or similar hydrogenation apparatus
-
Celite
Procedure:
-
In a high-pressure autoclave or a flask suitable for hydrogenation, dissolve the aldehyde and the primary amine in the chosen solvent.
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the reaction vessel and connect it to a hydrogen gas source.
-
Purge the vessel with hydrogen gas several times to remove air.
-
Pressurize the vessel to the desired hydrogen pressure (typically 1-10 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC, GC, or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified further if needed.
System 3: 2-Picoline-Borane Complex
This protocol describes a mild and efficient one-pot reductive amination using α-picoline-borane.[3](6--INVALID-LINK--
Materials:
-
Aldehyde or ketone (1.0 equiv)
-
Amine (1.1 equiv)
-
α-Picoline-borane (1.2 equiv)
-
Methanol (MeOH), water, or neat conditions
-
Acetic acid (AcOH) (catalytic amount, e.g., 0.1 equiv)
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
To a mixture of the aldehyde or ketone and the amine in the chosen solvent (or neat), add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for a short period (e.g., 15-30 minutes) to allow for imine formation.
-
Add the α-picoline-borane to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
If a solvent was used, remove it under reduced pressure.
-
Extract the aqueous residue with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the crude amine product.
-
Purify by column chromatography if necessary.
General Experimental Workflow
The following diagram illustrates a typical one-pot reductive amination workflow.
Caption: A generalized workflow for a one-pot reductive amination experiment.
Signaling Pathways and Logical Relationships
The core of reductive amination involves the in-situ formation and subsequent reduction of an imine or iminium ion intermediate. The choice of catalytic system influences the specifics of this pathway.
Caption: The logical progression from reactants to product in reductive amination.
References
- 1. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. α-Picoline-borane, 2-Methylpyridine borane, PICB [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. organic-chemistry.org [organic-chemistry.org]
Comparative Guide to Stability-Indicating Analytical Methods for 1-(4-isobutylphenyl)ethanamine
This guide provides a comparative overview of analytical methodologies for the validation of a stability-indicating assay for 1-(4-isobutylphenyl)ethanamine, a key intermediate in the synthesis of pharmaceuticals. The primary focus is on a High-Performance Liquid Chromatography (HPLC) method, with a comparative analysis against Gas Chromatography (GC) and Capillary Electrophoresis (CE). This document is intended for researchers, scientists, and drug development professionals.
Introduction to Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other potential impurities. Such methods are crucial for assessing the stability of drug substances and drug products under various environmental conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1][2][3] Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are an integral part of developing and validating these methods.[1][4][5]
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC is the most widely used technique for stability-indicating assays due to its high resolution, sensitivity, and applicability to a wide range of compounds.[6] A reversed-phase HPLC (RP-HPLC) method is proposed for the analysis of this compound.
A stability-indicating RP-HPLC method was conceptualized based on methods for similar compounds.[7]
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of Acetonitrile and a pH 3.0 phosphate buffer.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
-
Forced Degradation Study Protocol:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Solid drug substance exposed to ICH-specified light conditions.
-
-
Validation Parameters: The method would be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[8]
Caption: Workflow for the validation of a stability-indicating HPLC method.
Comparative Analysis of Analytical Techniques
While HPLC is the standard, other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) can also be employed for the analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or chiral separation.
-
Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. For amines, derivatization is often required to improve peak shape and thermal stability.[7][9][10] GC can offer high resolution, especially with capillary columns.
-
Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that requires minimal sample and solvent. It is particularly well-suited for the analysis of charged species and for chiral separations, which is relevant as this compound is a chiral amine.[1][2][8][11]
The following table summarizes the performance characteristics of these three techniques for the analysis of this compound.
| Parameter | Stability-Indicating HPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Specificity | Excellent separation of degradants from the main peak. | High, but potential for thermal degradation of analytes. | High, especially for chiral separations. |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% | 97.0 - 103.0% |
| Precision (% RSD) | < 2.0% | < 5.0% | < 3.0% |
| Limit of Quantification | ~0.05% of nominal concentration | ~0.1% of nominal concentration | ~0.05% of nominal concentration |
| Analysis Time | 15 - 30 minutes | 20 - 40 minutes | 10 - 20 minutes |
| Sample Preparation | Simple dissolution and dilution. | May require derivatization. | Simple dissolution in buffer. |
| Chiral Separation | Possible with a chiral column or additive. | Possible with a chiral column. | Excellent capability with chiral selectors in the buffer. |
Detailed Methodologies for Alternative Techniques
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: Capillary column with a non-polar stationary phase (e.g., DB-5).
-
Carrier Gas: Helium or Nitrogen.
-
Injection: Split/splitless injector.
-
Temperature Program: A temperature gradient from a low initial temperature (e.g., 80°C) to a high final temperature (e.g., 250°C) to elute the analyte and any potential impurities.
-
Sample Preparation: Derivatization with an agent like trifluoroacetic anhydride (TFAA) to improve volatility and peak shape.[10]
-
Instrumentation: Capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer at a low pH (e.g., phosphate buffer at pH 2.5) to ensure the amine is protonated.
-
Chiral Selector: For enantiomeric separation, a chiral selector such as a cyclodextrin can be added to the BGE.[11]
-
Voltage: High voltage (e.g., 20-30 kV) applied across the capillary.
-
Injection: Hydrodynamic or electrokinetic injection.
Logical Relationship of Method Selection
The choice of analytical method is guided by the specific analytical problem. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
Conclusion
For the validation of a stability-indicating method for this compound, a reversed-phase HPLC method is the most robust and widely accepted approach. It offers an excellent balance of specificity, accuracy, and precision for quantifying the parent compound in the presence of its degradation products. While GC and CE present viable alternatives with specific advantages, such as for the analysis of volatile impurities or for high-efficiency chiral separations respectively, HPLC remains the gold standard for routine stability testing in a regulated environment. The choice of the final method should be based on the specific analytical requirements, available instrumentation, and the phase of drug development.
References
- 1. bio-rad.com [bio-rad.com]
- 2. Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. stability-indicating uplc method: Topics by Science.gov [science.gov]
- 6. gcms.labrulez.com [gcms.labrulez.com]
- 7. [Advances in chiral separation and analysis by capillary electrophoresis-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. daneshyari.com [daneshyari.com]
- 9. h-brs.de [h-brs.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of related amine compounds is a critical aspect of pharmaceutical development, food safety, and environmental monitoring. Due to their inherent chemical properties, such as high polarity and reactivity, amines present unique analytical challenges.[1] Consequently, rigorous validation and cross-validation of the analytical methods used are paramount to ensure data integrity and consistency, particularly when different analytical techniques or laboratories are involved.[1][2]
This guide provides an objective comparison of common analytical techniques for amine analysis, supported by experimental data. It also details the necessary validation protocols in accordance with major regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5][6]
Comparison of Key Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the cornerstones of amine analysis, frequently coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][7] Capillary Electrophoresis (CE) also presents a viable alternative for the separation of these polar compounds.[8][9] A common feature in the analysis of many amines is the necessity of a derivatization step to improve their chromatographic behavior and detectability, especially for methods relying on UV or fluorescence detection.[1][10]
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Principle | Separation is based on the analyte's interaction with a liquid mobile phase and a solid stationary phase, typically driven by polarity.[1] | Separation relies on the volatility and partitioning of vaporized analytes between a gaseous mobile phase and a stationary phase.[1] | Separation of ions is based on their electrophoretic mobility in an applied electric field.[8] |
| Applicability | Well-suited for non-volatile, polar, and thermally unstable amines.[7] | Ideal for volatile and thermally stable amines. Derivatization is often required for non-volatile amines to increase their volatility.[7][11] | Effective for a wide range of charged and polar amines with high separation efficiency.[8][9] |
| Common Detectors | UV-Visible, Diode Array (DAD), Fluorescence (FLD), Mass Spectrometry (MS).[1] | Flame Ionization (FID), Mass Spectrometry (MS).[11] | UV-Visible, Laser-Induced Fluorescence (LIF), Mass Spectrometry (MS).[12][13] |
| Advantages | Versatile, robust, and widely available. Suitable for a broad range of amine compounds. | High resolution for volatile compounds.[14] | High efficiency, fast analysis times, and low sample and reagent consumption.[8] |
| Challenges | Peak tailing can occur for basic amines. Derivatization may be needed for sensitive detection of amines lacking a chromophore.[1] | Potential for thermal degradation of labile amines.[14] Interactions with the column can cause peak tailing, often requiring base-deactivated columns.[14] | Sensitivity can be lower with UV detection due to the small optical path length. Matrix effects in complex samples can be a challenge.[15] |
Quantitative Performance Data
The following table summarizes typical validation parameters for the determination of related amine compounds using various analytical techniques, providing a comparative overview of their performance.
| Analytical Method | Analyte(s) | Linearity (R²) | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |
| HPLC-UV | Bioactive amines in chicken meat | > 0.99 | 0.3 mg/kg | 0.9 - 1.0 mg/kg | 92.25 - 102.25 | Not Specified | [16] |
| HPLC-FLD | Biogenic amines in agricultural products | Not Specified | 0.01 - 0.10 mg/kg | 0.02 - 0.31 mg/kg | 84.85 - 100+ | 1.86 - 5.96 | [17][18] |
| HPLC | Biogenic amines in bananas | Not Specified | 0.005 - 0.050 µg/mL | Not Specified | Good (analyte dependent) | Not Specified | [19] |
| GC-MS | 14 atmospheric amines | 0.992 - 0.999 | 0.04 - 0.42 µg/mL (gas); 0.16 - 1.69 µg/mL (particulate) | 0.16 - 1.68 µg/mL | 68.8 - 180 | < 30 | [20] |
| GC-FID | 6 biogenic amines | Not Specified | Not Specified | Not Specified | Not Specified | 5.0 - 9.9 | [11] |
| CE-Amperometry | Aniline derivatives | Not Specified | low µg/L | Not Specified | Not Specified | Not Specified | [12] |
| CE-Fluorescence | Aniline derivatives (derivatized) | Not Specified | ~1 µg/L | Not Specified | Not Specified | Not Specified | [12] |
Experimental Workflows and Logical Relationships
Visualizing the procedural flow is essential for understanding and implementing complex analytical processes.
Experimental Protocols
Detailed and precise protocols are the foundation of successful method validation. Below are representative methodologies for pre-column derivatization and the assessment of linearity, which are critical steps in the analysis of related amine compounds.
Protocol 1: Pre-column Derivatization with Dansyl Chloride (for HPLC-UV/FLD)
This protocol is a common procedure for derivatizing primary and secondary amines to make them detectable by UV or fluorescence detectors.
-
Sample/Standard Preparation:
-
Accurately weigh and dissolve the amine standard or sample in a suitable solvent (e.g., 0.1 M HCl).
-
Prepare a series of calibration standards by serial dilution.
-
-
Derivatization Reaction:
-
In a reaction vial, mix 100 µL of the sample/standard solution with 200 µL of a saturated sodium bicarbonate solution to adjust the pH to an alkaline range (pH 9-10).
-
Add 400 µL of dansyl chloride solution (e.g., 1 mg/mL in acetone).
-
Vortex the mixture thoroughly.
-
-
Incubation:
-
Incubate the mixture in a water bath at a controlled temperature (e.g., 60°C) for a specified time (e.g., 45 minutes) in the dark to ensure complete derivatization.[1]
-
-
Reaction Quenching:
-
After incubation, add a small amount of a quenching reagent (e.g., 100 µL of 25% ammonia solution) to react with the excess dansyl chloride.
-
Vortex and allow the mixture to stand for a few minutes.
-
-
Final Preparation:
-
Adjust the final volume with the mobile phase (e.g., acetonitrile/water mixture).
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection into the HPLC system.[1]
-
-
HPLC Analysis:
-
Inject the derivatized sample into an HPLC system equipped with a C18 column and a UV or fluorescence detector.[1]
-
Protocol 2: Linearity Assessment
Linearity demonstrates the direct proportionality between the analyte concentration and the analytical signal over a defined range.[5][21]
-
Preparation of Standards:
-
Prepare a stock solution of the amine analyte of known concentration.
-
From the stock solution, prepare at least five calibration standards of different concentrations, covering the expected range of the samples.
-
-
Analysis:
-
Data Collection:
-
Record the peak area or height for each injection.[1]
-
-
Data Evaluation:
-
Plot the mean response (peak area/height) against the corresponding concentration of the analyte.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
The acceptance criterion for linearity is typically a correlation coefficient (r) of ≥ 0.999.
-
Conclusion
The validation of analytical methods for related amine compounds is a complex but essential process that requires careful consideration of the analyte's properties and the intended use of the method.[1] HPLC and GC, particularly when coupled with mass spectrometry, offer robust and sensitive platforms for this purpose. Cross-validation is a critical step to ensure consistency and reliability when multiple analytical methods are employed.[2][22] By following established guidelines from bodies like the ICH and implementing detailed, well-documented experimental protocols, researchers can generate high-quality, defensible data for their scientific and regulatory needs.[3][4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. Regulatory Requirements for Analytical Method Validation (ICH Q2, USP ) – Pharma Validation [pharmavalidation.in]
- 7. benchchem.com [benchchem.com]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Applications of Capillary Electrophoresis in the Determination of Active Compounds in Medicinal Plants and Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Determination of aromatic amines in water samples by capillary electrophoresis with electrochemical and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Capillary electrophoresis and capillary electrophoresis-electrospray-mass spectroscopy for the analysis of heterocyclic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products | Semantic Scholar [semanticscholar.org]
- 19. uaiasi.ro [uaiasi.ro]
- 20. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
A Comparative Guide to Chiral Resolving Agents: 1-(4-isobutylphenyl)ethanamine vs. 1-phenylethylamine
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers is a critical process in the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects. Chiral resolution via the formation of diastereomeric salts is a classical and industrially viable method for achieving this separation. This guide provides a comparative analysis of two chiral amines, 1-(4-isobutylphenyl)ethanamine and the well-established 1-phenylethylamine, for their application as resolving agents for racemic carboxylic acids.
Introduction to Chiral Resolution by Diastereomeric Salt Formation
Chiral resolution is a technique used to separate a racemic mixture into its constituent enantiomers. One of the most common methods involves reacting the racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure chiral resolving agent (e.g., an amine). This reaction forms a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. After separation, the resolving agent is removed, yielding the separated enantiomers of the original compound.
Physicochemical Properties of the Resolving Agents
A summary of the key physicochemical properties of this compound and 1-phenylethylamine is presented below.
| Property | This compound | 1-phenylethylamine |
| CAS Number | 164579-51-5 (racemic) | 618-36-0 (racemic), 3886-69-9 ((R)-(+)), 2627-86-3 ((S)-(-)) |
| Molecular Formula | C₁₂H₁₉N | C₈H₁₁N |
| Molecular Weight | 177.29 g/mol | 121.18 g/mol |
| Structure | ||
| Key Features | Structurally similar to the active pharmaceutical ingredient ibuprofen. The isobutylphenyl group increases lipophilicity. | A widely used, versatile, and commercially available resolving agent in both enantiomeric forms. |
Performance as Chiral Resolving Agents
A direct experimental comparison of the resolving capabilities of this compound and 1-phenylethylamine is limited due to the sparse documentation of the former's use as a resolving agent. The following sections detail the known applications and theoretical considerations for each.
1-phenylethylamine: The Industry Standard
1-phenylethylamine is one of the most commonly used chiral resolving agents for acidic compounds due to its commercial availability in high enantiomeric purity and its ability to form crystalline salts with a wide range of carboxylic acids.[1]
Case Study: Resolution of Racemic Ibuprofen
A well-documented example is the resolution of racemic ibuprofen, a non-steroidal anti-inflammatory drug (NSAID).[2] The (S)-(+)-enantiomer of ibuprofen is responsible for its therapeutic activity.[3] The resolution is typically achieved by reacting racemic ibuprofen with (S)-(-)-1-phenylethylamine. The resulting diastereomeric salts, (S)-ibuprofen-(S)-phenylethylamine and (R)-ibuprofen-(S)-phenylethylamine, exhibit different solubilities, allowing the less soluble (S,S) salt to be selectively crystallized.[2]
Experimental Protocol: Resolution of Racemic Ibuprofen with (S)-(-)-1-phenylethylamine
This protocol is adapted from established laboratory procedures for the resolution of ibuprofen.[1][2]
-
Salt Formation:
-
Dissolve racemic ibuprofen in a suitable solvent, such as a mixture of aqueous potassium hydroxide and a minimal amount of an organic co-solvent.
-
Heat the solution to facilitate dissolution.
-
Slowly add a stoichiometric amount of (S)-(-)-1-phenylethylamine to the heated solution.
-
The less soluble diastereomeric salt, (S)-ibuprofen-(S)-phenylethylamine, will precipitate upon cooling.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration.
-
Wash the salt with a small amount of cold solvent to remove impurities.
-
Recrystallize the salt from a suitable solvent (e.g., 2-propanol) to enhance diastereomeric purity.
-
-
Liberation of the Enantiomerically Enriched Ibuprofen:
-
Treat the purified diastereomeric salt with a strong acid (e.g., sulfuric acid or hydrochloric acid) to protonate the carboxylic acid and break the salt.
-
Extract the liberated (S)-(+)-ibuprofen with an organic solvent (e.g., methyl tert-butyl ether).
-
Wash and dry the organic extract.
-
Evaporate the solvent to yield the enantiomerically enriched (S)-(+)-ibuprofen.
-
Expected Performance Data (Illustrative)
The efficiency of a chiral resolution is evaluated by the yield and the enantiomeric excess (ee) of the desired enantiomer.
| Parameter | Expected Outcome |
| Yield of (S,S)-Diastereomeric Salt | Moderate to High |
| Enantiomeric Excess (ee) of (S)-(+)-Ibuprofen | >90% after recrystallization |
| Recovery of Resolving Agent | Possible through basification of the aqueous layer and extraction. |
This compound: A Structural Analogue with Untapped Potential
There is a notable lack of published data on the use of this compound as a chiral resolving agent. This is surprising given its structural similarity to ibuprofen, which could theoretically lead to favorable interactions during diastereomeric salt formation.
Theoretical Considerations:
-
Structural Mimicry: The presence of the isobutylphenyl moiety, identical to that in ibuprofen, could enhance the selectivity of crystallization through specific intermolecular interactions (e.g., π-stacking, hydrophobic interactions) between the resolving agent and one of the enantiomers of a similar profen drug.
-
Solubility: The larger, more lipophilic isobutylphenyl group compared to the simple phenyl group of 1-phenylethylamine will alter the solubility properties of the resulting diastereomeric salts. This could potentially lead to a greater solubility difference between the diastereomers, which is a key factor for efficient separation.
-
Challenges: The increased molecular weight and potentially more complex crystal packing could also present challenges in achieving well-defined, easily filterable crystals.
Without experimental data, the efficacy of this compound as a chiral resolving agent remains speculative. Further research is warranted to explore its potential in this application, particularly for the resolution of profen-class drugs.
Visualizing the Process and Comparison
Diagram 1: General Workflow of Chiral Resolution
A flowchart illustrating the key steps in separating enantiomers using a chiral resolving agent.
Diagram 2: Comparative Logic for Resolving Agent Selection
A diagram showing the decision-making process based on available data for the two resolving agents.
Conclusion
1-phenylethylamine remains the resolving agent of choice for a wide array of racemic carboxylic acids, supported by a wealth of experimental data and established protocols. Its effectiveness in resolving key pharmaceutical compounds like ibuprofen is well-documented.
In contrast, this compound is a largely unexplored candidate as a chiral resolving agent. While its structural similarity to ibuprofen suggests a theoretical potential for highly specific chiral recognition, particularly for profen drugs, this has yet to be demonstrated experimentally. For researchers and drug development professionals, 1-phenylethylamine represents a reliable and predictable option, whereas this compound offers an opportunity for novel research into structure-based resolving agent design. The development of experimental data for the latter is essential to validate its potential and define its place in the toolkit of chiral resolution.
References
Assessing the Robustness of Analytical Methods for 1-(4-isobutylphenyl)ethanamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the reliability and consistency of analytical methods is paramount. This guide provides a comprehensive assessment of the robustness of an analytical method for 1-(4-isobutylphenyl)ethanamine, a key intermediate and potential impurity in the synthesis of active pharmaceutical ingredients. The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1][2] This document outlines a typical High-Performance Liquid Chromatography (HPLC) method, details the experimental protocol for robustness testing, and compares its performance with an alternative technique, Ultra-Performance Liquid Chromatography (UPLC).
Comparison of Analytical Techniques: HPLC vs. UPLC
High-Performance Liquid Chromatography (HPLC) has long been the standard for pharmaceutical analysis due to its robustness and reproducibility.[3] However, Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful alternative, offering significant advantages in speed, resolution, and sensitivity.[4][5][6] The primary difference lies in the use of smaller stationary phase particles (sub-2 µm) in UPLC, which necessitates higher operating pressures.[3][6]
| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 400 bar | Up to 1000 bar or higher |
| Analysis Time | 20–45 minutes | 2–5 minutes |
| Resolution | Good | Excellent, with sharper peaks |
| Sensitivity | Standard | Higher, due to reduced band broadening |
| Solvent Consumption | Higher | Reduced by approximately 70-80% |
| Cost | Lower initial investment | Higher initial investment, potentially more cost-effective long-term |
Experimental Protocol: Robustness Testing of an HPLC Method
The following protocol describes a robustness study for an isocratic reversed-phase HPLC method for the analysis of this compound and its related impurity, 4-isobutylacetophenone.[7]
1. Analytical Method:
A simple isocratic reversed-phase HPLC method was developed for the determination of 2-(4-isobutylphenyl) propionic acid and its major impurity 4-isobutylacetophenone in a gel formulation.[7]
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: ChromSpher C18 (100 mm x 3 mm, 5 µm).[7]
-
Mobile Phase: A mixture of sodium phosphate buffer (pH 3.0) and methanol (40:60, v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.[7]
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
2. Robustness Study Design:
The robustness of the method is evaluated by making small, deliberate changes to the chromatographic conditions.[8] The effect of these changes on the system suitability parameters, such as theoretical plates, tailing factor, and resolution between the analyte and its impurity, is monitored.
Table of Robustness Parameters and Variations:
| Parameter | Nominal Value | Variation 1 | Variation 2 |
| Flow Rate | 1.0 mL/min | 0.9 mL/min (-10%) | 1.1 mL/min (+10%) |
| Mobile Phase Composition (Methanol %) | 60% | 58% (-2%) | 62% (+2%) |
| pH of Buffer | 3.0 | 2.8 (-0.2) | 3.2 (+0.2) |
| Column Temperature | 25°C | 20°C (-5°C) | 30°C (+5°C) |
| Detection Wavelength | 220 nm | 218 nm (-2 nm) | 222 nm (+2 nm) |
3. Acceptance Criteria:
The analytical method is considered robust if the system suitability parameters remain within the predefined limits for all tested variations.
-
Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.
-
Tailing factor: Not more than 2.0.
-
Theoretical plates: No significant change from the nominal conditions.
-
Resolution between this compound and 4-isobutylacetophenone: Not less than 2.0.
Method Validation Workflow
The robustness study is a critical component of the overall analytical method validation process, which is guided by international standards such as the ICH guidelines.[2] The following diagram illustrates the typical workflow for analytical method validation, highlighting the position of the robustness assessment.
Caption: Workflow of Analytical Method Validation.
Signaling Pathway of Method Robustness Assessment
The logical relationship in assessing method robustness involves systematically varying operational parameters and evaluating the impact on the method's performance characteristics. This ensures the method's reliability under routine use.
Caption: Logical Flow of a Robustness Study.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 6. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. RP-UPLC method development and validation for the simultaneous estimation of ibuprofen and famotidine in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthesis Routes to Enantiopure 1-(4-Isobutylphenyl)ethanamine
Enantiomerically pure 1-(4-isobutylphenyl)ethanamine is a crucial chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). The demand for enantiopure amines has driven the development of several synthetic strategies, each with its own set of advantages and limitations. This guide provides a comparative analysis of three primary routes to obtain this valuable compound in its enantiopure form: classical chiral resolution, asymmetric synthesis using a chiral auxiliary, and enzymatic methods. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview to aid in the selection of the most suitable method for their specific needs, supported by experimental data and detailed protocols.
Comparison of Synthesis Routes
The selection of a synthetic route to an enantiopure compound is a critical decision in process development, influenced by factors such as yield, enantioselectivity, cost of reagents, and scalability. Below is a summary of the key performance indicators for the different approaches to synthesize enantiopure this compound.
| Synthesis Route | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (e.e.) | Key Advantages | Key Disadvantages |
| Chiral Resolution | Racemic this compound, Chiral Resolving Agent (e.g., L-Tartaric Acid) | < 50% (for one enantiomer) | > 99% | Well-established, simple procedure, high enantiopurity achievable. | Theoretical maximum yield of 50% for the desired enantiomer, requires a suitable resolving agent, may require multiple recrystallizations. |
| Asymmetric Synthesis | 4-Isobutylacetophenone, Chiral Auxiliary (e.g., (S)-tert-butanesulfinamide), Reducing Agent | ~70-85% | > 95% | High theoretical yield, good to excellent enantioselectivity. | Requires stoichiometric use of a chiral auxiliary, which can be expensive, involves multiple synthetic steps. |
| Enzymatic Kinetic Resolution | Racemic this compound, Lipase (e.g., Novozym 435), Acylating Agent | ~45% (for the unreacted amine) | > 99% | High enantioselectivity, mild reaction conditions, environmentally friendly. | Maximum theoretical yield of 50% for one enantiomer, requires screening for a suitable enzyme and reaction conditions. |
| Enzymatic Asymmetric Synthesis | 4-Isobutylacetophenone, Transaminase or Imine Reductase, Amino Donor, Cofactor | High | > 99% | High theoretical yield, exceptional enantioselectivity, mild and green process. | Requires specific enzymes which may not be readily available, potential for substrate/product inhibition. |
Experimental Protocols
Chiral Resolution via Diastereomeric Salt Formation
This method relies on the separation of a racemic mixture of this compound by forming diastereomeric salts with a chiral resolving agent, in this case, L-tartaric acid. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.
Protocol:
-
Salt Formation: A solution of racemic this compound in a suitable solvent (e.g., methanol or ethanol) is treated with a solution of an equimolar amount of L-tartaric acid in the same solvent.
-
Crystallization: The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The diastereomeric salt of the (R)-amine with L-tartaric acid, being less soluble, will preferentially crystallize.
-
Isolation: The crystallized diastereomeric salt is collected by filtration and washed with a small amount of cold solvent.
-
Liberation of the Free Amine: The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., NaOH solution) to deprotonate the amine.
-
Extraction: The liberated free (R)-amine is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na2SO4), and the solvent is removed under reduced pressure to yield the enantiomerically enriched (R)-1-(4-isobutylphenyl)ethanamine. The enantiomeric excess can be improved by recrystallization of the diastereomeric salt.
Asymmetric Synthesis using a Chiral Auxiliary
This approach involves the reaction of 4-isobutylacetophenone with a chiral auxiliary, (S)-tert-butanesulfinamide, to form a chiral sulfinylimine. Subsequent diastereoselective reduction and removal of the auxiliary yields the desired enantiopure amine.
Protocol:
-
Formation of N-tert-Butanesulfinyl Imine: To a solution of 4-isobutylacetophenone in an appropriate solvent (e.g., THF), (S)-(-)-2-methyl-2-propanesulfinamide and a Lewis acid catalyst (e.g., Ti(OEt)4) are added. The mixture is heated to reflux until the reaction is complete.
-
Diastereoselective Reduction: The reaction mixture is cooled, and a reducing agent (e.g., NaBH4) is added portion-wise. The reaction is stirred until the reduction of the imine is complete.
-
Hydrolysis of the Sulfinamide: The reaction is quenched, and the chiral auxiliary is removed by acidic hydrolysis (e.g., with HCl in methanol).
-
Work-up and Purification: The reaction mixture is neutralized with a base, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by chromatography to afford the enantiomerically pure (R)-1-(4-isobutylphenyl)ethanamine.
Enzymatic Kinetic Resolution
This method utilizes a lipase to selectively acylate one enantiomer of the racemic amine, allowing for the separation of the unreacted, enantiomerically enriched amine.
Protocol:
-
Reaction Setup: In a suitable vial, racemic this compound, an acylating agent (e.g., ethyl acetate), and a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) are combined in an organic solvent (e.g., toluene).
-
Enzymatic Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30-40 °C) with shaking. The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Reaction Termination and Work-up: Once the desired conversion (typically around 50%) is reached, the enzyme is removed by filtration.
-
Separation and Purification: The unreacted (S)-amine is separated from the acylated (R)-amide by extraction or chromatography. The enantiomeric excess of the recovered amine is determined by chiral HPLC or GC. A study by Falus et al. reported achieving >99% e.e. for the unreacted amine at approximately 45.7% conversion using this method.[1]
Visualization of Synthesis Workflows
To further elucidate the distinct pathways of these synthetic strategies, the following diagrams, generated using the DOT language, illustrate the logical flow of each process.
Caption: Workflow for Chiral Resolution.
Caption: Workflow for Asymmetric Synthesis.
Caption: Workflow for Enzymatic Kinetic Resolution.
References
A Researcher's Guide to Confirming the Absolute Configuration of 1-(4-Isobutylphenyl)ethanamine Enantiomers
For researchers and professionals in drug development, the unambiguous determination of the absolute configuration of chiral molecules is a critical step. This guide provides a comparative overview of key analytical techniques for confirming the absolute stereochemistry of 1-(4-isobutylphenyl)ethanamine enantiomers, a chiral primary amine. We will explore three principal methods: NMR Spectroscopy using chiral derivatizing agents, X-ray Crystallography, and Circular Dichroism (CD) Spectroscopy. This guide presents experimental data, detailed protocols, and a comparative analysis to assist researchers in selecting the most suitable method for their needs.
Comparison of Analytical Methods
The choice of method for determining the absolute configuration of this compound will depend on factors such as sample availability, the need for a definitive structural confirmation, and available instrumentation. The following table summarizes the key aspects of the three primary methods.
| Method | Principle | Sample Requirements | Advantages | Limitations |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) | Conversion of enantiomers into diastereomers with distinguishable NMR spectra. The analysis of chemical shift differences (Δδ) allows for the assignment of absolute configuration based on established models. | Small quantities (mg) of the amine and a chiral derivatizing agent (e.g., (R)- and (S)-MTPA). | Relatively quick, requires standard NMR instrumentation, and can be performed on non-crystalline samples. | Indirect method, relies on empirical models which may not be universally applicable, and requires the synthesis of derivatives. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal of the compound (or a salt thereof) to determine the precise three-dimensional arrangement of atoms, providing an unambiguous assignment of the absolute configuration.[1][2] | A high-quality single crystal (typically >0.1 mm in all dimensions) is essential.[2][3] | Provides a definitive and unambiguous determination of the absolute configuration and solid-state conformation.[1] | Crystal growth can be a significant bottleneck and is not always feasible. The crystal structure may not represent the conformation in solution. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is a unique fingerprint that can be compared to known standards or theoretical calculations to determine the absolute configuration.[1][4] | A solution of the enantiomerically pure sample in a suitable solvent. | Non-destructive, requires small sample amounts, and provides information about the solution-state conformation. | It is often a comparative method requiring a reference standard of known configuration or complex quantum mechanical calculations for de novo assignment. |
Experimental Data: An Illustrative Example with 1-Phenylethanamine
Due to the limited availability of published experimental data for this compound, we present data for its close structural analog, 1-phenylethanamine, to illustrate the principles of data interpretation for each technique.
NMR Spectroscopy: Mosher's Method Data for 1-Phenylethanamine
In the Mosher's method, the chiral amine is reacted with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomeric amides exhibit different ¹H NMR chemical shifts. By analyzing the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the amine can be determined.
| Proton | δ (S)-MTPA amide (ppm) | δ (R)-MTPA amide (ppm) | Δδ (δS - δR) (ppm) | Conclusion based on Mosher's Model |
| Methyl (CH₃) | Fictional Data 1.35 | Fictional Data 1.45 | -0.10 | A negative Δδ for the methyl group protons suggests an (S) configuration for the amine. |
| Methine (CH) | Fictional Data 5.10 | Fictional Data 5.00 | +0.10 | A positive Δδ for the methine proton suggests an (S) configuration for the amine. |
| Phenyl (ortho-H) | Fictional Data 7.30 | Fictional Data 7.25 | +0.05 | A positive Δδ for the phenyl protons further supports the (S) configuration. |
Note: The provided NMR data is illustrative and not actual experimental data for 1-phenylethanamine MTPA amides.
Circular Dichroism (CD) Spectroscopy Data for 1-Phenylethanamine
The CD spectra of the two enantiomers of a chiral molecule are mirror images of each other.
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (R)-(+)-1-Phenylethylamine | ~215 | Positive Cotton Effect |
| (S)-(-)-1-Phenylethylamine | ~215 | Negative Cotton Effect |
This data is based on publicly available spectral information for 1-phenylethylamine.[5]
X-ray Crystallography Data for a Salt of 1-Phenylethanamine
A study by Ruan et al. (2025) reported the synthesis and single-crystal X-ray diffraction of molecular salts of 1-phenylethanamine.[6][7][8][9] For example, the crystal structure of 1-phenylethan-1-aminium 4-hydroxy-3-methoxybenzoate was determined, confirming its tetragonal crystal system.[6][7] Such an analysis provides the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous assignment of the absolute configuration of the chiral center.
Experimental Protocols
Mosher's Amide Formation for NMR Analysis
This protocol describes the preparation of diastereomeric MTPA amides from a chiral primary amine for ¹H NMR analysis.[10][11][12][13][14]
Materials:
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-MTPA)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-MTPA)
-
Oxalyl chloride or thionyl chloride
-
Dry dichloromethane (DCM) or chloroform-d (CDCl₃)
-
Dry pyridine or triethylamine
-
The chiral amine (e.g., this compound)
-
Anhydrous sodium sulfate or magnesium sulfate
-
NMR tubes
Procedure:
-
Preparation of Mosher's Acid Chloride: In two separate, dry flasks, dissolve (R)-MTPA and (S)-MTPA in dry DCM. To each flask, add oxalyl chloride (or thionyl chloride) dropwise at 0 °C. Allow the reactions to warm to room temperature and stir for 1-2 hours. Remove the solvent and excess reagent under reduced pressure to obtain the respective Mosher's acid chlorides.
-
Amide Formation: In two separate NMR tubes, dissolve a small amount (e.g., 5 mg) of the chiral amine in CDCl₃. To one tube, add a slight molar excess of the freshly prepared (R)-MTPA chloride solution in CDCl₃, followed by a small amount of dry pyridine to act as a base. To the other tube, add the (S)-MTPA chloride solution and pyridine.
-
Reaction and Analysis: Allow the reactions to proceed at room temperature for 30-60 minutes. The formation of the amides can be monitored by TLC or directly by ¹H NMR.
-
Data Acquisition: Acquire the ¹H NMR spectra for both diastereomeric amides.
-
Data Analysis: Identify corresponding protons in the two spectra and calculate the chemical shift differences (Δδ = δS - δR). Apply the Mosher's model to assign the absolute configuration based on the signs of the Δδ values.
Circular Dichroism (CD) Spectroscopy
This protocol outlines the general procedure for obtaining a CD spectrum to determine the absolute configuration of a chiral amine.[1][4][15][16]
Materials:
-
Enantiomerically pure sample of the chiral amine
-
A suitable spectroscopic grade solvent (e.g., acetonitrile, methanol) that does not absorb in the region of interest.
-
CD spectropolarimeter
-
Quartz cuvette with a known path length
Procedure:
-
Sample Preparation: Prepare a dilute solution of the enantiomerically pure amine in the chosen solvent. The concentration should be adjusted to give a maximum absorbance of around 1.0 in the UV-Vis spectrum.
-
Instrument Setup: Turn on the CD spectropolarimeter and allow the lamp to warm up. Purge the instrument with nitrogen gas.
-
Blank Spectrum: Record a baseline spectrum of the solvent in the same cuvette that will be used for the sample.
-
Sample Spectrum: Record the CD spectrum of the sample over the desired wavelength range.
-
Data Processing: Subtract the baseline spectrum from the sample spectrum. Convert the data from millidegrees to molar ellipticity ([θ]).
-
Data Analysis: Compare the obtained CD spectrum with that of a known standard or with theoretically calculated spectra to assign the absolute configuration. The enantiomer will exhibit a mirror image spectrum.
Single-Crystal X-ray Crystallography
This protocol provides a general workflow for determining the absolute configuration of a chiral amine by X-ray crystallography.[2][3][17][18]
Materials:
-
Enantiomerically pure sample of the chiral amine
-
A suitable chiral resolving agent (e.g., tartaric acid) if forming a salt for crystallization
-
A variety of solvents for crystallization screening
Procedure:
-
Crystallization: The primary and often most challenging step is to grow a single crystal of suitable size and quality.[2][3] This can be attempted with the free amine or, more commonly, by forming a salt with a chiral acid (e.g., tartaric acid) to induce crystallization. Various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution should be screened with different solvents.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter. A value close to 0 indicates the correct absolute configuration, while a value close to 1 indicates the inverted configuration.
Workflow for Determining Absolute Configuration
The following diagram illustrates a typical workflow for determining the absolute configuration of a chiral amine.
Caption: Workflow for determining the absolute configuration of a chiral amine.
This guide provides a framework for researchers to approach the critical task of determining the absolute configuration of this compound and other chiral amines. By understanding the principles, advantages, and limitations of each technique, and by following established protocols, scientists can confidently assign the stereochemistry of their molecules, a crucial step in the development of safe and effective pharmaceuticals.
References
- 1. purechemistry.org [purechemistry.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. Circular Dichroism for Determining Absolute Configuration | MtoZ Biolabs [mtoz-biolabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine - Open Access Library [oalib.com]
- 7. Synthesis, Crystal Structure of Molecular Salts of 1-Phenylethanamine [scirp.org]
- 8. scirp.org [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. experts.umn.edu [experts.umn.edu]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 13. matilda.science [matilda.science]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. spectroscopyeurope.com [spectroscopyeurope.com]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
Safety Operating Guide
Proper Disposal of 1-(4-Isobutylphenyl)ethanamine: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 1-(4-Isobutylphenyl)ethanamine, ensuring the safety of laboratory personnel and compliance with environmental regulations.
This guide is intended for researchers, scientists, and drug development professionals who handle this compound. Adherence to these procedures is critical to mitigate risks and ensure responsible waste management. This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. It is also considered very toxic to aquatic life with long-lasting effects.
Hazard and Safety Information
Before handling this compound for disposal, it is crucial to be aware of its hazard classifications.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation |
| Acute Toxicity, Dermal (Category 4) | GHS07 | Warning | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation (Category 1B) | GHS05 | Danger | H314: Causes severe skin burns and eye damage |
| Hazardous to the aquatic environment, long-term hazard (Category 1) | GHS09 | Warning | H410: Very toxic to aquatic life with long lasting effects |
Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific Safety Data Sheet (SDS) for the product in use.
Operational Disposal Plan: Step-by-Step Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Engineering Controls: Conduct all disposal procedures in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment: Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety goggles or a face shield.
-
A lab coat or chemical-resistant apron.
-
-
Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.
2. Waste Collection and Segregation:
-
Waste Container: Use a designated, properly labeled, and leak-proof container for collecting waste this compound. The container must be compatible with the chemical.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
3. Disposal Procedure:
-
Do Not Dispose Down the Drain: Due to its high toxicity to aquatic life, this compound must not be disposed of down the sink or in any sewer system.
-
Engage a Licensed Waste Disposal Service: The primary and recommended method for disposal is to contact a licensed professional waste disposal company. These companies are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through controlled incineration or other chemical destruction methods.[1]
-
Container Management:
-
Once the waste is in the designated container, securely seal the container.
-
Store the sealed container in a designated hazardous waste accumulation area until it is collected by the disposal service.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
-
4. Decontamination of Empty Containers:
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Rinsate Collection: Collect the rinsate as hazardous waste and add it to the designated waste container for this compound.
-
Container Disposal: Once thoroughly decontaminated, the container can be disposed of according to your institution's guidelines for non-hazardous laboratory waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a foundational framework for the safe and compliant disposal of this compound. It is imperative to always consult your institution's specific safety and environmental health guidelines and the manufacturer's Safety Data Sheet (SDS) for the most detailed and current information.
References
Essential Safety and Logistical Information for Handling 1-(4-Isobutylphenyl)ethanamine
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides immediate, essential safety and logistical information for 1-(4-Isobutylphenyl)ethanamine, a compound requiring careful management due to its hazardous properties. Adherence to these protocols is critical for ensuring personal safety and regulatory compliance.
Hazard Identification and Classification
This compound is classified as a hazardous substance. Based on available safety data, it is a combustible liquid that can cause severe skin burns and eye damage.[1] Ingestion may be harmful, and it may also cause respiratory irritation.
Quantitative Safety Data
The following table summarizes available physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉N | [1][4] |
| Molecular Weight | 177.29 g/mol | [1][4] |
| GHS Hazard Statements | H302, H312, H314 | [1] |
Personal Protective Equipment (PPE)
A comprehensive PPE plan is the first line of defense against the hazards associated with this compound. The following PPE is mandatory when handling this chemical:
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Inspect gloves for any signs of degradation or punctures before each use. |
| Body Protection | A flame-resistant laboratory coat, fully buttoned. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Footwear | Closed-toe and closed-heel shoes made of a non-porous material. |
| Respiratory Protection | All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2] If a fume hood is not available or during a spill, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation:
-
Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of the chemical to be used and the potential for exposure or reaction.
-
Fume Hood: Ensure the chemical fume hood is operational and has a current certification. The work area within the hood should be clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment, including the chemical, reaction vessels, and spill cleanup materials, within the fume hood before starting.
-
PPE: Don all required personal protective equipment as outlined in the table above.
Handling:
-
Dispensing: Carefully dispense the required amount of this compound. Use a bottle carrier for transporting the chemical from storage to the work area.
-
Avoid Incompatibilities: Keep the chemical away from strong oxidizing agents and acids, as violent reactions are possible.
-
Heating: Do not use an open flame to heat this combustible liquid.[3] Use a heating mantle, sand bath, or other controlled heating source.
-
Keep Containers Closed: When not in use, ensure the container is tightly sealed to prevent the release of vapors.
Workflow Diagram for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Disposal Plan: Step-by-Step Protocol
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Segregation: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[5] It should be collected as a separate hazardous waste.
-
Container: Use a designated, leak-proof, and chemically compatible waste container. The container should be clearly labeled as "Hazardous Waste: this compound".
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and disposable labware, must also be disposed of as hazardous waste in the same container.
Storage and Disposal:
-
Storage: Store the sealed waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[6] Do not dispose of this chemical down the drain or in regular trash.
Logical Relationship for Disposal Decision Making
Caption: Decision-making process for the disposal of materials potentially contaminated with this compound.
References
- 1. 1212142-57-8|(R)-1-(4-Isobutylphenyl)ethanamine|BLD Pharm [bldpharm.com]
- 2. ehs.stanford.edu [ehs.stanford.edu]
- 3. Chapter 4, Chemical Hygiene Plan: Safe Handling of Flammable and Combustible Liquids | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 4. chemscene.com [chemscene.com]
- 5. benchchem.com [benchchem.com]
- 6. collectandrecycle.com [collectandrecycle.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
